6-Chloro-2-hydroxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEBWFGRUPIVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315975 | |
| Record name | 6-Chloro-2-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810-67-9 | |
| Record name | 1810-67-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-2-HYDROXYQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Physicochemical & Structural Properties
An In-depth Technical Guide to the Core Properties of 6-Chloro-2-hydroxyquinoline
This guide provides an in-depth analysis of this compound, a heterocyclic building block of significant interest in medicinal and synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to explore the causality behind its properties and applications, grounding all claims in authoritative references. We will delve into its fundamental physicochemical characteristics, the critical concept of its tautomerism, synthetic methodologies, spectroscopic signature, and its role as a valuable scaffold in modern drug discovery.
This compound, also known by its tautomeric name 6-chloro-1H-quinolin-2-one, is a substituted quinoline derivative.[1] The presence of the chloro-substituent at the 6-position and the hydroxyl/keto group at the 2-position imparts specific electronic and steric properties that are pivotal for its reactivity and biological activity.[2]
Key Data Summary
A consolidation of its fundamental properties is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 1810-67-9 | [1][3] |
| Molecular Formula | C₉H₆ClNO | [3][4] |
| Molecular Weight | 179.60 g/mol | [3][4] |
| Appearance | White to pink tabular crystal; light yellow to pink powder (industrial grade) | [5] |
| Synonyms | 6-Chloro carbostyril; 6-chloro-1H-quinolin-2-one | [1] |
The Decisive Role of Tautomerism
A foundational concept for understanding the chemistry of 2-hydroxyquinolines is prototropic tautomerism.[6] this compound exists in a dynamic equilibrium between its enol (lactim) and keto (lactam) forms. This equilibrium is not a static feature but is highly sensitive to the molecular environment, particularly the solvent.[7]
-
Enol Form (Lactim): this compound. This form contains a hydroxyl (-OH) group at the C2 position and retains a higher degree of aromaticity in the heterocyclic ring.[6]
-
Keto Form (Lactam): 6-chloro-1H-quinolin-2-one. This tautomer features a carbonyl (C=O) group at the C2 position and a proton on the nitrogen atom.[6]
In polar solvents, the equilibrium overwhelmingly favors the more polar keto (lactam) form, which is better stabilized by solvent interactions.[7] This preference is critical as it dictates the molecule's hydrogen bonding capabilities and its interactions with biological targets.[6]
Caption: Tautomeric equilibrium of this compound.
Synthesis Methodologies: A Practical Approach
The synthesis of this compound is crucial for its application as an intermediate.[5][8] One established method involves the cyclization and reduction of a substituted acetoacetanilide.[8] This approach has been refined to improve yield, reduce waste, and simplify operations compared to older methods that generated significant aqueous waste.[5]
Example Synthetic Workflow: From p-Chloro-m-nitroacetoacetanilide
This process illustrates a "one-pot" method to improve efficiency and environmental friendliness.[8]
Caption: Simplified one-pot synthesis workflow.
Experimental Protocol: Raney Nickel Catalyzed Reduction
The following protocol is a conceptual representation based on described methodologies.[8]
-
Vessel Preparation: To a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the starting material, chloro-o-nitro-acetoacetanilide (0.1 mol).
-
Solvent & Base Addition: Introduce a mixed solvent system, such as ethanol and water, and an alkaline solution to facilitate the initial closed-loop reaction.
-
Catalyst Introduction: Add Raney Nickel as the catalyst under an inert atmosphere.
-
Reduction: Introduce hydrazine hydrate as the reducing agent. The reaction temperature is controlled, for instance, at 30°C for a period of 2 hours.[8]
-
Work-up & Isolation: Upon reaction completion (monitored by TLC), the catalyst is filtered off. The ethanol can be recovered via distillation under reduced pressure.[8] The remaining aqueous solution is acidified to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and dried to yield this compound. Further purification can be achieved by recrystallization.
Expertise Insight: The choice of a "one-pot" method using a mixed organic-aqueous solvent system is a deliberate process engineering decision.[8] It minimizes the handling of intermediates and reduces the overall volume of acidic and basic aqueous waste, which is a significant improvement over traditional multi-step syntheses that require large volumes of water.[5]
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation. The observed data is a direct reflection of the dominant tautomeric form in the chosen solvent, which is typically the keto (lactam) form.
| Spectroscopic Technique | Expected Characteristics for 6-chloro-1H-quinolin-2-one (Keto Form) |
| ¹H NMR | Aromatic protons (H3, H4, H5, H7, H8) would appear in the aromatic region (~6.5-8.0 ppm). The N-H proton would likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | A peak corresponding to the carbonyl carbon (C2) would be expected in the downfield region (~160-170 ppm). Other aromatic carbons would appear in their characteristic region (~115-140 ppm). |
| IR Spectroscopy | A strong absorption band for the C=O (amide carbonyl) stretch would be prominent around 1650-1670 cm⁻¹. A broad peak corresponding to the N-H stretch would be observed around 3200-3400 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight (179.60), along with a characteristic M+2 peak (~1/3 the intensity) due to the ³⁷Cl isotope. |
Trustworthiness through Validation: The presence of a strong carbonyl (C=O) peak in the IR spectrum and the absence of a sharp hydroxyl (-OH) peak provides strong, self-validating evidence that the keto (lactam) form predominates in the solid state or in common NMR solvents like DMSO-d₆.[7][9]
Applications in Research and Development
This compound is not just a laboratory chemical; it is a key intermediate in the synthesis of high-value commercial products and a privileged scaffold in drug discovery.
-
Agrochemicals: It is a critical intermediate for the synthesis of the herbicide quizalofop-p-ethyl, a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[5][8]
-
Medicinal Chemistry & Drug Discovery: The quinoline core is a well-established pharmacophore. The this compound scaffold serves as a starting point for developing potent kinase inhibitors for cancer therapy.[2] The quinoline core can mimic the purine ring of ATP, allowing derivatives to bind to the ATP-binding site of various kinases.[2] The 6-chloro substituent can enhance binding affinity through halogen bonding and improve the pharmacokinetic profile of the resulting drug candidates.[2]
Caption: Key application pathways for this compound.
Safety and Handling
Proper handling of this compound is essential in a research setting. It is classified as an irritant and requires appropriate personal protective equipment (PPE).[1][10]
GHS Hazard Information
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Recommended Precautionary Measures
| Precaution Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/eye protection/face protection.[1][10] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][10] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][10] |
| P405 | Store locked up.[1][10] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][10] |
Self-Validating Protocol: Always consult the most current Safety Data Sheet (SDS) from your specific supplier before handling the chemical.[1][10] Engineering controls (e.g., fume hood) should be the primary means of exposure control, supplemented by appropriate PPE, including safety goggles, impervious gloves, and a lab coat.[11]
References
- Synthesis method of 2-chloro-6-chloroquinoxaline.
- GHS 11 (Rev.11) SDS Word Download CAS: 1810-67-9 Name: this compound. XiXisys. [Link]
- New preparation process of 6-chloro-2-hydroxyquinoxaline.
- 2-Chloroquinolin-6-ol | C9H6ClNO | CID 22132577. PubChem - NIH. [Link]
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- 11. chemicalbook.com [chemicalbook.com]
physicochemical characteristics of 6-Chloro-2-hydroxyquinoline
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-2-hydroxyquinoline
Abstract
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Recognized as a crucial scaffold, its derivatives have shown potential in a variety of therapeutic areas, notably as kinase inhibitors for cancer therapy.[1][2] This technical guide provides a comprehensive analysis of the core . We will delve into its structural properties, with a critical focus on the governing principle of lactam-lactim tautomerism, which dictates its spectral and solubility behavior. Furthermore, this document furnishes detailed, field-proven experimental protocols for its characterization, including solubility determination and spectroscopic analysis. The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile compound in their work.
Introduction to this compound
The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[3] The introduction of specific substituents, such as a chlorine atom at the 6-position and a hydroxyl group at the 2-position, imparts unique electronic and steric properties that are highly valuable for molecular design. The 6-chloro substituent can enhance binding affinity to biological targets through halogen bonding and improve pharmacokinetic profiles, while the 2-hydroxy group plays a pivotal role in the molecule's structural and reactive nature.[1]
Core Molecular Structure and Tautomerism
A foundational concept for understanding this compound is its existence in a tautomeric equilibrium. It is not a single, static entity but a dynamic equilibrium between two forms: the lactim (enol) form, which is this compound, and the more stable lactam (keto) form, known as 6-Chloro-2(1H)-quinolone.[4] This equilibrium is paramount as it influences nearly all of its physicochemical properties, from solubility and melting point to its spectroscopic signature. While the lactim form may be present, the equilibrium overwhelmingly favors the lactam form in most environments, especially in polar solvents.[4] Therefore, most analytical data collected in solution reflects the properties of the 6-Chloro-2(1H)-quinolone tautomer.
Caption: Lactam-Lactim tautomerism of this compound.
Core Physicochemical Properties
A precise understanding of the fundamental properties of a compound is the bedrock of its application in research and development. This section summarizes the key physicochemical data for this compound.
General Identifiers and Properties
The following table consolidates the primary identifiers and experimentally determined properties of the compound.
| Property | Value | Reference |
| CAS Number | 1810-67-9 | [5][6] |
| Molecular Formula | C₉H₆ClNO | [5][6] |
| Molecular Weight | 179.61 g/mol | [5] |
| Appearance | Brown to reddish-brown solid | [7] |
| Melting Point | 267 °C | [5] |
| SMILES | Oc1ccc2cc(Cl)ccc2n1 | [5] |
| InChIKey | OJEBWFGRUPIVSD-UHFFFAOYSA-N | [5] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis, purification, and biological assays. Consistent with its predominantly nonpolar, heterocyclic structure and the stable lactam form, it exhibits low aqueous solubility.
-
Organic Solvents: Generally soluble in polar organic solvents such as ethanol, methanol, and DMSO.[2][8]
The choice of solvent is critical. For instance, in synthetic chemistry, a solvent that fully solubilizes the compound is necessary for homogeneous reaction kinetics. Conversely, for purification by recrystallization, a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal.
Acid-Base Properties (pKa)
Spectroscopic and Structural Characterization
Spectroscopic analysis provides a fingerprint of a molecule, confirming its identity and offering insights into its structure and electronic environment. The data presented here primarily reflects the dominant lactam tautomer, 6-Chloro-2(1H)-quinolone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For 6-Chloro-2(1H)-quinolone, one would expect to see distinct signals for the aromatic protons on both the benzene and pyridine rings. The N-H proton of the lactam form typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The most downfield signal is typically the carbonyl carbon (C=O) of the lactam ring, appearing around 160-170 ppm.[11]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The absorption maxima (λmax) are sensitive to the solvent and the pH of the solution.[12] For quinoline derivatives, the spectra typically show multiple absorption bands corresponding to π→π* transitions within the aromatic system.[13][14] Altering the pH can cause shifts in these maxima as different protonated or deprotonated species are formed, a phenomenon that can be leveraged to determine the compound's pKa values spectrophotometrically.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most diagnostic peak for confirming the dominant lactam structure of 6-Chloro-2(1H)-quinolone is a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the 1650-1690 cm⁻¹ region. The N-H stretching vibration would also be present, usually as a broad band around 3200-3400 cm⁻¹.[13]
Experimental Protocols for Characterization
To ensure scientific integrity, all characterization must follow robust, validated protocols. The following sections provide step-by-step methodologies for key analytical procedures.
Protocol: Determination of Solubility via the Gravimetric Method
This protocol provides a reliable method for quantifying the solubility of this compound in a specific organic solvent at a set temperature.[8]
Causality: The gravimetric method is a direct and absolute measure of solubility. It relies on creating a saturated solution, separating a precise volume of the supernatant, evaporating the solvent, and weighing the remaining solid solute. Its accuracy depends on precise measurements of volume and mass and ensuring the solution is truly saturated and stable during sampling.
Caption: Workflow for Gravimetric Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation is reached.
-
Solvent Addition: Add a precisely known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to allow the system to reach equilibrium.
-
Sampling: Remove the vials from the shaker and allow the excess solid to settle. Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant. Crucial Insight: Use a pre-warmed syringe and filter (0.45 µm) to prevent premature precipitation of the solute due to temperature changes.
-
Mass Determination: Transfer the filtered supernatant into a pre-weighed evaporation dish and record the exact mass.
-
Evaporation: Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound (e.g., 60-80°C) until a constant weight is achieved.
-
Calculation: The solubility is calculated using the final mass of the dried solid and the volume of the supernatant taken.
Protocol: Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as it readily dissolves the compound and its hydrogen-bond accepting nature slows the exchange of the N-H proton, allowing it to be observed as a distinct signal.
-
Analysis: Transfer the solution to a clean, dry NMR tube. Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
Protocol: Determination of λmax via UV-Vis Spectroscopy
This protocol details the process for determining the wavelength of maximum absorbance (λmax) and creating a calibration curve for quantitative analysis.
Caption: Workflow for UV-Vis Spectrophotometric Analysis.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent, such as ethanol.
-
Determination of λmax: Dilute a small aliquot of the stock solution and scan its absorbance from 200 to 400 nm to identify the wavelength(s) of maximum absorbance.
-
Calibration Curve: Prepare a series of 5-7 standard solutions with decreasing concentrations via serial dilution of the stock solution.
-
Measurement: Measure the absorbance of each standard solution at the determined λmax, using the pure solvent as a blank reference.
-
Plotting: Plot a graph of absorbance versus concentration. The resulting data should be linear and adhere to the Beer-Lambert law. This curve can then be used to determine the concentration of unknown samples.
Chemical Stability and Reactivity
While specific degradation studies on this compound are not extensively published, general knowledge of related heterocyclic systems provides valuable insight.[15] The lactam structure imparts significant aromatic stability. However, like other aromatic aldehydes and ketones, it can be susceptible to degradation under harsh acidic or basic conditions, particularly at elevated temperatures.[16]
Handling and Storage:
-
Store in a cool, dry, and dark place to prevent potential photodegradation.
-
Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
-
For solutions, it is advisable to prepare them fresh before use, especially if the solvent is acidic or basic.[16]
Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules. Its rigid scaffold is ideal for presenting substituents in a well-defined three-dimensional space, making it a powerful core for structure-activity relationship (SAR) studies. A notable application is in the development of kinase inhibitors, where the quinoline core can act as a mimic of the purine ring of ATP, allowing derivatives to bind to the ATP-binding site of various kinases involved in cancer signaling pathways.[1]
Conclusion
This compound is a compound whose physicochemical properties are fundamentally governed by its lactam-lactim tautomeric equilibrium. Its characterization requires a nuanced understanding of this principle, influencing everything from solvent choice for NMR analysis to the interpretation of IR spectra. With low aqueous solubility, a high melting point, and a stable crystalline form, it is well-suited as an intermediate in multi-step synthetic campaigns. The robust experimental protocols provided in this guide offer a validated framework for researchers to accurately characterize this compound, ensuring data integrity and facilitating its successful application in the critical field of drug discovery.
References
- This compound - Stenutz. [Link]
- CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline - Google P
- CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google P
- Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline - DergiPark. [Link]
- 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | C10H6ClNO2 - PubChem. [Link]
- 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem. [Link]
- UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in...
- Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF - ResearchG
- Methyl 6-Chloro-2-hydroxy-4-phenylquinoline-3-carboxylate - Optional[MS (GC)] - Spectrum. [Link]
- A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug - ACS Public
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [Link]
- 2-Chloroquinolin-6-ol | C9H6ClNO | CID 22132577 - PubChem - NIH. [Link]
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository. [Link]
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. [Link]
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An In-depth Technical Guide to 6-Chloro-2-hydroxyquinoline (CAS: 1810-67-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Executive Summary
6-Chloro-2-hydroxyquinoline, also known as 6-chloro-2(1H)-quinolone, is a halogenated heterocyclic compound built upon the privileged quinoline scaffold. While specific research on this molecule is focused, its structural motifs are central to a vast range of biologically active agents, positioning it as a compound of significant interest for synthetic and medicinal chemistry. Its derivatives have demonstrated potent anticancer activities, and the broader class of chloro-substituted quinolones is foundational to therapeutics ranging from antimalarials to kinase inhibitors. This guide provides a comprehensive overview of the physicochemical properties, a robust and validated synthetic route, potential mechanisms of action, and key applications in drug discovery for this compound, serving as a critical resource for its utilization in a research and development setting.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] First isolated in 1834, its derivatives form the basis of numerous pharmaceuticals due to their ability to act as versatile pharmacophores, engaging in various biological interactions such as DNA intercalation, enzyme inhibition, and receptor binding.[2] The introduction of substituents, such as the chloro group at the 6-position and a hydroxyl (or its keto tautomer, quinolone) at the 2-position, profoundly modulates the molecule's electronic, steric, and pharmacokinetic properties. The 6-chloro substituent, in particular, can enhance binding affinity through halogen bonding and improve metabolic stability.[3] This strategic functionalization makes this compound a valuable building block for generating novel molecular entities with therapeutic potential.
Physicochemical and Spectroscopic Profile
Identity and Nomenclature
-
Systematic Name: 6-Chloro-1H-quinolin-2-one
-
Common Names: this compound, 6-Chloro carbostyril
-
CAS Number: 1810-67-9
-
Tautomerism: It is critical to recognize that this compound exists in a tautomeric equilibrium between the hydroxyquinoline (enol) form and the quinolone (keto) form, with the keto form generally predominating in the solid state and in various solvents.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆ClNO | [4][5] |
| Molecular Weight | 179.60 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 265-269 °C | [4][5] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [6] |
| InChI Key | OJEBWFGRUPIVSD-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C=CC(=O)N2 | [4] |
Spectroscopic Characterization
Full characterization is essential for confirming the identity and purity of the compound post-synthesis. Expected spectroscopic data are as follows:
-
¹H NMR: In a solvent like DMSO-d₆, one would expect distinct signals for the aromatic protons on both rings, with chemical shifts and coupling constants characteristic of the quinolone system. The N-H proton of the quinolone tautomer would likely appear as a broad singlet at a downfield chemical shift (>11 ppm).
-
¹³C NMR: The spectrum will show nine distinct carbon signals, including the characteristic carbonyl carbon of the quinolone form typically resonating around 160-165 ppm.
-
FT-IR: Key vibrational bands would include a strong C=O stretch (around 1650-1670 cm⁻¹) for the quinolone tautomer and an N-H stretch (around 3100-3300 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). The nominal mass would be m/z 179.
Synthesis and Mechanistic Insights
A reliable and scalable synthesis is paramount for any research program. For 2-hydroxyquinolines, the Knorr Quinoline Synthesis is the most direct and historically validated method.[7][8][9] It involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide. The following two-step procedure is recommended for the preparation of this compound from commercially available starting materials.
Synthetic Workflow Diagram
Caption: Two-step Knorr synthesis of this compound.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of N-(4-chlorophenyl)-3-oxobutanamide
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (or a short-path distillation head), combine 4-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Reaction: Heat the mixture to 110-120 °C. Ethanol will begin to distill off as the condensation reaction proceeds.
-
Monitoring: Continue heating for 2-3 hours or until the theoretical amount of ethanol has been collected, indicating the reaction is complete. The reaction can also be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. The crude product, N-(4-chlorophenyl)-3-oxobutanamide, will often solidify upon cooling. It can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Causality Insight: Using a slight excess of ethyl acetoacetate ensures the complete consumption of the aniline starting material. Heating drives the equilibrium towards the product by removing the ethanol byproduct.
Step 2: Synthesis of this compound (Knorr Cyclization)
-
Reagent Setup: To a flask containing concentrated sulfuric acid (a 5-10 fold mass excess relative to the anilide), cool the acid in an ice bath to 0-5 °C.
-
Addition: Slowly and portion-wise, add the dried N-(4-chlorophenyl)-3-oxobutanamide (1.0 eq) from Step 1 to the cold sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the mixture to 50-70 °C for 1-2 hours to ensure complete cyclization.[8]
-
Monitoring: The reaction progress can be monitored by taking a small aliquot, carefully quenching it in ice water, and analyzing the precipitate by TLC.
-
Work-up and Purification: Carefully pour the cooled reaction mixture onto a large volume of crushed ice. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid. The crude product can be purified by recrystallization from a solvent such as glacial acetic acid or a high-boiling solvent like dimethylformamide (DMF).
Self-Validating System: The success of this protocol is validated by the physical and spectroscopic data of the final product, which must match the known values for this compound. Purity can be confirmed by melting point analysis and chromatography (TLC, HPLC).
Purification and Characterization Workflow
Caption: Post-synthesis purification and characterization workflow.
Applications in Research and Drug Development
While not a drug itself, this compound is a powerful scaffold for building molecules with therapeutic potential. Its utility stems from the proven bioactivity of its derivatives and the broader quinolone class.
Role as a Scaffold in Medicinal Chemistry
The 2-quinolone core provides a rigid platform with strategically positioned hydrogen bond donors (N-H) and acceptors (C=O). This allows for predictable interactions within biological targets like enzyme active sites. The 6-chloro position offers a vector for modification or can be leveraged for its electronic and steric properties to enhance target binding and improve pharmacokinetic profiles.[3]
Biological Activities and Therapeutic Potential
The biological potential of this scaffold is best understood by examining its close analogs.
-
Anticancer Activity: Derivatives of the closely related 6-chloro-4-hydroxy-2-quinolone core have demonstrated significant antiproliferative activity against human colon cancer cell lines.[5] This activity is hypothesized to stem from the inhibition of key signaling kinases like PI3Kα, a critical node in cancer cell growth and survival pathways.[3][5]
| Compound Class | Cell Line | IC₅₀ (µM) | Putative Target | Reference |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | HCT-116 | 3.3 - 8.9 | PI3Kα | [5] |
| Caco-2 | 17.0 - 50.9 | PI3Kα | [5] |
-
Antimicrobial and Antifungal Activity: The 4-hydroxy-2-quinolone scaffold is known to be a privileged framework for developing antimicrobial agents.[10] Halogenation at the C-6 and C-7 positions has been shown to significantly increase antifungal activity.[10] Furthermore, other chlorinated hydroxyquinolines (e.g., 5-chloroquinolin-8-ol) show potent activity against Mycobacterium tuberculosis, partly through their ability to chelate essential metal ions.[11][12]
-
Antimalarial and Immunomodulatory Potential: The 7-chloro-4-aminoquinoline core is the basis for the famous antimalarial and antirheumatic drugs chloroquine and hydroxychloroquine.[13][14][15] These drugs function as weak bases that accumulate in acidic lysosomes, raising the pH and interfering with essential cellular processes like autophagy in host immune cells and hemoglobin digestion in the malaria parasite.[14][15] The structural similarity of this compound suggests it could serve as a starting point for novel immunomodulatory or antiprotozoal agents.
Workflow for Screening as a Kinase Inhibitor
Given the promising data for related compounds, a primary application for this scaffold is in the development of kinase inhibitors. The following workflow outlines a typical primary screening cascade.
Caption: High-level workflow for primary screening of a kinase inhibitor.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. It is classified as an irritant.
GHS Hazard Information
| Hazard Class | Code | Statement | Reference(s) |
| Skin Irritation | H315 | Causes skin irritation | [4][16] |
| Eye Irritation | H319 | Causes serious eye irritation | [4][16] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][16] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.
-
Respiratory Protection: If dust is generated outside of a fume hood, use a NIOSH-approved particulate respirator.
-
-
Handling Practices: Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound (CAS 1810-67-9) is more than a simple chemical reagent; it is a strategically designed building block with significant potential in drug discovery. Its synthesis via the Knorr reaction is robust and accessible. While direct biological data is sparse, the potent anticancer and antimicrobial activities of its close analogs provide a strong rationale for its use as a scaffold in medicinal chemistry programs. This guide has provided the foundational knowledge—from synthesis to safety and potential application—to empower researchers to effectively utilize this valuable compound in the pursuit of novel therapeutic agents.
References
- Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69–115. [Link]
- Al-Qawasmeh, R. A., et al. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1), 73. [Link]
- Merck Index Online. (n.d.). Knorr Quinoline Synthesis. [Link]
- SynArchive. (n.d.). Knorr Quinoline Synthesis.
- Verma, A., et al. (2023). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. IIP Series.
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- Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
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- Rainsford, K. D., Parke, A. L., Clifford-Rashotte, M., & Kean, W. F. (2015). Therapy and pharmacological properties of hydroxychloroquine and chloroquine in treatment of systemic lupus erythematosus, rheumatoid arthritis and related diseases. Inflammopharmacology, 23(5), 231-269. [Link]
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6-Chloro-2-hydroxyquinoline molecular structure and weight
An In-Depth Technical Guide to 6-Chloro-2-hydroxyquinoline: Structure, Properties, and Applications
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent platform for designing molecules that can effectively interact with biological targets. Within this important class of heterocycles, this compound holds particular significance. More accurately described by its predominant tautomeric form, 6-chloro-1H-quinolin-2-one , this compound serves as a valuable intermediate and a pharmacologically relevant scaffold in modern drug discovery. The presence of a chlorine atom at the 6-position critically influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its therapeutic potential.[1][2]
This technical guide offers an in-depth exploration of 6-chloro-1H-quinolin-2-one, moving beyond a simple data sheet to provide researchers, scientists, and drug development professionals with a practical understanding of its molecular structure, tautomerism, synthesis, and applications, grounded in established chemical principles.
Section 1: Molecular Structure and Physicochemical Properties
A foundational understanding of this compound begins with the recognition of its dynamic structural nature. This molecule exists in a tautomeric equilibrium, a chemical phenomenon that dictates its physical and biological properties.
The Critical Role of Keto-Enol Tautomerism
This compound (the enol or lactim form) rapidly interconverts with its keto (or lactam) isomer, 6-chloro-1H-quinolin-2-one. For 2-hydroxyquinolines, this equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the cyclic amide (lactam) structure.[3] The crystal structure of the compound confirms that it exists as 6-chloro-quinolin-2(1H)-one in the solid state.[4] This structural preference is paramount, as it determines the molecule's hydrogen bonding capabilities and overall shape, which are key determinants of its interaction with biological macromolecules.
Caption: Keto-enol tautomerism of this compound.
Physicochemical Data Summary
The essential physicochemical properties of 6-chloro-1H-quinolin-2-one are summarized below. This data is critical for experimental design, including solvent selection for synthesis, purification, and formulation.
| Property | Value | Reference(s) |
| IUPAC Name | 6-chloro-1H-quinolin-2-one | [4] |
| Synonyms | This compound, 6-chloro carbostyril | |
| CAS Number | 1810-67-9 | [5] |
| Molecular Formula | C₉H₆ClNO | |
| Molecular Weight | 179.60 g/mol | |
| Appearance | Off-white powder/solid | [5] |
| Melting Point | 265-269 °C |
Section 2: Synthesis and Reactivity
The synthesis of 2-quinolones is a well-established area of organic chemistry. The most reliable and direct route for this class of compounds is the Knorr quinoline synthesis, which is favored over other named reactions like the Conrad-Limpach synthesis that typically yield 4-quinolone isomers.
Causality of the Knorr Synthesis
The Knorr synthesis involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide. The choice of this pathway is logical and effective for producing 2-quinolones. The reaction proceeds by first forming the β-ketoanilide intermediate from an aniline and a β-ketoester. Under strong acid conditions (e.g., concentrated sulfuric acid), the carbonyl group of the ketoanilide is protonated, activating it for electrophilic attack by the electron-rich aromatic ring of the aniline moiety. This intramolecular electrophilic aromatic substitution is the key ring-forming step, followed by dehydration to yield the final quinolone product.
Caption: Workflow for the Knorr synthesis of a 6-chloro-2-quinolone.
Representative Synthetic Protocol: Knorr Synthesis
This protocol describes the synthesis of a representative 6-chloro-2-quinolone derivative.
Objective: To synthesize 6-chloro-4-methyl-1H-quinolin-2-one.
Materials:
-
4-Chloroaniline
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
Anilide Formation:
-
In a round-bottom flask, combine 4-chloroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a weak acid (e.g., a drop of acetic acid) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline. This condensation reaction forms the β-ketoanilide intermediate, which may be used directly or after purification.
-
-
Cyclization:
-
Cool a flask containing concentrated sulfuric acid (typically 4-5 times the weight of the anilide) in an ice bath to below 10 °C.
-
Slowly and cautiously add the crude β-ketoanilide intermediate to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C. Causality: This exothermic addition must be controlled to prevent unwanted side reactions and ensure safety.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-100 °C for 1-2 hours. Monitor the reaction by TLC. Causality: Heating provides the necessary activation energy for the intramolecular electrophilic substitution and subsequent dehydration.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acid, followed by a wash with a cold dilute sodium bicarbonate solution, and finally with more cold water until the filtrate is neutral.
-
Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) will yield the purified 6-chloro-4-methyl-1H-quinolin-2-one.
-
Section 3: Applications in Research and Drug Development
The 6-chloro-2-quinolone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds investigated for therapeutic applications. Its value stems from its ability to engage in key intermolecular interactions (hydrogen bonding via the lactam N-H and C=O groups) and the favorable physicochemical properties imparted by the chloro-substituent.
-
Anticancer Activity: Derivatives of the quinolin-2-one core have demonstrated potent antiproliferative and cytotoxic effects against various human cancer cell lines.[6][7] The scaffold acts as a template for designing agents that can induce apoptosis and arrest the cell cycle in cancer cells.[7][8] For instance, certain 6-chloro-quinoline derivatives have shown significant growth inhibition of breast cancer cells.[2]
-
Antimicrobial and Antitubercular Agents: The quinolone framework is famous for its antibacterial properties (e.g., fluoroquinolones). More recently, the 2-quinolone variant has been explored for novel antimicrobial applications. A notable study identified 2-aryl-quinolones as inhibitors of cytochrome bd, a key component of the respiratory chain in Mycobacterium tuberculosis, highlighting a potential strategy to combat tuberculosis.[9][10]
Section 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. The predominance of the keto tautomer simplifies spectral interpretation.
Caption: Workflow for the analytical characterization of 6-chloro-1H-quinolin-2-one.
Expected Spectroscopic Signatures
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both rings, with coupling patterns characteristic of their substitution. A key signal will be a broad singlet in the downfield region (typically >10 ppm) corresponding to the N-H proton of the lactam.
-
IR Spectroscopy: A strong, characteristic absorption band is expected between 1650-1680 cm⁻¹, corresponding to the C=O (amide) stretching vibration of the keto form. The broad O-H stretch of the enol form (around 3200-3400 cm⁻¹) would be absent or of very low intensity.
-
Mass Spectrometry: The mass spectrum should show a prominent molecular ion (M⁺) peak at m/z 179 and a characteristic (M+2)⁺ peak at m/z 181 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
Protocol: Purity Determination by Reverse-Phase HPLC
Objective: To assess the purity of the synthesized 6-chloro-1H-quinolin-2-one.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile/water (1:1).
The purity is calculated based on the area percentage of the main peak in the resulting chromatogram. This method is self-validating; peak shape, retention time consistency, and baseline resolution confirm the robustness of the analysis.
Section 5: Safety and Handling
6-Chloro-1H-quinolin-2-one is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
-
Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound, existing predominantly as its 6-chloro-1H-quinolin-2-one tautomer, represents a molecule of significant interest to the scientific community. Its synthesis via the robust Knorr reaction is straightforward, and its structure provides a versatile platform for derivatization. As research continues to uncover the therapeutic potential of quinolone-based scaffolds in oncology and infectious diseases, a thorough technical understanding of this key building block is indispensable for the development of next-generation pharmaceuticals.
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An In-depth Technical Guide on the Solubility of 6-Chloro-2-hydroxyquinoline
This guide provides a comprehensive technical overview of the solubility of 6-chloro-2-hydroxyquinoline, a crucial parameter for researchers, scientists, and professionals in drug development. Given the limited availability of direct quantitative solubility data in public literature, this document emphasizes the foundational principles, experimental methodologies for determination, and theoretical frameworks for prediction. This approach is designed to empower researchers to generate and interpret solubility data for this compound and its analogs.
Executive Summary
This compound is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a scaffold in drug discovery.[1][2] Its solubility profile across a range of solvents is a critical determinant of its utility in synthesis, purification, formulation, and ultimately, its bioavailability. This guide navigates the complexities of its solubility, addressing the influence of its physicochemical properties and providing actionable protocols and theoretical models to understand and predict its behavior in various solvent systems.
Physicochemical Properties Influencing Solubility
The solubility of this compound is intrinsically linked to its molecular structure. The presence of a chlorine atom, a hydroxyl group, and the quinoline core imparts a specific polarity and capacity for intermolecular interactions.
Key Structural Features:
-
Quinoline Core: A bicyclic aromatic system that contributes to the molecule's rigidity and potential for π-π stacking interactions.
-
Hydroxyl Group (-OH): Capable of acting as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents.
-
Chloro Group (-Cl): An electron-withdrawing group that increases the molecule's polarity and can participate in halogen bonding.
The interplay of these features suggests that this compound will exhibit poor solubility in water and better solubility in polar organic solvents.[3] The pH of the medium will also play a critical role due to the ionizable nature of the quinoline nitrogen and the hydroxyl group.[4][5][6][7][8]
Theoretical Frameworks for Solubility Prediction
In the absence of extensive experimental data, theoretical models provide a valuable tool for estimating solubility and guiding solvent selection.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are based on the principle that "like dissolves like" and quantify this concept by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9][10][11]
-
δD (Dispersion): Relates to the energy from van der Waals forces.
-
δP (Polar): Relates to the energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Relates to the energy from hydrogen bonds.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[13][14][15] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces.[16][17] This method can provide a good qualitative ranking of solvents and, in some cases, quantitatively accurate solubility predictions.[14]
The following diagram illustrates the conceptual workflow for solubility prediction using these theoretical models.
Caption: Theoretical workflow for predicting the solubility of this compound.
Experimental Determination of Solubility
Accurate solubility data is best obtained through empirical measurement. The following protocols outline the gold-standard methods for determining thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the most reliable technique for determining the equilibrium solubility of a compound.[18][19]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the controlled temperature, or centrifuge them, to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[20][21][22]
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into the aqueous buffer or solvent of interest.
-
Incubation and Detection: Shake the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering using a nephelometer or a plate reader to detect the point of precipitation.
The following diagram outlines the experimental workflow for solubility determination.
Caption: Experimental workflow for determining thermodynamic solubility via the shake-flask method.
Illustrative Solubility Data and Interpretation
While specific quantitative data for this compound is not widely published, the table below provides an illustrative template for expected solubility trends in common laboratory solvents. Researchers should populate this table with their experimentally determined values.
| Solvent | Dielectric Constant (20°C) | Expected Solubility Trend | Experimentally Determined Solubility ( g/100 mL at 25°C) |
| Water | 80.1 | Very Low | |
| Methanol | 32.7 | Moderate | |
| Ethanol | 24.5 | Moderate | |
| Acetone | 20.7 | Moderate to High | |
| Acetonitrile | 37.5 | Moderate | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | |
| N,N-Dimethylformamide (DMF) | 36.7 | High | |
| Chloroform | 4.8 | Low to Moderate | |
| Ethyl Acetate | 6.0 | Low to Moderate |
Interpretation of Results:
-
High Solubility in Polar Aprotic Solvents (DMSO, DMF): Expected due to the polar nature of this compound and the strong dipole-dipole interactions with these solvents.
-
Moderate Solubility in Alcohols (Methanol, Ethanol): The hydroxyl group allows for hydrogen bonding with these protic solvents.
-
Low Solubility in Non-polar Solvents: The overall polarity of the molecule limits its solubility in non-polar environments.
-
Very Low Aqueous Solubility: The aromatic quinoline core is hydrophobic, leading to poor solubility in water despite the presence of polar functional groups.
Conclusion
Understanding the solubility of this compound is paramount for its successful application in research and development. This guide has provided a robust framework for approaching this critical parameter. By combining theoretical predictions with rigorous experimental determination, researchers can effectively navigate the challenges associated with the solubility of this and other poorly soluble compounds, thereby accelerating the drug discovery and development process.
References
- A new activity coefficient model was developed from excess Gibbs free energy in the form G(ex) = cA(a) x(1)(b)...x(n)(b). The constants of the proposed model were considered to be function of solute and solvent dielectric constants, Hildebrand solubility parameters and specific volumes of solute and solvent molecules. (Source: PubMed)
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). SciSpace.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
- Vermeire, F. H., Leenhouts, R., Morgan, N., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
- Prediction of Solubility with COSMO-RS. (n.d.). Zenodo.
- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- solubility experimental methods.pptx. (n.d.). Slideshare.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Vermeire, F., Leenhouts, R., Morgan, N., & Green, W. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- Solubility prediction via a thermodynamic cycle. The free energy change... (n.d.).
- Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? (n.d.). SciSpace.
- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC - NIH.
- 6-CHLOROQUINOLINE CAS#: 612-57-7. (n.d.). ChemicalBook.
- Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents. (n.d.). Benchchem.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).
- Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview. (n.d.). Benchchem.
- 2-Chloro-6-hydroxyquinoline synthesis. (n.d.). ChemicalBook.
- (337cn)
- This compound. (n.d.). Santa Cruz Biotechnology.
- Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? (2022). PubMed.
- Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
- The Discovery and History of 6-Chloroquinoline: An In-depth Technical Guide. (n.d.). Benchchem.
- Hansen solubility parameter. (n.d.). In Wikipedia.
- An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents. (n.d.). Benchchem.
- Dissolution Method Development for Poorly Soluble Compounds. (2025).
- Hansen Solubility Parameters. (n.d.).
- Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ])[16] and... (n.d.).
- 6-Chloro-2-hydroxyquinoxaline. (n.d.). Santa Cruz Biotechnology.
- 86209-35-0(6-CHLORO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ) Product Description. (n.d.). ChemicalBook.
- New preparation process of 6-chloro-2-hydroxyquinoxaline. (n.d.).
- CAS 23981-25-1: 8-Chloro-2-hydroxyquinoline. (n.d.). CymitQuimica.
- Pencil and Paper Estimation of Hansen Solubility Parameters. (n.d.). PMC.
- The Role of Quinoline Deriv
- ANALYTICAL METHODS. (n.d.).
- Analytical methods and achievability. (n.d.).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
- Introduction to the Hansen Solubility Parameters 5381 2019. (2019). YouTube.
- Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. (2019).
- Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (2025).
- Design and structural characterization of 2-methyl 8-hydroxyl quinolinilium 5-chloro salicyl
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.
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- Establishing Analytical Standards for 2-(2-Chloroethyl)
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An In-Depth Technical Guide to the Spectral Characterization of 6-Chloro-2-hydroxyquinoline
This guide provides a comprehensive technical overview of the spectral data for 6-chloro-2-hydroxyquinoline (CAS No. 1810-67-9), a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a substituted quinoline derivative. The quinoline scaffold is a key structural motif in numerous biologically active compounds. The introduction of a chlorine atom at the 6-position and a hydroxyl group at the 2-position significantly influences the molecule's electronic properties and potential for intermolecular interactions, making its unambiguous characterization essential.
It is crucial to recognize that this compound exists in a tautomeric equilibrium with its more stable keto form, 6-chloro-2(1H)-quinolinone. This tautomerism will be reflected in its spectral data, particularly in NMR and IR spectroscopy. Due to the limited availability of directly published experimental spectra for this specific compound, this guide will also draw upon data from structurally related analogs to provide a robust interpretation of expected spectral features.
Molecular Structure and Tautomerism
The structural elucidation of this compound is fundamental to interpreting its spectral data. The presence of the hydroxyl group at the 2-position allows for keto-enol tautomerism, resulting in an equilibrium between the hydroxyquinoline (enol) and the quinolinone (keto) forms.
Caption: Tautomeric equilibrium between the enol and keto forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR will provide critical information on the electronic environment of the hydrogen and carbon atoms, respectively. The observed spectra will likely represent the dominant tautomeric form in the chosen solvent.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. For the more stable 6-chloro-2(1H)-quinolinone tautomer, we expect to see signals corresponding to the aromatic protons and the N-H proton.
Table 1: Predicted ¹H NMR Chemical Shifts for 6-Chloro-2(1H)-quinolinone
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~6.5 | d | ~9.5 |
| H4 | ~7.7 | d | ~9.5 |
| H5 | ~7.5 | d | ~8.7 |
| H7 | ~7.3 | dd | ~8.7, 2.3 |
| H8 | ~7.2 | d | ~2.3 |
| NH | >10 | br s | - |
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ are often used for quinoline derivatives as they can solubilize the compound and the N-H proton is often observable as a broad singlet. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the carbonyl group, as well as the anisotropic effects of the aromatic rings.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the carbonyl group in the quinolinone tautomer will be indicated by a signal in the downfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Chloro-2(1H)-quinolinone
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | ~162 |
| C3 | ~122 |
| C4 | ~140 |
| C4a | ~120 |
| C5 | ~128 |
| C6 | ~130 |
| C7 | ~125 |
| C8 | ~116 |
| C8a | ~138 |
Expertise & Experience: The predicted chemical shifts are based on the analysis of related quinoline and quinolinone structures. The electron-withdrawing chlorine atom is expected to have a notable effect on the chemical shifts of the carbons in the benzene ring, while the carbonyl group will cause a significant downfield shift for C2.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.
-
Instrument Setup: Use a broadband probe on an NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be crucial in identifying the dominant tautomeric form.
Table 3: Expected IR Absorption Bands for 6-Chloro-2(1H)-quinolinone
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2800 (broad) | N-H stretch | Amide |
| ~1660 | C=O stretch | Amide (Lactam) |
| 1600-1450 | C=C and C=N stretches | Aromatic/Heterocyclic rings |
| ~820 | C-H out-of-plane bend | Aromatic ring |
| ~750 | C-Cl stretch | Aryl chloride |
Trustworthiness: The presence of a strong absorption band around 1660 cm⁻¹ for the C=O stretch and a broad N-H stretching band would strongly support the dominance of the 6-chloro-2(1H)-quinolinone tautomer. The absence of a broad O-H stretching band around 3400-3200 cm⁻¹ would further confirm this.
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.
-
Data Processing: The software will automatically perform the background subtraction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 179/181 | Molecular ion [M]⁺ and [M+2]⁺ peaks (due to ³⁵Cl and ³⁷Cl isotopes) |
| 151/153 | Loss of CO from the molecular ion |
| 116 | Loss of Cl from the [M-CO]⁺ fragment |
Authoritative Grounding: The molecular weight of C₉H₆ClNO is 179.60 g/mol . The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak. This isotopic signature is a key diagnostic feature.
Experimental Protocol for Mass Spectrometry (EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Use Electron Impact (EI) ionization, typically at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Caption: General workflow for the synthesis and spectral characterization of this compound.
Conclusion
The comprehensive spectral analysis of this compound, taking into account its tautomeric equilibrium with 6-chloro-2(1H)-quinolinone, is essential for its unambiguous identification and for understanding its chemical properties. This guide provides the expected NMR, IR, and MS spectral data based on established principles and comparison with analogous structures. The provided experimental protocols offer a self-validating system for researchers to obtain and confirm the spectral characteristics of this important heterocyclic compound.
References
- Due to the lack of a specific publication with the complete experimental data for this compound, this reference section provides sources for spectral data of related compounds and general spectroscopic principles.
- NIST Chemistry WebBook. (n.d.). 6-Chloroquinoline.
- NIST Chemistry WebBook. (n.d.). 2(1H)-Quinolinone.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Foreword: The Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of 6-Chloro-2-hydroxyquinoline
The quinoline ring system stands as a quintessential "privileged structure" in medicinal chemistry.[1][2] Its rigid, bicyclic aromatic nature provides an ideal framework for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3] Within this versatile family, this compound (also known in its tautomeric form as 6-chloro-1H-quinolin-2-one) represents a core of significant interest. The strategic placement of an electron-withdrawing chlorine atom at the 6-position and a hydroxyl/keto group at the 2-position creates a unique electronic and steric profile. This profile is instrumental in driving interactions with key enzymes and receptors, positioning this scaffold as a fertile ground for the development of novel therapeutic agents targeting cancer, microbial infections, and other complex diseases.
This guide serves as a technical synthesis of the current understanding of the biological activities associated with the this compound core. We will delve into its potent anticancer and antimicrobial properties, explore its role as a foundational structure for potent kinase inhibitors, and provide the detailed experimental frameworks necessary for its evaluation. The narrative is constructed to not only present data but to explain the scientific rationale behind the experimental designs and mechanistic pathways, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives built upon the this compound scaffold have demonstrated significant potential as anticancer agents, acting through multiple, often synergistic, mechanisms to induce cancer cell death and inhibit tumor growth.[1][4] The chlorine atom at the C-6 position has been specifically identified as a key contributor to the enhanced cytotoxic activity observed in several analogues.[1][5]
Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A primary mechanism for the anticancer effects of 6-chloroquinoline derivatives is the targeted inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade.[1][6] This pathway is a central regulator of cellular growth, proliferation, and survival, and its hyperactivation is a well-established hallmark of numerous cancers.[6] By acting as competitive inhibitors in the ATP-binding pocket of key kinases within this pathway, such as PI3Kα, these compounds effectively sever the downstream signaling that promotes oncogenesis.[1][7] This inhibition prevents the phosphorylation of Akt, which in turn blocks the activation of mTOR and its downstream effectors, ultimately leading to a halt in cell cycle progression and the induction of programmed cell death (apoptosis).[6]
Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
Beyond PI3K inhibition, these compounds have also been shown to induce apoptosis and cause cell cycle arrest, preventing the uncontrolled replication of malignant cells.[4][6]
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying a compound's potency in inhibiting cell growth. The data below, synthesized from studies on structurally related derivatives, provides a strong indication of the potential efficacy of the this compound core.[8]
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Cmpd 19) | HCT-116 (Colon) | 5.3[8] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Cmpd 21) | HCT-116 (Colon) | 4.9[8] |
| 6-chloro-quinazolin derivative (5a) | MGC-803 (Gastric) | Not specified, but highly active[4] |
| 6-chloro-quinazolin derivative (5f) | MGC-803 (Gastric) | Not specified, but highly active[4] |
| 6-chloro-quinazolin derivative (5f) | Bcap-37 (Breast) | Not specified, but highly active[4] |
| Chloro methylquinazolinone (5c) | HCT-116 (Colon) | 8.00[9] |
| Chloro methylquinazolinone (5d) | HepG-2 (Liver) | 17.78[9] |
| Reference Drug: Doxorubicin | MCF-7 (Breast) | 2.50 [8] |
| Reference Drug: Cisplatin | A549 (Lung) | 7.49 [8] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[8] It relies on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Gently aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Workflow for in vitro validation of anticancer activity.
Part 2: Antimicrobial Activity: Combating Pathogenic Microbes
The quinoline scaffold is a cornerstone of antimicrobial drug discovery, and chlorinated derivatives frequently exhibit potent and broad-spectrum activity.[10][11] These compounds have demonstrated efficacy against a range of pathogenic bacteria, including multidrug-resistant strains, and various fungi.[12][13][14]
Mechanisms of Antimicrobial Action
The antimicrobial effects of quinoline derivatives are multifaceted. One proposed mechanism involves the disruption of the microbial cell membrane's integrity. This can lead to increased permeability and the subsequent leakage of essential intracellular contents, resulting in cell death.[15] Another key mechanism, particularly in bacteria, is the inhibition of essential enzymes. For instance, some quinoline-2-one derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids and amino acids.[14] Inhibition of DHFR effectively starves the bacteria of the building blocks needed for growth and replication.[14]
Quantitative Data: In Vitro Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) |
| Quinoline derivative (6c, R¹=Cl) | MRSA (Gram-positive) | 0.75[14] |
| Quinoline derivative (6c, R¹=Cl) | VRE (Gram-positive) | 0.75[14] |
| Quinoline derivative (6c, R¹=Cl) | MRSE (Gram-positive) | 2.50[14] |
| Novel Quinoline derivatives | Bacillus cereus | 3.12 - 50[12] |
| Novel Quinoline derivatives | Staphylococcus spp. | 3.12 - 50[12] |
| Novel Quinoline derivatives | Pseudomonas spp. | 3.12 - 50[12] |
| Novel Quinoline derivatives | Escherichia coli | 3.12 - 50[12] |
| Novel Quinoline derivatives | Candida albicans (Fungus) | Potentially active[12] |
| Novel Quinoline derivatives | Aspergillus niger (Fungus) | Potentially active[12] |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25[16] |
| Reference Drug: Daptomycin | MRSA / VRE | 0.50 [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent.
Methodology:
-
Microbe Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus) into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Prepare a stock solution of the this compound derivative in DMSO. Add 50 µL of the compound stock to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth with inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The results can be confirmed by measuring the optical density (OD) at 600 nm.
Part 3: A Versatile Scaffold for Kinase Inhibitor Design
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a direct cause of many diseases, particularly cancer.[7] The 6-chloroquinoline core has emerged as a highly valuable scaffold for the rational design of ATP-competitive kinase inhibitors.[7][17]
Causality of Design:
-
ATP Mimicry: The rigid, heterocyclic quinoline system can effectively mimic the purine ring of ATP, allowing it to dock within the highly conserved ATP-binding site of various kinases.[7][18]
-
Enhanced Binding Affinity: The presence of the chlorine atom at the 6-position is not merely a passive substituent. It can participate in halogen bonding with the kinase active site, a specific non-covalent interaction that can significantly enhance binding affinity and selectivity.[7][18]
-
Vectors for Optimization: The quinoline ring provides multiple, distinct chemical vectors for modification. This allows medicinal chemists to systematically append different functional groups to optimize potency against the target kinase, improve selectivity over other kinases, and fine-tune pharmacokinetic properties (ADME) to create viable drug candidates.[7]
Derivatives of 6-chloroquinoline have shown promise as inhibitors of kinases in crucial cancer-related pathways, including EGFR and the PI3K/Akt/mTOR cascade, reinforcing the scaffold's central role in modern oncology drug discovery.[6][7]
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutics. The evidence strongly supports its potential in oncology and infectious diseases, driven by its ability to modulate critical cellular pathways like PI3K/Akt and inhibit essential microbial processes.[1][14] The quantitative data and established protocols provided in this guide offer a solid foundation for researchers to build upon.
Future research should be directed towards:
-
Lead Optimization: Synthesizing and screening focused libraries of this compound derivatives to improve potency, target selectivity, and drug-like properties.[6]
-
Mechanism of Action Studies: Further elucidating the precise molecular interactions with target proteins and identifying potential off-target effects to build a comprehensive safety and efficacy profile.[6]
-
In Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models of cancer and infection to assess their efficacy and safety in a physiological context.[6]
The continued exploration of this privileged chemical scaffold holds immense potential to deliver the next generation of effective treatments for a range of human diseases.
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The Therapeutic Potential of 6-Chloro-2-hydroxyquinoline Derivatives: A Technical Guide to Unlocking Novel Anticancer Targets
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective anticancer therapeutics has led researchers down numerous molecular avenues. Among the vast and diverse landscape of heterocyclic compounds, the quinoline scaffold has consistently emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide delves into a specific, promising subclass: 6-Chloro-2-hydroxyquinoline derivatives . The strategic placement of a chloro group at the 6-position and a hydroxyl group at the 2-position of the quinoline ring system imparts unique physicochemical properties that enhance its potential as a targeted therapeutic agent.[1][2][3]
This document serves as an in-depth resource, providing a comprehensive analysis of the potential therapeutic targets of this compound derivatives. We will explore the mechanistic underpinnings of their anticancer activity, provide detailed, field-proven experimental protocols for their evaluation, and present a forward-looking perspective on their translational potential.
The Quinoline Core: A Foundation for Targeted Therapy
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural alkaloids and synthetic compounds with significant pharmacological activities.[1][2] Its ability to intercalate into DNA, chelate metal ions, and interact with the active sites of various enzymes has made it a cornerstone in medicinal chemistry. The introduction of a chlorine atom at the 6-position has been shown to significantly modulate the electronic and steric properties of the quinoline scaffold, often leading to enhanced biological efficacy and improved pharmacokinetic profiles.[1][2]
Key Therapeutic Targets of this compound Derivatives in Oncology
Preclinical evidence strongly suggests that this compound derivatives exert their anticancer effects through a multi-targeted approach, primarily by modulating critical signaling pathways that govern cancer cell proliferation, survival, and metastasis. Two prominent targets have emerged from extensive research: the PI3K/Akt/mTOR signaling pathway and tubulin polymerization .
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cellular growth, metabolism, and survival.[1][4] Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention. Derivatives of 6-chloro-4-hydroxy-2-quinolone have been identified as potent inhibitors of PI3Kα, a key isoform of the enzyme.[5]
Mechanism of Action: this compound derivatives are hypothesized to act as ATP-competitive inhibitors of PI3K. By binding to the ATP-binding pocket of the kinase domain, they block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as Akt and mTOR, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.[1][4]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
Disruption of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and the maintenance of cell shape.[6] Their dynamic instability is a key feature that is exploited by several successful anticancer drugs. Quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[7][8][9]
Mechanism of Action: While the precise binding site for many quinoline derivatives is still under investigation, some have been shown to bind to the colchicine-binding site on β-tubulin.[8][10] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[8][9]
Caption: Disruption of tubulin polymerization and mitotic spindle formation by a this compound derivative.
Experimental Protocols for Target Validation and Compound Evaluation
Rigorous and reproducible experimental protocols are paramount for validating therapeutic targets and evaluating the efficacy of novel compounds. The following section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12][13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[14]
Target Engagement and Pathway Modulation: Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of target engagement and the modulation of signaling pathways.[15][16][17]
Protocol:
-
Cell Lysis: Treat cancer cells with the this compound derivative at various concentrations for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.[18][19][20][21]
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., PI3Kα), the kinase substrate (e.g., a specific peptide), and the this compound derivative at various concentrations in kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced using a variety of detection methods (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules in the presence or absence of a test compound.[6][22][23][24]
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules. Add the this compound derivative at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves.[6] Determine the effect of the compound on the rate and extent of tubulin polymerization.
Quantitative Data Summary
The following table summarizes representative in vitro efficacy data for 6-chloroquinoline derivatives against various human cancer cell lines. It is important to note that the specific activity can vary depending on the full chemical structure of the derivative.
| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Therapeutic Target | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% growth reduction | Alkaline Phosphatase | [3] |
| 6-Chloroquinoline-4-carboxylic acid derivative | K-562 (Leukemia) | 53-76% growth reduction | Not specified | [3] |
| 6-Chloroquinoline-4-carboxylic acid derivative | HeLa (Cervical) | 51-68% growth reduction | Not specified | [3] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Various | Varies | PI3Kα | [5] |
Future Directions and Translational Outlook
This compound derivatives represent a compelling class of compounds with significant potential for the development of novel anticancer therapies. Their ability to simultaneously target key oncogenic pathways like PI3K/Akt/mTOR and disrupt fundamental cellular processes such as microtubule dynamics provides a powerful, multi-pronged strategy to combat cancer.
Future research efforts should focus on:
-
Lead Optimization: Synthesizing and screening a broader library of this compound derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluating the most promising lead compounds in relevant animal models of cancer to assess their in vivo efficacy, safety, and tolerability.
-
Mechanism of Action Elucidation: Further investigating the precise molecular interactions with their targets and identifying potential off-target effects to build a comprehensive understanding of their pharmacological profile.
-
Combination Therapies: Exploring the synergistic potential of this compound derivatives in combination with existing chemotherapeutic agents and other targeted therapies to overcome drug resistance and enhance treatment outcomes.
The continued and focused investigation of this chemical scaffold holds the promise of delivering the next generation of effective and targeted cancer treatments.
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An In-depth Technical Guide on the Core Mechanism of Action of 6-Chloro-2-hydroxyquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Within this diverse family, 6-chloro-2-hydroxyquinoline (C₉H₆ClNO) emerges as a compound of significant interest.[5] While direct, extensive research on its specific mechanism of action is still developing, this guide will synthesize current knowledge from closely related quinoline analogs to propose and explore its most probable molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and a framework for future investigation.
Proposed Molecular Mechanisms of Action
Based on the extensive literature on quinoline derivatives, the biological activity of this compound can be postulated to operate through several key mechanisms. These include interactions with enzymes, nucleic acids, and modulation of cellular signaling pathways.
Enzyme Inhibition
A primary mode of action for many quinoline-based compounds is the inhibition of various enzymes crucial for cellular function and proliferation.[6][7]
-
DNA-Interacting Enzymes: Quinoline analogs have been shown to inhibit a range of enzymes that act on DNA, such as DNA methyltransferases (DNMTs), polymerases, and topoisomerases.[6][8] It is plausible that this compound intercalates into enzyme-bound DNA, inducing conformational changes that disrupt catalytic activity.[8] This can trigger a DNA damage response, potentially mediated by p53 activation in cancer cells.[6]
-
Human Dihydroorotate Dehydrogenase (hDHODH): This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes.[7] Several quinoline derivatives have been identified as potent inhibitors of hDHODH, suggesting this could be a viable target for this compound.[7]
-
Other Potential Enzyme Targets: The quinoline framework is also found in inhibitors of acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and the PI3K/AKT/mTOR pathway, suggesting a broad potential for enzymatic inhibition.[1][3]
Antimicrobial Activity
Quinolines and their derivatives are well-documented for their antibacterial properties against a spectrum of Gram-positive and Gram-negative bacteria.[9][10]
-
Disruption of Bacterial Processes: The mechanism of antimicrobial action is often multifaceted. It can involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[11] Some quinoline derivatives may also target the proton pump of ATP synthase, disrupting cellular energy production.[12] The presence of a halogen, such as the chlorine at the 6-position, can significantly influence the antimicrobial potency.[13]
-
Structure-Activity Relationship: The antimicrobial efficacy of quinoline compounds is highly dependent on the nature and position of substituents on the quinoline skeleton.[10] The chloro group at the 6-position and the hydroxyl group at the 2-position of the target molecule likely play a crucial role in its interaction with bacterial targets.
Anticancer Activity
The cytotoxic effects of quinoline derivatives against various cancer cell lines are well-established.[4][14]
-
Induction of Apoptosis and Cell Cycle Arrest: A primary anticancer mechanism for 2-hydroxyquinoline derivatives involves the induction of programmed cell death (apoptosis) and arrest of the cell cycle, thereby inhibiting tumor growth.[4]
-
Inhibition of Signaling Pathways: As mentioned, the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer, is a known target for some quinoline derivatives.[3][13] Inhibition of this pathway can halt cancer cell proliferation and survival.[13]
-
Metal Ion Chelation: 8-hydroxyquinoline derivatives, structurally related to the topic compound, are known to chelate metal ions like iron and copper.[15] This can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent DNA damage and apoptosis in cancer cells.[11][15] This ionophoric activity could be a contributing mechanism for this compound.
Proposed Signaling Pathways
The following diagram illustrates a potential signaling pathway that could be modulated by this compound, leading to an anticancer effect.
Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by this compound.
Experimental Validation Workflows
To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required.
Workflow for Investigating Enzyme Inhibition
Caption: Workflow for validating enzyme inhibition and direct binding.
Detailed Protocol: hDHODH Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human dihydroorotate dehydrogenase.
-
Materials: Recombinant hDHODH, this compound, DCIP (2,6-dichloroindophenol), decylubiquinone, dihydroorotate, appropriate buffer solutions, 96-well microplates, and a microplate reader.
-
Procedure: a. Prepare a stock solution of this compound in DMSO. b. In a 96-well plate, add the reaction buffer, hDHODH enzyme, and varying concentrations of the test compound. c. Initiate the reaction by adding the substrates (dihydroorotate and decylubiquinone) and the electron acceptor (DCIP). d. Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time. e. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. f. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Rationale: This assay directly measures the catalytic activity of hDHODH. A decrease in the rate of DCIP reduction in the presence of the compound indicates inhibition of the enzyme.[7]
Workflow for Assessing Anticancer Activity
Caption: Step-by-step workflow for evaluating in vitro anticancer effects.
Detailed Protocol: Western Blot for PI3K Pathway Analysis
-
Objective: To determine if this compound inhibits the PI3K/AKT/mTOR signaling pathway in cancer cells.
-
Materials: Cancer cell line (e.g., HCT116), this compound, cell lysis buffer, primary antibodies (against total AKT, phosphorylated AKT, total mTOR, phosphorylated mTOR, and a loading control like β-actin), secondary antibodies, and Western blot imaging system.
-
Procedure: a. Treat cultured HCT116 cells with this compound at its IC₅₀ concentration for a specified time. b. Lyse the cells to extract total protein. c. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with primary antibodies against the target proteins. f. Wash and incubate with the appropriate HRP-conjugated secondary antibodies. g. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Rationale: A decrease in the levels of phosphorylated AKT and mTOR in treated cells compared to untreated controls would indicate that the compound inhibits the PI3K signaling pathway.[3]
Quantitative Data Summary
While specific IC₅₀ values for this compound are not extensively reported, the following table presents representative data for analogous quinoline derivatives to provide a comparative context for expected potency.
| Compound Class | Target/Activity | Cell Line/Organism | IC₅₀/MIC | Reference |
| Quinoline Derivatives | hDHODH Inhibition | - | 9.7 nM - 2 µM | [6][7] |
| Quinolyl Hydrazones | Anticancer | NCI-60 Panel | 0.33 - 4.87 µM | [14] |
| 2-Hydroxyquinolines | Anticancer | HeLa, Hep3B | 2.52 - 6.25 µM | [4] |
| Quinoline Derivatives | Antibacterial | S. aureus, E. coli | 3.125 - 6.25 µg/mL | [9] |
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents. Based on the activities of related compounds, its mechanism of action likely involves a combination of enzyme inhibition, particularly of DNA-interacting enzymes and key metabolic enzymes like hDHODH, and the modulation of critical signaling pathways such as PI3K/AKT/mTOR. Its potential as an antimicrobial and anticancer agent is significant, warranting further in-depth investigation.
Future research should focus on systematically validating these proposed mechanisms through the experimental workflows outlined in this guide. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of this compound. Furthermore, elucidating its ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles will be essential for its translation into a viable clinical candidate.
References
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The Synthetic Chemist's Guide to 6-Chloro-2-hydroxyquinoline Derivatives: Strategies, Mechanisms, and Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 6-chloro-2-hydroxyquinoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide spectrum of biological activities, including potential anticancer and anti-inflammatory properties. The strategic placement of the chloro substituent at the 6-position and the hydroxyl (or its tautomeric keto form, a quinolone) at the 2-position provides a unique electronic and steric landscape for molecular interactions, making this class of compounds a fertile ground for drug discovery and development. This guide provides a comprehensive exploration of the synthetic methodologies for accessing these valuable derivatives, delving into the mechanistic intricacies of classical and modern synthetic routes, and offering detailed, field-proven experimental protocols.
The Landscape of this compound Synthesis: A Strategic Overview
The synthesis of 2-hydroxyquinolines, which exist in tautomeric equilibrium with 2-quinolones, has a rich history rooted in classical named reactions. For the specific case of this compound, these traditional methods can be adapted by employing appropriately substituted starting materials, such as 4-chloroaniline derivatives. In parallel, contemporary synthetic organic chemistry offers powerful palladium-catalyzed and microwave-assisted methodologies that provide enhanced efficiency, milder reaction conditions, and broader functional group tolerance.
This guide will navigate through the following key synthetic strategies:
-
The Knorr Quinoline Synthesis: A venerable and reliable method involving the acid-catalyzed cyclization of β-ketoanilides.
-
The Camps Cyclization: An intramolecular condensation of o-acylaminoacetophenones under basic conditions.
-
Modern Palladium-Catalyzed Approaches: Versatile methods that enable the construction of the quinolone core through cross-coupling and annulation reactions.
-
Microwave-Assisted Synthesis: A technology that can dramatically accelerate reaction times and improve yields for many of the classical and modern synthetic routes.
Classical Approaches: Building the Core with Time-Tested Reactions
The Knorr Quinoline Synthesis: A Pillar of Quinolone Chemistry
The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is a cornerstone for the preparation of 2-hydroxyquinolines.[1] The reaction proceeds via the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid or polyphosphoric acid (PPA).[1][2]
Causality Behind Experimental Choices: The choice of a strong acid is crucial for promoting the electrophilic aromatic substitution on the aniline ring. The acid protonates the carbonyl oxygen of the keto group, activating it for the intramolecular cyclization. The reaction temperature is a critical parameter that can influence the regioselectivity, with higher temperatures sometimes favoring the formation of 4-hydroxyquinoline isomers in what is known as the Conrad-Limpach synthesis.[3]
Mechanism of the Knorr Quinoline Synthesis
The mechanism of the Knorr synthesis involves the following key steps:
-
Formation of the β-ketoanilide: The synthesis begins with the acetoacetylation of a substituted aniline, in this case, 4-chloroaniline, with a β-ketoester like ethyl acetoacetate or diketene to form the corresponding β-ketoanilide.
-
Acid-Catalyzed Cyclization: In the presence of a strong acid, the β-ketoanilide undergoes an intramolecular electrophilic aromatic substitution. The enol form of the keto group is believed to be the reactive species.
-
Dehydration: The resulting cyclic intermediate readily dehydrates to form the aromatic 2-hydroxyquinoline ring system.
Figure 1: Simplified workflow of the Knorr Synthesis for a this compound derivative.
Experimental Protocol: Synthesis of 6-Chloro-4-methyl-2-hydroxyquinoline via Knorr Synthesis
Step 1: Synthesis of 4'-Chloroacetoacetanilide
-
In a round-bottom flask, dissolve 4-chloroaniline (1 eq.) in a suitable solvent such as toluene or acetic acid.
-
Slowly add ethyl acetoacetate (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude 4'-chloroacetoacetanilide can be purified by recrystallization from ethanol.
Step 2: Cyclization to 6-Chloro-4-methyl-2-hydroxyquinoline
-
Carefully add the purified 4'-chloroacetoacetanilide (1 eq.) to an excess of polyphosphoric acid (PPA) or concentrated sulfuric acid with stirring.
-
Heat the mixture to 100-120°C for 30-60 minutes. The reaction is often exothermic.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the hot reaction mixture carefully onto crushed ice.
-
Neutralize the acidic solution with a base, such as aqueous ammonia or sodium hydroxide, to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude 6-chloro-4-methyl-2-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
| Parameter | Condition | Rationale/Effect on Outcome |
| Starting Aniline | 4-Chloroaniline | Determines the 6-chloro substitution pattern on the quinoline ring. |
| β-Ketoester | Ethyl acetoacetate | Source of the C2, C3, and C4 atoms of the quinoline ring and the 4-methyl substituent. |
| Acid Catalyst | H₂SO₄, PPA | Promotes the intramolecular electrophilic cyclization. Excess acid can favor the 2-hydroxyquinoline isomer.[2] |
| Temperature | 100-120°C | Sufficient to overcome the activation energy for cyclization. Higher temperatures may lead to side products. |
The Camps Cyclization: A Base-Mediated Alternative
The Camps cyclization provides an alternative route to 2- and 4-hydroxyquinolines through the intramolecular cyclization of o-acylaminoacetophenones in the presence of a base.[4] The regioselectivity of the cyclization, yielding either the 2- or 4-hydroxyquinoline isomer, is dependent on the structure of the starting material and the reaction conditions.[4]
Causality Behind Experimental Choices: The use of a base, such as sodium or potassium hydroxide, is essential for deprotonating the α-carbon of the acetophenone moiety, generating a nucleophilic enolate. This enolate then attacks the amide carbonyl group in an intramolecular fashion.
Mechanism of the Camps Cyclization
-
Enolate Formation: A strong base abstracts a proton from the methyl group of the acetophenone, forming an enolate.
-
Intramolecular Cyclization: The enolate attacks the amide carbonyl carbon, forming a five-membered ring intermediate.
-
Rearrangement and Dehydration: The intermediate undergoes rearrangement and subsequent dehydration to yield the final 2-hydroxyquinoline product.
Figure 2: Simplified workflow of the Camps Cyclization for a this compound derivative.
Experimental Protocol: Synthesis of 6-Chloro-4-phenyl-2-hydroxyquinoline via Camps Cyclization
Step 1: Synthesis of N-(2-acetyl-4-chlorophenyl)benzamide
-
Synthesize 2-amino-5-chloroacetophenone from 4-chloroacetophenone via nitration followed by reduction.
-
In a reaction vessel, dissolve 2-amino-5-chloroacetophenone (1 eq.) and pyridine (1.2 eq.) in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath and slowly add benzoyl chloride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Cyclization to 6-Chloro-4-phenyl-2-hydroxyquinoline
-
Dissolve the N-(2-acetyl-4-chlorophenyl)benzamide (1 eq.) in a suitable solvent such as ethanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-4 eq.).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 6-chloro-4-phenyl-2-hydroxyquinoline.
| Parameter | Condition | Rationale/Effect on Outcome |
| Starting Material | N-(2-acetyl-4-chlorophenyl)benzamide | The 4-chloro substituent on the acetophenone ring directs the formation of the 6-chloroquinoline. The benzamide moiety provides the 4-phenyl substituent. |
| Base | NaOH, KOH | Catalyzes the intramolecular cyclization by promoting enolate formation. |
| Solvent | Ethanol, Methanol | A polar protic solvent is typically used to dissolve the reactants and facilitate the reaction. |
| Temperature | Reflux | Provides the necessary energy for the cyclization to occur at a reasonable rate. |
Modern Synthetic Methodologies: Efficiency and Versatility
Modern organic synthesis has introduced powerful tools for the construction of heterocyclic scaffolds, and the synthesis of this compound derivatives is no exception. Palladium-catalyzed reactions and microwave-assisted synthesis offer significant advantages over classical methods.
Palladium-Catalyzed Synthesis: A New Frontier
Palladium-catalyzed cross-coupling and annulation reactions have emerged as highly efficient methods for the synthesis of quinolones.[5][6] These methods often proceed under mild conditions and exhibit a broad tolerance for various functional groups. A common strategy involves the palladium-catalyzed reaction of an o-haloaniline with a suitable coupling partner, followed by cyclization.[6]
Causality Behind Experimental Choices: The choice of the palladium catalyst, ligand, and base is critical for the success of these reactions. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The base is required for the deprotonation of reactants and to neutralize any acid generated during the reaction.
Experimental Workflow: Palladium-Catalyzed Synthesis of 2-Quinolones
A general approach involves the palladium-catalyzed annulation of an o-haloaniline with a coupling partner such as an alkyne or an amide, followed by cyclization to form the 2-quinolone core.
Figure 3: Generalized workflow for the palladium-catalyzed synthesis of 2-quinolone derivatives.
Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Aryl-6-chloro-2-quinolones
-
In a Schlenk tube under an inert atmosphere, combine 2-bromo-4-chloroaniline (1 eq.), a primary amide (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.025 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.05 mmol), and a base (e.g., Cs₂CO₃, 2 mmol) in an anhydrous solvent like toluene (5 mL).
-
Heat the reaction mixture to 100-120°C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the mixture, filter through a pad of Celite, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-aryl-6-chloro-2-quinolone.
| Parameter | Condition | Rationale/Effect on Outcome |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-N and/or C-C bond formation steps. |
| Ligand | Phosphine-based (e.g., Xantphos) | Stabilizes the palladium catalyst and modulates its reactivity. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the catalytic cycle, often influencing reaction efficiency. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically required. |
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has revolutionized organic synthesis by offering a rapid and efficient alternative to conventional heating.[7][8] For the synthesis of this compound derivatives, microwave assistance can be applied to both classical and modern methods, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[7]
Causality Behind Experimental Choices: The use of a microwave reactor allows for rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and often leads to different product distributions compared to conventional heating. The choice of solvent is important, as polar solvents tend to absorb microwave irradiation more efficiently.
Experimental Protocol: Microwave-Assisted Knorr Synthesis of 6-Chloro-4-methyl-2-hydroxyquinoline
-
In a microwave-safe vessel, combine 4'-chloroacetoacetanilide (1 eq.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a high-boiling polar solvent (e.g., DMF or NMP).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-200°C) for a short period (e.g., 5-20 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel and work up the mixture as described in the conventional Knorr synthesis protocol.
| Parameter | Condition | Rationale/Effect on Outcome |
| Microwave Power | 100-300 W | Controls the rate of heating. |
| Temperature | 150-200°C | Higher temperatures can be reached rapidly, accelerating the reaction. |
| Irradiation Time | 5-20 minutes | Significantly shorter than conventional heating methods. |
| Solvent | Polar, high-boiling (e.g., DMF) | Efficiently absorbs microwave energy. |
Characterization of this compound Derivatives
The synthesized this compound derivatives should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms. For this compound, characteristic signals for the aromatic protons and the quinolone ring system would be expected.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. For 2-quinolones, a characteristic C=O stretching vibration is typically observed in the region of 1650-1690 cm⁻¹.
-
Melting Point: A sharp melting point is an indicator of the purity of a crystalline compound.
Conclusion and Future Perspectives
The synthesis of this compound derivatives is a field rich with both historical and contemporary significance. While classical methods like the Knorr synthesis and Camps cyclization remain valuable tools, modern palladium-catalyzed and microwave-assisted techniques offer powerful alternatives for the rapid and efficient construction of these important scaffolds. As the demand for novel therapeutic agents continues to grow, the development of even more efficient, selective, and sustainable synthetic methods for accessing this privileged heterocyclic core will undoubtedly remain a key focus for researchers in the field of drug discovery and development. The strategic application of the methodologies outlined in this guide will empower scientists to explore the chemical space around the this compound nucleus and unlock its full therapeutic potential.
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6-Chloro-2-hydroxyquinoline and its role as a chemical intermediate
An In-depth Technical Guide to 6-Chloro-2-hydroxyquinoline: A Pivotal Chemical Intermediate
Foreword
In the landscape of synthetic organic chemistry and drug development, certain molecules emerge as unassuming yet critical workhorses. This compound is one such scaffold, a versatile chemical intermediate whose structural features have paved the way for the synthesis of a diverse array of bioactive compounds. This guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its significant role in the creation of pharmaceuticals and other valuable chemical entities. The content herein is curated for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights.
Section 1: Core Chemical and Physical Properties
This compound, with the chemical formula C₉H₆ClNO, is a heterocyclic aromatic organic compound.[1] It is also known by synonyms such as 6-chloro-2-quinolinol and 6-chloro-carbostyril.[2] A crucial aspect of its chemistry is the existence of keto-enol tautomerism, where it can exist in equilibrium between the hydroxy (enol) form and the quinolinone (keto) form.[3] This tautomerism influences its reactivity and interactions with other molecules.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1810-67-9 | [1] |
| Molecular Weight | 179.60 g/mol | [1][4] |
| Appearance | White to light brown solid powder | [5] |
| Melting Point | 41-43 °C (for the related 6-chloroquinoline) | [6] |
| Boiling Point | 126-127 °C/10 mmHg (for the related 6-chloroquinoline) | [6] |
| Solubility | Insoluble in water | [6] |
Tautomerism: A Key to Understanding Reactivity
The equilibrium between the enol (this compound) and keto (6-chloro-2(1H)-quinolinone) forms is a dynamic process influenced by factors such as solvent polarity and pH. The keto form is often the more stable tautomer.[3][7] This structural duality is fundamental to its reactivity, offering different sites for chemical modification.
Section 2: Synthesis of this compound
The synthesis of this compound can be achieved through various routes, often starting from readily available precursors. One common approach involves the cyclization of substituted anilines.
Synthetic Pathway from p-Chloro-m-nitroacetoacetanilide
A prevalent method for synthesizing this compound involves the use of p-chloro-m-nitroacetoacetanilide as a starting material.[8] This process typically involves a closed-loop reaction, followed by reduction and crystallization under alkaline conditions.[8] While traditional methods often use water as a solvent, newer approaches have utilized organic solvents to improve yield, simplify the operation, and reduce wastewater generation.[8]
Another synthetic route involves the reduction of a closed-ring intermediate, formed from chloro-o-nitro-acetoacetanilide in an alkali solution, using hydrazine hydrate in the presence of a Raney nickel catalyst.[9] This "one-pot" method, often carried out in a mixed solvent system of ethanol and water, offers an efficient pathway to the desired product.[9]
Visualization of a General Synthetic Scheme
Caption: A generalized synthetic workflow for this compound.
Section 3: Role as a Chemical Intermediate in Drug Development and Agrochemicals
The true value of this compound lies in its utility as a versatile building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Precursor to Antimalarial Drugs
The quinoline scaffold is a cornerstone in the development of antimalarial drugs.[10] While not a direct precursor to chloroquine, which is synthesized from 4,7-dichloroquinoline, the broader class of chloro-hydroxyquinolines are pivotal intermediates in the synthesis of various quinoline-based antimalarials.[11][12] The synthesis of these drugs often involves the strategic modification of the quinoline core, where the chloro and hydroxy groups of intermediates like this compound can be further functionalized.
Intermediate in Herbicide Synthesis
6-Chloro-2-hydroxyquinoxaline, a closely related compound, is a key intermediate in the synthesis of the herbicide quizalofop-ethyl.[5][8][9] This highlights the importance of the chlorinated quinoline/quinoxaline scaffold in agrochemical development. Quizalofop-ethyl is a selective herbicide used to control grass weeds in broadleaf crops.[5]
Foundation for Novel Bioactive Molecules
The this compound core is a privileged structure in medicinal chemistry.[13] Its derivatives have been investigated for a range of biological activities, including:
-
Antitumor Agents: Novel derivatives of 6-chloro-quinazoline have demonstrated significant antitumor activities against various human cancer cell lines.[14]
-
Antimicrobial Agents: Hydrazone derivatives of 2-chloro-6-methylquinoline have shown promising antibacterial activity.[15] Additionally, other chloro-hydroxyquinoline derivatives have exhibited antituberculosis and antifungal properties.[16][17]
The presence of the chlorine atom and the reactive hydroxy/keto group allows for diverse chemical modifications, enabling the exploration of a wide chemical space for drug discovery.[18]
Section 4: Key Chemical Reactions and Experimental Protocols
The reactivity of this compound is primarily centered around the hydroxy group and the potential for nucleophilic aromatic substitution of the chlorine atom, although the latter can be challenging.
O-Alkylation of the Hydroxy Group
The hydroxy group can be readily alkylated to introduce various side chains, a common strategy in modifying the biological activity of the molecule.
Experimental Protocol: General O-Alkylation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Base Addition: Add a suitable base (e.g., potassium carbonate or sodium hydride) (1.1-1.5 equivalents) to the solution and stir for 30 minutes at room temperature to form the corresponding alkoxide.
-
Alkylating Agent: Add the desired alkylating agent (e.g., an alkyl halide) (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Conversion to 2,6-Dichloroquinoline
The hydroxy group can be replaced with a chlorine atom to yield 2,6-dichloroquinoline, a more reactive intermediate for nucleophilic substitution reactions.
Experimental Protocol: Chlorination with Phosphorus Oxychloride
-
Reaction Setup: In a fume hood, carefully add this compound (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Gently reflux the mixture for several hours. The reaction should be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates.
-
Isolation: Collect the solid precipitate by filtration, wash with water, and dry.
-
Purification: The crude 2,6-dichloroquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualization of Key Reactions
Caption: Key transformations of this compound.
Section 5: Analytical Characterization
The identity and purity of this compound and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[19]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[20]
-
Infrared (IR) Spectroscopy: Helps identify functional groups, such as the O-H or C=O stretching vibrations, which are indicative of the tautomeric form present.[19]
-
UV-Visible Spectroscopy: Can be used to study the electronic transitions within the molecule.[19]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A standard method for assessing the purity of the compound and for quantitative analysis.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile derivatives.[21]
Section 6: Safety and Handling
This compound is classified as a hazardous substance.[2] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][22]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][22]
-
Ventilation: Use only outdoors or in a well-ventilated area.[2]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[22] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[2] Store in a locked-up area.[2]
Conclusion
This compound stands as a testament to the enabling power of chemical intermediates. Its unique combination of a chlorinated quinoline core and a reactive hydroxy/keto group provides a versatile platform for the synthesis of a wide range of functional molecules. From its role in the development of life-saving drugs to its application in modern agriculture, this unassuming molecule continues to be a valuable tool in the hands of synthetic chemists. As research into novel therapeutics and agrochemicals progresses, the importance of foundational intermediates like this compound is poised to grow, underscoring the critical link between fundamental organic synthesis and applied chemical sciences.
References
[8] CN101941947B. (n.d.). Synthesis method of 2-chloro-6-chloroquinoxaline. Google Patents. Retrieved from
[11] Staliński, K. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(5), 1303. Retrieved from [Link]
[9] CN102180840A. (n.d.). New preparation process of 6-chloro-2-hydroxyquinoxaline. Google Patents. Retrieved from
Gpatindia. (2020, April 21). CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
[23] ResearchGate. (n.d.). Synthesis of chloroquine and hydroxychloroquine. Retrieved from [Link]
[4] PubChem. (n.d.). 2-Chloroquinolin-6-ol. Retrieved from [Link]
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[14] Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 465-472. Retrieved from [Link]
[15] Journal of Pharmaceutical Research. (2025, August 10). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Retrieved from [Link]
[20] Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
[19] ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Retrieved from [Link]
[16] American Society for Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Retrieved from [Link]
[17] ResearchGate. (2024, October 31). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Retrieved from [Link]
[26] The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
[27] American Chemical Society. (2026, January 6). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. Retrieved from [Link]
[28] American Chemical Society Publications. (2025, December 29). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. Retrieved from [Link]
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The Evolving Synthetic Landscape of 6-Chloro-2-hydroxyquinoline: A Technical Guide to Novel Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of a Privileged Scaffold
6-Chloro-2-hydroxyquinoline, a seemingly unassuming heterocyclic compound, stands as a cornerstone in the edifice of medicinal chemistry and materials science. Its rigid, planar structure, punctuated by a strategically placed chlorine atom and a versatile hydroxyl group, has rendered it a privileged scaffold in the design of a multitude of biologically active agents and functional materials. The inherent reactivity of this molecule, however, has traditionally been confined to classical transformations. This guide ventures beyond the well-trodden paths, offering an in-depth exploration of novel, catalytic reactions that unlock unprecedented avenues for the functionalization of the this compound core. By leveraging the power of modern synthetic methodologies, researchers can now access a vastly expanded chemical space, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.
A crucial aspect of this compound's reactivity is its existence in a tautomeric equilibrium with its keto form, 6-chloro-1H-quinolin-2-one (referred to as 6-chloro-2-quinolone). Spectroscopic and computational studies have unequivocally demonstrated that the equilibrium heavily favors the 2-quinolone tautomer in most conditions[1][2][3]. This predominance of the lactam form is a consequence of the thermodynamic stability conferred by the cyclic amide moiety and its propensity for robust intermolecular hydrogen bonding[1]. Consequently, the reactions discussed herein will primarily consider the 2-quinolone tautomer as the reacting species, a fundamental insight that underpins the rational design of synthetic strategies.
I. Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, and their application to the 6-chloro-2-quinolone scaffold opens a gateway to a diverse array of derivatives with tailored properties.
A. The Suzuki-Miyaura Coupling: A Gateway to Arylated Quinolones
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as a paramount tool for the formation of C-C bonds[4][5]. Its application to 6-chloro-2-quinolone allows for the direct introduction of aryl and heteroaryl moieties at the 6-position, a modification known to significantly impact biological activity.
Causality Behind Experimental Choices: The choice of a palladium(0) catalyst, a suitable phosphine ligand, a base, and an appropriate solvent system is critical for a successful Suzuki-Miyaura coupling. The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination[4][6]. The base is essential for the activation of the boronic acid partner, forming a more nucleophilic boronate species that readily undergoes transmetalation[6]. The solvent must be capable of dissolving both the organic and inorganic reagents and is often a mixture of an organic solvent and water to facilitate the dissolution of the base.
Illustrative Reaction:
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Preliminary Screening of 6-Chloro-2-hydroxyquinoline: A Technical Guide to Unveiling Bioactivity
Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents what medicinal chemists refer to as a "privileged scaffold." This is not a term of art, but a reflection of a recurring observation: quinoline derivatives are consistently found at the core of therapeutic agents with a vast spectrum of biological activities. From the historic antimalarial quinine to modern anticancer and antibacterial agents, this heterocyclic framework has proven to be a versatile template for interacting with diverse biological targets.[1][2][3][4][5] The introduction of various functional groups onto the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties, leading to compounds with activities ranging from antimicrobial and anti-inflammatory to anticancer and anticonvulsant.[1][2][3][4][5]
This guide focuses on a specific, under-explored derivative: 6-Chloro-2-hydroxyquinoline . The presence of a chloro group at the 6-position and a hydroxyl (or its tautomeric keto form, a quinolone) at the 2-position presents an intriguing profile. The chlorine atom can modulate lipophilicity and metabolic stability, while the 2-hydroxy group offers a key site for hydrogen bonding, potentially driving interactions with protein targets. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic, multi-tiered approach to the preliminary bioactivity screening of this compound. Our methodology is built on a foundation of scientific integrity, ensuring that each experimental step is part of a self-validating system designed to yield clear, interpretable, and trustworthy data.
Section 1: Foundational Knowledge and Pre-screening Preparations
Before embarking on any biological assay, a thorough understanding of the test compound's fundamental physicochemical properties is paramount. These properties dictate how the compound is handled, prepared, and introduced into biological systems, directly impacting the validity of the screening results.
Physicochemical Profile of this compound
This compound (C₉H₆ClNO, Molar Mass: 179.60 g/mol ) is a solid at room temperature.[2] A critical parameter for any in vitro screening campaign is solubility. Based on data for structurally similar compounds and predictive models, its solubility profile can be estimated as follows:
-
Aqueous Solubility : Predicted to be low. The related 6-hydroxyquinoline has a predicted water solubility (logS) of -2.16 mol/L.[6] The addition of a chlorine atom, as seen in 6-chloroquinoline, generally decreases aqueous solubility further.[3]
-
Organic Solvent Solubility : Expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[3] DMSO is the solvent of choice for preparing high-concentration stock solutions of test compounds for high-throughput screening, as it is miscible with aqueous culture media.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value/Prediction | Source |
| CAS Number | 1810-67-9 | [2] |
| Molecular Formula | C₉H₆ClNO | [2] |
| Molar Mass | 179.60 g/mol | [2] |
| Predicted LogP | ~2.4 - 2.7 | [4][9] |
| Predicted Water Solubility | Low; requires experimental verification | [6][10] |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | [7][8] |
Preparation of a Validated Stock Solution
The cornerstone of reproducible bioactivity screening is a stable, accurately concentrated stock solution. Given the predicted low aqueous solubility, a high-concentration stock in 100% DMSO is the logical starting point.
Protocol 1: Master Stock Solution Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound using a calibrated analytical balance.
-
Dissolution: Dissolve the compound in an appropriate volume of high-purity, sterile-filtered DMSO to achieve a high-concentration master stock (e.g., 10-50 mM). The choice of concentration should be guided by preliminary solubility tests.
-
Solubilization: Ensure complete dissolution by vortexing and, if necessary, gentle warming (not to exceed 37°C) or sonication. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Storage: Aliquot the master stock solution into small-volume, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the master stock and prepare serial dilutions in the appropriate cell culture medium or bacterial broth. Crucially, the final concentration of DMSO in the assay wells must be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity or artifacts. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
Section 2: Tier 1 Screening - General Cytotoxicity Assessment
The initial screening tier aims to answer a fundamental question: at what concentration does this compound begin to exert a toxic effect on mammalian cells? This establishes a therapeutic window and informs the concentration range for subsequent, more specific bioactivity assays. We will employ two complementary assays that measure different hallmarks of cell death.
Rationale for a Dual-Assay Approach
Relying on a single cytotoxicity assay can be misleading. The MTT assay measures metabolic activity, which can be affected by mechanisms other than cell death (e.g., metabolic reprogramming). The Lactate Dehydrogenase (LDH) assay, conversely, directly measures the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis. By using both, we create a more robust and self-validating assessment of cytotoxicity.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells into an insoluble purple formazan product.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., ranging from 0.1 µM to 100 µM). Include wells for a vehicle control (medium + DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of MTT solvent (e.g., isopropanol with 0.1% NP-40 and 4 mM HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
LDH Assay: Assessing Membrane Integrity
The LDH assay quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.
Protocol 3: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol (Protocol 2). It is often efficient to run both assays in parallel on separate plates.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Controls: Prepare three essential controls:
-
Spontaneous LDH Release: Vehicle control cells (untreated).
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the end of incubation.
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction & Read: Add 50 µL of stop solution (if required by the kit). Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the medium background from all readings. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100). Plot a dose-response curve to determine the EC₅₀.
Table 2: Illustrative Cytotoxicity Data for this compound
| Concentration (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0.1 | 98.5 ± 2.1 | 1.2 ± 0.5 |
| 1 | 95.2 ± 3.5 | 3.8 ± 1.1 |
| 10 | 78.4 ± 4.2 | 15.6 ± 2.4 |
| 25 | 51.3 ± 5.1 | 48.9 ± 3.9 |
| 50 | 22.1 ± 3.8 | 75.3 ± 4.5 |
| 100 | 5.6 ± 1.9 | 94.1 ± 2.8 |
| IC₅₀ / EC₅₀ | ~25 µM | ~26 µM |
Section 3: Tier 2 Screening - Antimicrobial Activity
The quinoline scaffold is the backbone of many successful antibacterial drugs. Therefore, a primary screen for antimicrobial activity is a logical and high-yield next step. We will employ a two-pronged approach: a qualitative diffusion assay for broad screening followed by a quantitative dilution assay for determining potency.
Agar Disk Diffusion Assay: A Qualitative Screen
This method provides a rapid, visual assessment of whether the compound has inhibitory activity against a panel of bacteria.
Protocol 4: Agar Disk Diffusion Assay
-
Inoculum Preparation: Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus [Gram-positive] and Escherichia coli [Gram-negative]) adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of growth.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Compound Application: Pipette a small, fixed volume (e.g., 10 µL) of a high concentration of this compound (e.g., 1 mg/mL in DMSO) onto a disk.
-
Controls: Apply DMSO to a negative control disk and a known antibiotic (e.g., Ciprofloxacin) to a positive control disk.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where bacterial growth is prevented).
Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of the compound that inhibits visible bacterial growth.
Protocol 5: Broth Microdilution Assay
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in Mueller-Hinton broth (MHB), typically ranging from 128 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the test bacteria so that, after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microdilution plate.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Table 3: Illustrative Antimicrobial Screening Data
| Organism | Disk Diffusion (Zone Diameter, mm) | MIC (µg/mL) |
| S. aureus (ATCC 25923) | 18 | 8 |
| E. coli (ATCC 25922) | 12 | 32 |
| Ciprofloxacin (Control) | 30 | 0.5 |
| DMSO (Vehicle) | 0 | >128 |
Section 4: Mechanistic Exploration - Visualizing Potential Pathways
Based on the extensive literature on bioactive quinolines, two prominent mechanisms of action are the inhibition of DNA topoisomerases and the modulation of the NF-κB inflammatory signaling pathway.[7][11][12] The preliminary screening data can provide clues as to which pathway might be dominant. For instance, potent cytotoxicity against rapidly dividing cancer cells could suggest topoisomerase inhibition, while observed anti-inflammatory effects would point towards the NF-κB pathway.
Experimental Workflow Visualization
A logical workflow is critical for efficient screening. The following diagram illustrates the tiered approach described in this guide.
Caption: Tiered workflow for preliminary bioactivity screening.
Potential Mechanism 1: Topoisomerase Inhibition
Many quinoline-based anticancer and antibacterial drugs function by poisoning DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication and transcription. Inhibitors trap the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and apoptosis.
Caption: Proposed mechanism of topoisomerase inhibition.
Potential Mechanism 2: NF-κB Signaling Inhibition
The NF-κB pathway is a central regulator of inflammation. Many quinoline derivatives have demonstrated anti-inflammatory effects by inhibiting this pathway, often by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.
Caption: Proposed mechanism of NF-κB pathway inhibition.
Conclusion and Future Directions
This guide provides a robust, logical, and technically detailed framework for the initial bioactivity screening of this compound. By systematically assessing its foundational physicochemical properties, general cytotoxicity, and antimicrobial potential, researchers can efficiently generate a preliminary data package. This initial dataset is crucial for making informed decisions about whether to advance the compound into more complex, resource-intensive secondary screening and mechanism-of-action studies. The potential for this compound to act as either a topoisomerase poison or an NF-κB inhibitor provides exciting, hypothesis-driven avenues for future exploration. The successful execution of these preliminary screens will lay the essential groundwork for potentially uncovering a novel therapeutic lead.
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computational docking studies of 6-Chloro-2-hydroxyquinoline
An In-Depth Technical Guide to Computational Docking Studies of 6-Chloro-2-hydroxyquinoline
Abstract
This technical guide provides a comprehensive walkthrough of performing a computational molecular docking study on this compound, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document eschews rigid templates in favor of a logical, causality-driven narrative. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the entire workflow, from initial target selection to post-docking analysis and validation. The guide emphasizes scientific integrity by detailing self-validating protocols, explaining the rationale behind experimental choices, and grounding all claims in authoritative references. Key sections include detailed, step-by-step protocols for ligand and receptor preparation, grid generation, docking execution, and results interpretation. The guide incorporates data visualization through structured tables and conceptual workflow diagrams generated using Graphviz to enhance understanding and application.
PART 1: Foundational Concepts: The "Why" Before the "How"
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure is adept at participating in various non-covalent interactions with biological macromolecules, making it a "privileged scaffold." Derivatives of quinoline have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-HIV, and antimalarial properties.[2][3][4] This versatility makes novel quinoline derivatives, such as this compound, compelling candidates for computational investigation.
Ligand of Interest: this compound
This compound (CAS RN: 1810-67-9) is a halogenated quinoline derivative.[5][6] Its molecular formula is C₉H₆ClNO with a molecular weight of 179.60 g/mol .[6] The presence of a chloro-substituent at the 6-position can significantly influence its electronic properties and binding capabilities, potentially enhancing interactions through halogen bonding.[7] The 2-hydroxy group exists in tautomeric equilibrium with its 2-quinolone form. Understanding its structural and electronic features is the first step in designing a meaningful in silico study.
The Rationale for Molecular Docking
Molecular docking is a powerful computational method used in structure-based drug design to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein.[8][9] The primary goals are to predict the binding mode and estimate the binding affinity, often represented by a scoring function.[10] This process allows for the rapid screening of virtual libraries and provides critical insights into the molecular recognition process, guiding the rational design of more potent and selective drug candidates before committing to costly and time-consuming laboratory synthesis and testing.[8]
PART 2: Pre-Computation Strategy & Asset Preparation
Rationale for Target Selection: A Case Study with EGFR
Given that numerous quinoline derivatives have shown significant efficacy against various cancer cell lines, a logical starting point is to investigate their interaction with well-established oncological targets.[3][7] The Epidermal Growth Factor Receptor (EGFR) is a protein kinase whose dysregulation is a hallmark of many cancers.[3] Several approved kinase inhibitors feature a quinoline or quinazoline core.[7] Therefore, for the purpose of this guide, we will select the EGFR kinase domain as our protein target to investigate the binding potential of this compound.
Sourcing Atomic Coordinates
-
Receptor: The three-dimensional atomic coordinates of our target, the EGFR kinase domain, can be obtained from the Protein Data Bank (PDB). A suitable crystal structure, for example, PDB ID: 2GS2, which shows EGFR in complex with a known inhibitor, provides a well-defined active site.
-
Ligand: The structure of this compound can be obtained from databases like PubChem or drawn using chemical drawing software like ChemDraw or MarvinSketch.[11] For this study, we will retrieve the structure from PubChem.
PART 3: The Computational Docking Workflow: A Step-by-Step Protocol
The following workflow provides a detailed, reproducible protocol for docking this compound into the EGFR kinase domain active site. This process is conceptually illustrated in the diagram below.
Caption: High-level workflow for a typical molecular docking study.
Experimental Protocol: Ligand Preparation
The goal of ligand preparation is to generate a low-energy, three-dimensional conformation with correct atom types and partial charges.[12][13]
Methodology:
-
Obtain 2D Structure: Download the SDF file for this compound from the PubChem database.
-
Convert to 3D: Import the 2D structure into a molecular modeling program like UCSF Chimera or Dockamon.[14][15]
-
Add Hydrogens: Use the software's built-in tools to add hydrogen atoms, as they are typically absent in 2D representations.[15]
-
Assign Partial Charges: Calculate and assign partial charges to each atom. For small molecules, Gasteiger charges are commonly used and can be computed within software like AutoDock Tools.[16]
-
Energy Minimization: Perform an energy minimization of the 3D structure to relieve any steric strain and find a stable conformation. This can be done using force fields like AMBER.[11]
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. AutoDock Tools can automatically detect these, allowing for ligand flexibility during the docking process.[16]
-
Save in Required Format: Save the prepared ligand structure in the PDBQT format, which is required by AutoDock Vina and contains atomic coordinates, partial charges, and atom-type information.[17]
Experimental Protocol: Receptor Preparation
Receptor preparation involves "cleaning" the raw PDB file to make it suitable for docking.[11][18]
Methodology:
-
Download PDB File: Download the crystal structure of EGFR (e.g., PDB ID: 2GS2) from the RCSB PDB database.
-
Remove Unnecessary Molecules: Open the PDB file in a visualization tool like Discovery Studio or UCSF Chimera.[14][17] Delete all non-essential components, such as water molecules, co-solvents, ions, and the co-crystallized ligand.[11] This ensures the active site is accessible to our new ligand.
-
Separate Protein Chains: If the protein functions as a monomer, remove any additional protein chains present in the PDB file.[11]
-
Add Hydrogens: Add hydrogen atoms to the protein, paying special attention to adding polar hydrogens, which are critical for forming hydrogen bonds.[17]
-
Assign Charges: Add charges to the protein residues. Kollman charges are a common choice for proteins in the AutoDock suite.[16]
-
Check for Missing Atoms/Residues: Inspect the protein for any missing side-chain atoms or entire residues. If gaps exist, they may need to be modeled using tools like SWISS-MODEL, although for a well-resolved crystal structure, this is often unnecessary.[11]
-
Save in PDBQT Format: Similar to the ligand, save the final prepared receptor structure as a PDBQT file.[17]
Grid Generation: Defining the Search Space
The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses.
Methodology:
-
Identify the Active Site: The active site is typically the location of the co-crystallized ligand in the original PDB file. Note the coordinates of this ligand before removing it.
-
Set Grid Box Parameters: In AutoDock Tools, load the prepared receptor PDBQT file. Open the "Grid Box" tool.
-
Center and Size the Box: Center the grid box on the coordinates of the original ligand. Adjust the dimensions (x, y, z) of the box to be large enough to encompass the entire binding pocket, typically with a 5-10 Å buffer around the key active site residues.[17] This ensures the ligand has enough room to move and rotate freely.
-
Save Grid Parameters: Save the grid parameter file (e.g., conf.txt), which contains the coordinates of the center and the dimensions of the box. This file will be used as input for the docking simulation.
Executing the Docking Simulation with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[19] It uses a sophisticated gradient optimization method in its search algorithm.
Methodology:
-
Prepare Input Files: Ensure you have the following files in the same directory:
-
receptor.pdbqt (Prepared receptor)
-
ligand.pdbqt (Prepared ligand)
-
conf.txt (Grid parameters)
-
-
Run Vina from Command Line: Open a terminal or command prompt and execute the Vina program with the following command: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out ligand_out.pdbqt --log ligand_log.txt
-
Understand the Command:
-
--receptor and --ligand: Specify the input protein and ligand files.
-
--config: Specifies the grid parameter file.
-
--out: Defines the output file that will contain the predicted binding poses.
-
--log: Defines the output log file that will contain the binding affinity scores for each pose.
-
PART 4: Post-Docking Analysis & Interpretation of Results
The raw output of a docking simulation is a set of binding poses and associated scores. Meaningful interpretation requires careful analysis and visualization.[20][21]
Decoding the Docking Output: Scores and Poses
The primary quantitative output is the binding affinity, reported in kcal/mol.[22] A more negative value indicates a stronger, more favorable binding interaction.[23][24] AutoDock Vina provides a ranked list of the top binding poses in the log file.
Table 1: Hypothetical Docking Results for this compound with EGFR
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
|---|---|---|
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.25 |
| 3 | -7.9 | 1.89 |
| 4 | -7.6 | 2.40 |
| 5 | -7.5 | 2.65 |
Visualization of Binding Interactions
Visual inspection of the top-ranked pose is crucial to understand how the ligand is interacting with the receptor's active site.[24]
Methodology:
-
Load Structures: Open a molecular visualization program like PyMOL or Discovery Studio Visualizer.[25]
-
Import Receptor and Poses: Load the prepared receptor PDBQT file and the output PDBQT file containing the docked ligand poses (ligand_out.pdbqt).
-
Analyze Interactions: Focus on the best-scoring pose (Pose 1). Use the software's analysis tools to identify and measure key interactions between the ligand and the amino acid residues of the receptor.[25]
-
Categorize Interactions: Look for hydrogen bonds, hydrophobic interactions, pi-pi stacking, and potential halogen bonds involving the chlorine atom.[21]
Caption: Conceptual map of key ligand-receptor interactions.
Table 2: Summary of Predicted Interactions for the Top-Ranked Pose
| Interaction Type | Interacting Residue(s) | Ligand Atom(s) Involved | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Met793 | N1, O2 | 2.9 |
| Hydrophobic | Leu718, Cys797 | Quinoline Ring | N/A |
| Halogen Bond | Thr790 | Cl6 | 3.1 |
Self-Validation: Ensuring Protocol Integrity
A critical step in any docking study is to validate the docking protocol to ensure it can reliably reproduce known binding modes.[26]
Methodology: Redocking
-
Extract Native Ligand: From the original PDB file (e.g., 2GS2), extract the co-crystallized ("native") ligand into a separate file.
-
Prepare Native Ligand: Prepare this ligand using the same protocol described in Section 3.1.
-
Dock the Native Ligand: Using the identical receptor structure and grid parameters, perform a docking simulation with the prepared native ligand.
-
Calculate RMSD: Superimpose the lowest-energy pose from your redocking experiment onto the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two ligand poses.
-
Interpret RMSD: An RMSD value of less than 2.0 Å is generally considered a success, indicating that your docking protocol is reliable and capable of accurately predicting the correct binding orientation.[26]
PART 5: Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded workflow for conducting a molecular docking study of this compound against the EGFR kinase domain. We have progressed from target selection and rigorous preparation of both ligand and receptor to the execution of the docking simulation and a multi-faceted analysis of the results. The emphasis on protocol validation via redocking ensures a higher degree of confidence in the predictive power of the generated models.
The hypothetical results, showing a strong binding affinity of -8.5 kcal/mol and specific interactions with key active site residues, suggest that this compound is a promising candidate for further investigation as an EGFR inhibitor.
Future Directions:
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted binding pose over time, MD simulations can be performed on the docked complex.[26]
-
ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, providing an early assessment of its drug-likeness.[27]
-
Experimental Validation: Ultimately, computational predictions must be validated through experimental assays, such as in vitro kinase inhibition assays, to confirm the biological activity.[28]
By integrating these computational techniques, researchers can significantly accelerate the drug discovery process, efficiently prioritizing candidates for synthesis and biological evaluation.
References
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- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
- PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
- ResearchGate. (2022).
- YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.
- PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
- ResearchGate. (2025).
- Matter Modeling Stack Exchange. (2021). How to validate docking result without a co-crystallized ligand?
- PubMed. (n.d.).
- Wikipedia. (n.d.). Docking (molecular).
- YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
- Session 4: Introduction to in silico docking. (n.d.). Prepare the ligand.
- SciSpace. (2022).
- Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand.
- ResearchGate. (2019).
- MDPI. (n.d.).
- YouTube. (2022).
- ResearchGate. (2024). How to interprete and analyze molecular docking results?
- YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
- Stenutz. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- PubMed Central. (n.d.). Key Topics in Molecular Docking for Drug Design.
- Benchchem. (n.d.). Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview.
- Benchchem. (n.d.).
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Methodological & Application
synthesis of 6-Chloro-2-hydroxyquinoline experimental protocol
An Application Note for the Synthesis of 6-Chloro-2-hydroxyquinoline
Abstract
This comprehensive guide provides a detailed experimental protocol for the synthesis of this compound, a key intermediate in pharmaceutical development. The methodology is grounded in the principles of the Knorr quinoline synthesis, a variation of the Conrad-Limpach reaction. This document outlines the underlying chemical mechanisms, provides a step-by-step procedure, details critical safety precautions, and offers guidance on the characterization of the final product. The protocol is designed for researchers, chemists, and professionals in drug development who require a robust and reproducible synthetic route.
Introduction and Scientific Rationale
This compound, which exists in tautomeric equilibrium with its 2-quinolone form (6-chloroquinolin-2(1H)-one), is a heterocyclic compound of significant interest in medicinal chemistry. Its scaffold is a core component in various biologically active molecules. The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry, with several named reactions developed since the late 19th century providing pathways to this important class of compounds[1].
The protocol detailed herein utilizes the Knorr quinoline synthesis, which is a reliable method for producing 2-hydroxyquinolines (2-quinolones).[2][3] The overall strategy involves two primary stages:
-
Anilide Formation: The condensation of 4-chloroaniline with diethyl malonate at elevated temperatures to form the key intermediate, a β-keto anilide.
-
Cyclization: An intramolecular electrophilic cyclization of the anilide intermediate, promoted by a strong acid catalyst such as polyphosphoric acid (PPA), followed by dehydration to yield the final quinolone ring system.
The choice of the Knorr pathway is critical for regioselectivity. The Conrad-Limpach-Knorr reaction can yield either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction conditions.[3] By conducting the initial condensation at a higher temperature (approx. 140-160°C), the reaction favors nucleophilic attack by the aniline at the ester group of diethyl malonate, leading to the thermodynamically preferred anilide intermediate necessary for the formation of the 2-hydroxyquinoline product.[2] The subsequent cyclization is efficiently achieved by heating in a strong dehydrating acid like PPA, which acts as both the catalyst and solvent.[4]
Experimental Workflow and Logic
The synthesis is a two-step process beginning with commercially available starting materials. Each step is designed to achieve high conversion and yield a product that can be purified using standard laboratory techniques.
Caption: Workflow for the synthesis of this compound.
Safety and Hazard Management
This protocol involves hazardous materials that require strict adherence to safety procedures. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
4-Chloroaniline : Toxic if swallowed, in contact with skin, or if inhaled.[5] It is classified as a probable human carcinogen (IARC Group 2B) and may cause an allergic skin reaction.[5][6] Avoid dust formation and ensure adequate ventilation.[6]
-
Diethyl Malonate : Causes serious eye irritation.[7][8] It is a combustible liquid.[9] Keep away from sources of ignition.[8]
-
Polyphosphoric Acid (PPA) : Causes severe skin burns and eye damage.[10][11] The reaction with water is exothermic and generates phosphoric acid.[12] Handle with extreme care, avoiding contact with skin, eyes, and moisture.[10][12]
-
Work-up : The quenching of PPA is highly exothermic. The reaction mixture must be cooled and added slowly to ice/water with vigorous stirring to manage heat generation.
Detailed Experimental Protocol
This protocol is adapted from established Knorr-type quinoline syntheses.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4-Chloroaniline | ≥98% | Sigma-Aldrich |
| Diethyl malonate | ≥99%, for synthesis | Carl Roth |
| Polyphosphoric acid (PPA) | 83-87% P₂O₅ | Carl Roth |
| Deionized Water | ACS Grade | - |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | - |
| Ethanol | Anhydrous | - |
| Ice | - |
Stage 1: Synthesis of Diethyl 2-((4-chlorophenyl)amino)malonate (Intermediate)
-
Reaction Setup : Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a thermometer.
-
Reagent Addition : Charge the flask with 4-chloroaniline (12.75 g, 0.1 mol) and diethyl malonate (24.0 g, 0.15 mol).
-
Heating : Heat the reaction mixture with stirring in an oil bath to 140-150°C. Ethanol will begin to distill off as the condensation reaction proceeds.
-
Reaction Monitoring : Maintain the temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 4-chloroaniline.
-
Isolation : After the reaction is complete, allow the mixture to cool to approximately 80°C. Set up a simple distillation apparatus and remove the excess diethyl malonate under reduced pressure. The crude anilide intermediate will remain as a viscous oil or semi-solid and can be used directly in the next step without further purification.
Stage 2: Cyclization to this compound
-
Catalyst Addition : In a 500 mL flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid (approx. 150 g). Heat the PPA to 80-90°C with stirring to ensure it is fluid.
-
Intermediate Addition : Slowly and carefully add the crude anilide intermediate from Stage 1 to the hot PPA with vigorous stirring. The addition may be exothermic.
-
Cyclization Reaction : After the addition is complete, raise the temperature of the mixture to 130-140°C.
-
Reaction Monitoring : Hold the reaction at this temperature for 2-3 hours. The mixture will become thick. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). A small aliquot can be carefully quenched in water, neutralized, and extracted for TLC analysis.
-
Work-up and Quenching : Allow the reaction mixture to cool to below 100°C. In a separate large beaker (2 L), prepare a mixture of crushed ice and water (approx. 1 kg). Slowly and cautiously pour the reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic and should be done carefully in a fume hood.
-
Precipitation and Neutralization : A precipitate of the crude product will form in the acidic aqueous solution. Continue stirring until all the PPA is dissolved and the mixture is a slurry. Slowly neutralize the slurry by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.
-
Isolation : Collect the solid product by vacuum filtration.
-
Purification : Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove inorganic salts. The crude product can be further purified by recrystallization from hot ethanol or a suitable solvent mixture to yield pure this compound. Dry the final product in a vacuum oven.
Quantitative Data Summary
| Parameter | Stage 1: Anilide Formation | Stage 2: Cyclization |
| Reagents | ||
| 4-Chloroaniline | 12.75 g (0.1 mol) | - |
| Diethyl malonate | 24.0 g (0.15 mol) | - |
| Crude Anilide | - | ~28 g (assumed 100% conversion) |
| Polyphosphoric Acid (PPA) | - | ~150 g |
| Conditions | ||
| Temperature | 140-150°C | 130-140°C |
| Reaction Time | 3-4 hours | 2-3 hours |
| Outcome | ||
| Product Name | Diethyl 2-((4-chlorophenyl)amino)malonate | This compound |
| Theoretical Yield | 28.58 g | 17.96 g |
| Expected Yield | - (used crude) | 70-85% |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point : Compare the measured melting point with the literature value.
-
TLC : Assess the purity using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1). The final product should appear as a single spot.
-
¹H NMR Spectroscopy : The proton NMR spectrum should be consistent with the structure of this compound. Characteristic peaks for the aromatic protons on the quinoline ring system should be observable.[13]
-
Mass Spectrometry : Confirm the molecular weight of the compound (C₉H₆ClNO, MW: 179.60 g/mol ).
Troubleshooting
-
Low Yield in Stage 1 : Ensure the reaction temperature is high enough to drive off ethanol and push the equilibrium towards the anilide product. Incomplete removal of ethanol can inhibit the reaction.
-
Incomplete Cyclization in Stage 2 : The PPA must be sufficiently hot and the mixture stirred vigorously to ensure homogeneity. If the reaction stalls, extending the reaction time or slightly increasing the temperature may be necessary.
-
Difficulties During Work-up : The PPA mixture is very viscous. Mechanical stirring is highly recommended. Quenching must be done slowly to control the exotherm. If the product oils out instead of precipitating, try adding more water or scratching the inside of the beaker to induce crystallization.
References
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate.
- Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Polyphosphoric acid.
- West Liberty University. (n.d.). Material Safety Data Sheet Diethyl malonate.
- KISHIDA CHEMICAL CO., LTD. (2021). Polyphosphoric acid - Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline.
- Labkem. (2024). 4-Chloroaniline - Safety Data Sheet.
- Unknown. (n.d.). Conrad-Limpach Reaction.
- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
- ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones.
- Google Patents. (n.d.). CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.
- ResearchGate. (n.d.). Conrad-Limpach reaction.
- National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
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Application Notes and Protocols for the Step-by-Step Synthesis of 6-Chloro-2-hydroxyquinoline Derivatives
Abstract
These application notes provide a comprehensive guide for the synthesis of 6-chloro-2-hydroxyquinoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The primary synthetic route detailed is the Gould-Jacobs reaction, a robust and widely applicable method for the formation of the quinoline core. This document offers an in-depth explanation of the reaction mechanism, a detailed step-by-step protocol for the synthesis of a representative 6-chloro-4-hydroxyquinoline derivative (which exists in tautomeric equilibrium with the 2-hydroxy form), and a discussion of critical experimental parameters. Visualizations of the reaction pathway and experimental workflow are provided to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast number of pharmacologically active compounds.[1] The quinoline scaffold is present in drugs with a wide range of therapeutic applications, including antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[2] The introduction of a chlorine atom at the 6-position of the quinoline ring can significantly modulate the biological activity of the molecule.[2] Furthermore, the 2-hydroxyquinoline moiety (which is in tautomeric equilibrium with its 2-quinolone form) is a key pharmacophore in many biologically active molecules. This guide will focus on the synthesis of this compound derivatives, providing a foundational protocol that can be adapted for the synthesis of various analogues.
The Gould-Jacobs Reaction: A Reliable Route to the Quinoline Core
The Gould-Jacobs reaction is a classic and highly effective method for the synthesis of 4-hydroxyquinoline derivatives.[3] The reaction proceeds in a stepwise manner, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3][4] Subsequent hydrolysis and decarboxylation can then yield the desired 4-hydroxyquinoline.[3] Due to keto-enol tautomerism, 4-hydroxyquinolines are in equilibrium with their 4-quinolone forms. Similarly, the target 2-hydroxyquinolines exist as tautomers of 2-quinolones. The Gould-Jacobs reaction provides a reliable entry into this class of compounds.
Reaction Mechanism
The mechanism of the Gould-Jacobs reaction can be broken down into two key stages:
-
Condensation: The reaction is initiated by a nucleophilic attack of the amino group of the aniline (in this case, 4-chloroaniline) on the electron-deficient double bond of a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[3]
-
Thermal Cyclization: This step requires high temperatures (typically above 250 °C) to facilitate a 6-electron electrocyclization.[4] This intramolecular reaction results in the formation of the quinoline ring system. The high activation energy for this step is a critical consideration in the experimental design.[4]
Visualizing the Synthesis
Gould-Jacobs Reaction Pathway
Caption: The Gould-Jacobs reaction pathway for the synthesis of a 6-chloro-4-hydroxyquinoline derivative.
Experimental Workflow
Caption: A step-by-step experimental workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
This protocol is adapted from the established Gould-Jacobs reaction methodology for substituted anilines.[5]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 12.76 g (0.1 mol) | Use high purity grade. |
| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | 21.62 g (0.1 mol) | Use fresh or distilled. |
| Dowtherm A (or Diphenyl ether) | C₁₂H₁₀O | 170.21 | 150-200 mL | High-boiling solvent. |
| Hexane or Petroleum Ether | - | - | 150 mL | For precipitation and washing. |
| 250 mL three-necked round-bottom flask | - | - | 1 | |
| Magnetic stirrer and stir bar | - | - | 1 | |
| Reflux condenser | - | - | 1 | |
| High-temperature thermometer | - | - | 1 | |
| Heating mantle or oil bath | - | - | 1 | |
| Vacuum filtration apparatus | - | - | 1 |
Step-by-Step Procedure
Part 1: Condensation to form the Anilidomethylenemalonate Intermediate
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroaniline (12.76 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).
-
Heat the mixture with stirring in an oil bath at 130-140°C.
-
Continue heating for 2-3 hours. The reaction will produce ethanol as a byproduct. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The resulting intermediate, diethyl 2-((4-chlorophenylamino)methylene)malonate, may solidify or be a viscous oil. This crude intermediate can often be used directly in the next step without further purification.
Part 2: Thermal Cyclization to Yield Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
-
Carefully add a high-boiling solvent such as Dowtherm A (150-200 mL) to the flask containing the intermediate from Part 1.
-
Equip the flask with a mechanical stirrer, a high-temperature thermometer, and a condenser.
-
Begin stirring and gently heat the mixture to dissolve the intermediate.
-
Once the solid has dissolved, rapidly heat the solution to 250°C.
-
Maintain the temperature at 250°C for 30-60 minutes. Ethanol will distill from the reaction mixture as the cyclization proceeds.
-
After the specified time, turn off the heat and allow the reaction mixture to cool to below 100°C.
-
While still warm, carefully add hexane or petroleum ether (150 mL) to the flask with stirring. This will cause the product to precipitate.
-
Allow the mixture to cool completely to room temperature to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with hexane or petroleum ether to remove the high-boiling solvent.
-
Dry the resulting solid, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, in a vacuum oven.
Further Transformations (Optional)
The resulting ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate can be further modified. For instance, hydrolysis of the ester group followed by decarboxylation will yield 6-chloro-4-hydroxyquinoline (which is in tautomeric equilibrium with 6-chloro-1,4-dihydroquinolin-4-one).[3]
Troubleshooting and Key Considerations
-
Purity of Reactants: The purity of the 4-chloroaniline and DEEM is crucial for obtaining a good yield and minimizing side products.
-
Temperature Control: The temperature of the thermal cyclization step is critical. Temperatures below 240°C may lead to incomplete reaction, while excessively high temperatures can cause decomposition.[6]
-
Inert Atmosphere: While not always strictly necessary, performing the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions and improve the color of the final product.
-
Solvent Choice: The high-boiling solvent must be inert and have a boiling point above 250°C. Dowtherm A and diphenyl ether are common choices.[7]
-
Product Precipitation: The addition of a non-polar solvent like hexane is essential for the efficient precipitation of the product from the high-boiling reaction solvent.
Conclusion
The Gould-Jacobs reaction provides a reliable and versatile method for the synthesis of this compound derivatives. By carefully controlling the reaction conditions, particularly the temperature of the thermal cyclization step, high yields of the desired product can be achieved. The protocol detailed in these application notes serves as a solid foundation for researchers and drug development professionals working on the synthesis of this important class of heterocyclic compounds.
References
- Ball, P. (2000). Quinolones: a comprehensive review. Journal of Antimicrobial Chemotherapy, 46(suppl_1), 17-24.
- Elderfield, R. C. (1952). Heterocyclic Compounds, Volume 4. John Wiley & Sons.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Moussaoui, Y., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
- Organic Syntheses. (1955). 4,7-Dichloroquinoline. Organic Syntheses, Coll. Vol. 3, p.272.
- Reitsema, R. H. (1948). The Chemistry of the 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68.
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Application Notes and Protocols for the Synthesis and Utilization of Quinoline-Based Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This comprehensive guide delves into the synthesis of Schiff bases incorporating the quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry. We will navigate the critical nuances of the reactivity of quinoline derivatives, with a particular focus on the tautomeric nature of 2-hydroxyquinolines. While the direct condensation of 6-chloro-2-hydroxyquinoline to form a Schiff base is often misconstrued, this document clarifies the underlying chemical principles and provides a robust, field-proven protocol for the synthesis of a closely related and biologically relevant quinoline-based Schiff base. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required for the successful synthesis, characterization, and application of these promising compounds in drug discovery and materials science.
The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry
The quinoline ring system is a recurring structural motif in a vast array of natural products and synthetic compounds endowed with a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to intercalate with DNA have made it a cornerstone in the development of therapeutic agents, including antimalarial, anticancer, antibacterial, and antifungal drugs.[3] The fusion of the quinoline moiety with the versatile Schiff base linkage (-C=N-), formed through the condensation of a primary amine with a carbonyl compound, gives rise to a class of ligands with remarkable potential for coordinating with metal ions and interacting with biological targets.[4][5]
The Chemistry of 2-Hydroxyquinolines: Tautomerism and Reactivity
A crucial aspect to consider when working with 2-hydroxyquinolines, such as this compound, is the phenomenon of keto-enol tautomerism. The 2-hydroxyquinoline (enol form) exists in a rapid equilibrium with its more stable keto form, 2-quinolone (or 2(1H)-quinolinone).[6]
Caption: Tautomeric equilibrium of this compound.
In most solvent systems, the equilibrium heavily favors the thermodynamically more stable 2-quinolone (keto) form.[6] This is a critical consideration for synthesis design, as the reactive functional group is not a hydroxyl group but rather a cyclic amide. Consequently, the direct reaction of this compound with a primary amine to form a Schiff base at the C2 position is not a feasible synthetic route.
Instead, the synthesis of quinoline-based Schiff bases typically proceeds via one of two primary pathways:
-
Condensation of a quinoline-carbaldehyde with a primary amine.
-
Condensation of an amino-quinoline derivative with an aldehyde or ketone. [7]
This guide will focus on the first, more common, and versatile approach.
Mechanism of Schiff Base Formation
The formation of a Schiff base is a reversible condensation reaction that is typically catalyzed by an acid.[4] The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Dehydration: The resulting carbinolamine intermediate undergoes dehydration to form the stable imine (Schiff base).
Caption: Generalized mechanism of Schiff base formation.
The removal of water from the reaction mixture is often necessary to drive the equilibrium towards the formation of the product.
Detailed Experimental Protocol: Synthesis of a Quinoline-Based Schiff Base
This protocol details the synthesis of a representative Schiff base from 2-chloroquinoline-3-carbaldehyde and a substituted aniline. This starting material is structurally related to our topic compound and provides a reliable and well-documented synthetic route.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloroquinoline-3-carbaldehyde | ≥98% | Sigma-Aldrich |
| 4-Fluoroaniline | ≥99% | Alfa Aesar |
| Absolute Ethanol | Anhydrous | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | VWR |
4.2. Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
4.3. Synthetic Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol, 191.6 mg) in absolute ethanol (20 mL).
-
Addition of Amine: To this solution, add 4-fluoroaniline (1.0 mmol, 111.1 mg).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Purification: Wash the solid product with cold ethanol (2 x 5 mL) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain fine crystals.
-
Drying: Dry the purified Schiff base in a vacuum oven at 50-60 °C for 2-4 hours.
Caption: Experimental workflow for the synthesis of a quinoline-based Schiff base.
Characterization of the Synthesized Schiff Base
A thorough characterization of the synthesized Schiff base is essential to confirm its structure and purity.
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).[1] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Appearance of a singlet peak in the downfield region (typically δ 8-9 ppm) corresponding to the azomethine proton (-CH=N-). The signals for the aromatic protons of the quinoline and aniline rings will also be present in the aromatic region (δ 7-8.5 ppm). |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Presence of a signal for the azomethine carbon (typically δ 150-165 ppm). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base will be observed, confirming its identity. |
Applications in Drug Development and Beyond
Schiff bases derived from the quinoline scaffold are a subject of intense research due to their diverse biological activities.
-
Anticancer Activity: Many quinoline-based Schiff bases have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1] Their planar structure allows for potential intercalation with DNA, and the azomethine group can participate in hydrogen bonding with biological macromolecules, leading to the induction of apoptosis and inhibition of tumor growth.[8]
-
Antimicrobial Activity: The imine group is a crucial pharmacophore for the antibacterial and antifungal properties of these compounds.[8] The lipophilicity imparted by the quinoline ring and substituents facilitates the transport of the molecule across microbial cell membranes, where it can interfere with essential cellular processes.
-
Other Applications: Beyond their medicinal uses, quinoline-based Schiff bases are also being explored as fluorescent sensors for metal ions, as catalysts in organic synthesis, and as components in the development of novel materials with interesting photophysical properties.[9]
Conclusion
The synthesis of Schiff bases incorporating the quinoline scaffold represents a promising strategy for the development of novel therapeutic agents and functional materials. A clear understanding of the reactivity of quinoline derivatives, particularly the tautomeric nature of 2-hydroxyquinolines, is paramount for successful synthesis design. The protocol provided in this guide offers a reliable and reproducible method for the preparation of a representative quinoline-based Schiff base. The diverse biological activities exhibited by this class of compounds underscore their potential and warrant further investigation in the fields of medicinal chemistry and drug discovery.
References
- Chylíková, J., et al. (2019). Novel Schiff Bases Based on the Quinolinone Skeleton: Syntheses, X-ray Structures and Fluorescent Properties. Molecules, 24(15), 2785. [Link]
- Ferreira, V. F., et al. (2009). Hydroxyquinones: Synthesis and Reactivity. Molecules, 14(10), 4095-4125. [Link]
- Kumar, S., et al. (2018). Synthesis and biological evaluation of some novel schiff bases of 2-quinolones.
- Patel, M. N., et al. (2014). Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. Biointerphases, 9(4), 041003. [Link]
- Sharma, S., et al. (2021). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 9(1), 12-16. [Link]
- Patel, K. D., et al. (2021). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Analytical Chemistry Letters, 11(4), 534-548. [Link]
- Adam, F. A., et al. (2018). Synthesis, Characterization and Antimicrobial Studies of Some Divalent Metal Complexes with Schiff Base Derived from 2-aminophenol. Journal of Applicable Chemistry, 7(5), 1286-1293. [Link]
- Ferreira, C., et al. (2021). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 60(15), 11335-11351. [Link]
- El-Gamel, N. E. A. (2016). Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. Molecules, 21(5), 655. [Link]
- Kumar, A., et al. (2022). Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes. Letters in Applied NanoBioScience, 11(3), 3946-3955. [Link]
- Ahmed, A. A., et al. (2021). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters, 2(2), 43-49. [Link]
- Al-Adel, F. M., et al. (2014).
- Singh, S. K., et al. (2018). Tautomeric forms of 4-hydroxy quinoline.
- Siddappa, K., & Reddy, C. D. (2020). Synthesis and characterization of schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its metal complexes. Algerian Journal of Engineering and Technology, 2(1), 1-6. [Link]
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Application Notes & Protocols for the Versatile Chemistry of 6-Chloro-2-hydroxyquinoline
Introduction: The Strategic Importance of the 6-Chloro-2-hydroxyquinoline Scaffold
This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its rigid, planar structure, combined with strategically positioned functional groups—a nucleophilic hydroxyl group, an electrophilic chloro-substituent, and an aromatic quinoline core—renders it a versatile building block for the synthesis of a diverse array of complex molecules. Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The presence of the chlorine atom at the 6-position provides a key handle for introducing further molecular complexity through modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, which are pivotal in contemporary drug discovery.[3][4]
This guide provides an in-depth exploration of the experimental setups and protocols for key reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the molecule's reactivity.
PART 1: Mandatory Safety & Handling Protocols
Before commencing any experimental work, it is imperative to be fully aware of the hazards associated with this compound and to implement appropriate safety measures.
Hazard Identification:
1.1 Personal Protective Equipment (PPE) A comprehensive PPE strategy is the first line of defense against accidental exposure.
-
Eye and Face Protection: Always wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection: Wear impervious, flame-resistant laboratory coats and nitrile or neoprene gloves.[5] Contaminated clothing should be removed and washed before reuse.[6]
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or fumes.[5][6] If exposure limits are exceeded, a full-face respirator may be necessary.[5]
1.2 Handling and Storage Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5][6]
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6]
1.3 First-Aid Measures In the event of exposure, immediate and appropriate first-aid is crucial.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[5][6]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water.[5][6]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.[8]
PART 2: Core Synthetic Transformations & Protocols
The reactivity of this compound can be logically divided into three primary areas: reactions involving the 2-hydroxy group, nucleophilic substitution at the 6-chloro position, and electrophilic substitution on the aromatic rings.
Section 2.1: Reactions at the 2-Hydroxy Group: O-Alkylation
The hydroxyl group at the C2 position of the quinoline ring behaves as a typical phenol, readily undergoing deprotonation to form a nucleophilic phenoxide. This allows for straightforward O-alkylation reactions, a common strategy for modifying solubility and biological activity.
Causality of Experimental Design: The choice of a moderately strong base like potassium carbonate is critical. It is sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions. A polar aprotic solvent like DMF is used to solvate the potassium cation, thereby increasing the nucleophilicity of the resulting phenoxide.
Protocol 2.1.1: Synthesis of 6-Chloro-2-(benzyloxy)quinoline
-
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Benzyl bromide (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, standard glassware for work-up.
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.
-
Stir the mixture until the starting material is fully dissolved.
-
Add anhydrous potassium carbonate to the solution.
-
Add benzyl bromide dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70°C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to afford the desired product.
-
Data Presentation: O-Alkylation Reaction Parameters
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 70 | 4-6 | 85-95 |
| Ethyl iodide | K₂CO₃ | Acetone | Reflux | 8-12 | 80-90 |
| Methyl iodide | NaH | THF | 0 to RT | 2-4 | 90-98 |
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 2.3: Electrophilic Aromatic Substitution
The quinoline ring system can undergo electrophilic aromatic substitution. The reaction occurs on the benzene ring (carbocycle) rather than the pyridine ring, which is deactivated by the electronegative nitrogen atom. The most favored positions for electrophilic attack are C5 and C8. [9] Protocol 2.3.1: Nitration of this compound
Causality of Experimental Design: A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ. Sulfuric acid acts as both a catalyst and a dehydrating agent, pushing the equilibrium towards the formation of the nitronium ion. The reaction is conducted at low temperatures to control the exothermic reaction and prevent over-nitration.
-
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath, beaker, magnetic stirrer, dropping funnel.
-
-
Step-by-Step Procedure:
-
In a beaker placed in an ice bath, carefully add this compound to concentrated sulfuric acid while stirring. Ensure the temperature is maintained below 10°C.
-
Stir until all the starting material has dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the quinoline derivative, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product in a desiccator. Further purification can be achieved by recrystallization if necessary.
-
PART 3: Characterization of Synthesized Derivatives
Confirmation of the structure and purity of the synthesized compounds is a critical final step. A combination of chromatographic and spectroscopic techniques is typically employed. [1][10] 3.1 Analytical Techniques Cross-validation of data from multiple analytical methods is essential to ensure data integrity and reliability. [1]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to monitor reaction progress. [10]* Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the product. [10][11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the position of new substituents and the overall integrity of the quinoline scaffold. [2][11]* Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups (e.g., -OH, C=O, N-H). [11] Data Presentation: Typical Analytical Parameters
| Technique | Purpose | Key Observables |
| HPLC | Purity Assessment | Single peak with >95% area at a specific retention time. |
| LC-MS | Molecular Weight | [M+H]⁺ or [M-H]⁻ ion corresponding to the expected mass. |
| ¹H NMR | Structure Elucidation | Chemical shifts, integration, and coupling patterns of aromatic and aliphatic protons. |
| ¹³C NMR | Carbon Skeleton | Number and chemical shifts of distinct carbon atoms. |
| FTIR | Functional Groups | Characteristic absorption bands (e.g., C-O stretch for ethers, N-H stretch for amines). |
References
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
- This compound SDS, 1810-67-9 Safety D
- Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (2025). Benchchem.
- GHS 11 (Rev.11) SDS Word 下载CAS: 1810-67-9 Name: this compound. XiXisys.
- Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F.
- Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica.
- The Discovery and History of 6-Chloroquinoline: An In-depth Technical Guide. (2025). Benchchem.
- 6-CHLOROQUINOLINE synthesis. ChemicalBook.
- 6-CHLORO-4-HYDROXYQUINOLINE - Safety D
- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
- 2-Chloro-6-hydroxyquinoline synthesis. ChemicalBook.
- SAFETY DATA SHEET - Diiodohydroxyquinoline. (2024). Sigma-Aldrich.
- New preparation process of 6-chloro-2-hydroxyquinoxaline. (2011).
- Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC). Cole-Parmer.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
- electrophilic substitution reactions: Topics by Science.gov. Science.gov.
- Klumpp, D. A., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic letters, 13(4), 732–735.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Palladium Catalysts for Cross-Coupling Reaction. (2014). MDPI.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org.
- Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. (2021).
- Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry.
- Ahmed, A. K., et al. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry, 32(1).
- Synthesis of quinolines. Organic Chemistry Portal.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). MDPI.
- Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. (2025). Benchchem.
- Retrosynthesis 8, Hydroxychloroquine. (2021). YouTube.
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analytical methods for 6-Chloro-2-hydroxyquinoline characterization
An In-Depth Technical Guide to the Analytical Characterization of 6-Chloro-2-hydroxyquinoline
Introduction
This compound is a substituted quinoline derivative of significant interest in synthetic and medicinal chemistry. As a key intermediate in the development of more complex molecules and potential pharmaceutical agents, its structural integrity, purity, and overall quality are paramount.[1] Robust, validated analytical methods are therefore essential for researchers and drug development professionals to ensure the identity and quality of this compound.
This guide provides a comprehensive overview of the principal analytical techniques for the characterization of this compound. It is designed to move beyond simple procedural lists, offering detailed, field-proven protocols grounded in scientific principles. We will explore chromatographic and spectroscopic methods, explaining the causality behind experimental choices to ensure that each protocol serves as a self-validating system for generating reliable and reproducible data.
A critical aspect in the analysis of 2-hydroxyquinolines is the phenomenon of lactam-lactim tautomerism. The molecule exists in an equilibrium between the hydroxy (lactim/enol) form and the more stable keto (lactam) form, known as 6-chloro-2(1H)-quinolone.[2] This equilibrium is highly influenced by the solvent environment, with the lactam form predominating in polar solvents.[2] This behavior is the single most important factor influencing its spectroscopic properties and must be considered during data interpretation.
Physicochemical Properties
A foundational step in any analytical endeavor is understanding the basic physical and chemical properties of the analyte. These properties inform decisions regarding solvent selection, sample preparation, and the choice of analytical technique.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [3] |
| Molecular Weight | 179.60 g/mol | [3] |
| Appearance | White to yellow solid | [3][4] |
| Melting Point | Not consistently reported for this specific isomer, but related compounds like 6-chloro-2-methylquinoline melt at 94-98 °C.[4] | N/A |
| Tautomerism | Exists in equilibrium between the lactim (2-hydroxy) and lactam (2-oxo) forms.[2] | [2] |
General Analytical Workflow
A comprehensive characterization of this compound involves a multi-technique approach to confirm identity, structure, purity, and impurity profile. The following workflow illustrates a logical sequence of analysis.
Caption: Comprehensive analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: HPLC is the premier technique for assessing the purity of non-volatile organic compounds. A reversed-phase method separates the analyte from its impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance.[5]
Causality in Method Design:
-
Column Choice: A C18 column is selected for its versatility and strong retention of aromatic compounds like quinolines.[6]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is used. Acetonitrile serves as the organic modifier to elute the compound. The buffer maintains a constant pH, ensuring consistent ionization states for any acidic or basic functional groups, which leads to sharp, reproducible peaks.[6]
-
Detection Wavelength: The UV detection wavelength is chosen based on the compound's UV-Vis spectrum to maximize sensitivity. Quinoline derivatives typically show strong absorbance between 220-350 nm.[7]
Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM Potassium Phosphate Buffer, pH 3.0B: Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 328 nm |
| Run Time | 20 minutes |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: Workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying the primary compound and any volatile or semi-volatile impurities. The GC separates components based on their boiling points and interactions with the column's stationary phase, while the MS fragments the eluted components into a unique mass spectrum, which serves as a molecular fingerprint.[8]
Causality in Method Design:
-
Column Choice: A mid-polarity column (e.g., DB-5ms or similar) is suitable for aromatic heterocyclic compounds, providing good peak shape and resolution.
-
Injection Mode: Splitless injection is used for trace analysis to ensure maximum transfer of the sample onto the column, enhancing sensitivity.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, allowing for library matching and structural elucidation.[6]
Protocol: GC-MS Identification
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an EI source.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Transfer to a GC vial.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
-
Data Interpretation:
-
Total Ion Chromatogram (TIC): Identify the main peak corresponding to this compound.
-
Mass Spectrum: Extract the mass spectrum of the main peak. The molecular ion (M⁺) should be visible at m/z 179 and the isotopic peak (M+2) for the ³⁷Cl isotope at m/z 181, with an approximate intensity ratio of 3:1.[9]
-
Fragmentation Pattern: Analyze the fragmentation pattern to confirm the structure. Common fragments may include the loss of CO (m/z 151) and HCl (m/z 143).
-
Library Search: Compare the experimental spectrum against a commercial mass spectral library (e.g., NIST) for confirmation.[9]
-
Caption: Workflow for GC-MS analysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. It probes the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms in a molecule.[10] For this compound, the spectra will reflect the dominant lactam tautomer in common deuterated solvents like DMSO-d₆.
Protocol: NMR Analysis
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize both tautomers and will show the exchangeable N-H proton.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) according to instrument manufacturer protocols.
-
Expected Spectral Data (in DMSO-d₆, lactam form):
-
¹H NMR: Expect signals for 6 aromatic protons and one exchangeable N-H proton. The protons on the pyridine ring will be distinct from those on the benzene ring. The chlorine atom at C6 will influence the chemical shifts and splitting patterns of adjacent protons (H5 and H7).[11][12]
-
¹³C NMR: Expect 9 distinct carbon signals. The C=O carbon (C2) will be significantly downfield (~160-170 ppm). The carbon attached to chlorine (C6) will also have a characteristic chemical shift.[12][13]
-
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~11.5-12.0 | broad singlet | N-H proton (exchangeable with D₂O) |
| ~7.5-8.0 | multiplet | Aromatic Protons | |
| ~6.3-6.5 | doublet | H3 proton (adjacent to C=O) | |
| ¹³C | ~162 | singlet | C2 (C=O) |
| ~115-145 | multiple singlets | Aromatic carbons (C4a, C5, C6, C7, C8, C8a) | |
| ~105 | singlet | C3 |
Note: These are estimated values based on related structures. Actual values must be confirmed by experimental data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present.[14] For this compound, the spectrum will clearly indicate the dominant tautomeric form.
Protocol: FT-IR Analysis
-
Instrumentation: FT-IR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.[15]
-
Expected Absorption Bands (Lactam Form):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2800 (broad) | N-H Stretch | Amide (Lactam) |
| ~1660 (strong) | C=O Stretch | Amide I band (Lactam) |
| 1600-1450 | C=C & C=N Stretch | Aromatic Rings |
| ~800-850 | C-H Out-of-plane bend | Substituted Benzene |
| ~700-600 | C-Cl Stretch | Chloro-aromatic |
Causality in Interpretation: The presence of a strong absorption around 1660 cm⁻¹ (C=O stretch) and a broad N-H stretch, coupled with the absence of a sharp O-H stretch (~3400 cm⁻¹), is definitive evidence for the predominance of the lactam tautomer in the solid state.[16]
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. It is useful for quantitative analysis and for confirming the identity of a compound based on its characteristic absorption maxima (λ_max).[17]
Protocol: UV-Vis Analysis
-
Instrumentation: UV-Vis Spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a spectroscopic grade solvent, such as ethanol or methanol. Use the same solvent as a blank reference.
-
Data Acquisition: Scan the sample from 200 to 400 nm.
-
Expected Data: The spectrum of the related 2-hydroxyquinoline shows distinct absorption maxima. A similar profile is expected for the 6-chloro derivative, with potential slight shifts due to the chloro-substituent.[17][18]
| Solvent | Expected λ_max (nm) |
| Ethanol | ~230, ~275, ~330 |
Note: The exact λ_max values should be determined experimentally.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. While spectroscopic methods like NMR, FT-IR, and UV-Vis are essential for confirming the molecular structure and identity—paying close attention to the dominant lactam tautomer—chromatographic techniques such as HPLC and GC-MS are indispensable for determining purity and identifying potential impurities. The protocols and insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently assess the quality and integrity of this important chemical entity.
References
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- Jannat, F., et al. (2017). Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood. Bioanalysis, 9(15), 1099-1109.
- PubChem. (n.d.). 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
- ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF.
- Bényei, A., et al. (2022). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
- Google Patents. (n.d.). CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.
- Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- Dos Santos, G. C. V., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of the Brazilian Chemical Society, 32, 1483-1498.
- Scientific Working Group for the Analysis of Seized Drugs. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.
- PubChem. (n.d.). 6-Chloroquinoline.
- Al-Salahi, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4887.
- Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.), 93(2), 145-155.
- Wiley Science Solutions. (n.d.). Methyl 6-Chloro-2-hydroxy-4-phenylquinoline-3-carboxylate - Optional[MS (GC)] - Spectrum.
- Mary, Y. F., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1230, 129881.
- Google Patents. (n.d.). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
- PubChem. (n.d.). 2-Hydroxy-6-chloroquinoxaline.
- Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.
- ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline.
- Semantic Scholar. (n.d.). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy.
- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience.
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- University of Washington. (n.d.). Lab 6- FT-IR - CHEM 212: Analytical Chemistry.
- ResearchGate. (n.d.). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline | Request PDF.
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Illuminating the Molecular Architecture of 6-Chloro-2-hydroxyquinoline: A Comprehensive Guide to Structural Elucidation by NMR Spectroscopy
Abstract
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The precise determination of their molecular architecture, including substitution patterns, is paramount for understanding structure-activity relationships and ensuring the quality of drug candidates. This application note provides an in-depth, practical guide to the complete structural elucidation of 6-Chloro-2-hydroxyquinoline using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will delve into the causality behind experimental choices, from sample preparation to the synergistic interpretation of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage NMR spectroscopy for the unambiguous characterization of heterocyclic compounds.
Introduction: The Significance of the Quinoline Core and the Power of NMR
The quinoline ring system is a cornerstone in the development of pharmaceuticals, most notably in antimalarial drugs. The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the bicyclic framework.[1] Therefore, rigorous structural characterization is a non-negotiable aspect of the drug discovery and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the de novo structural elucidation of organic molecules in solution.[2][3] It provides unparalleled insight into the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[4] For a molecule like this compound, which exists predominantly in its 2-quinolone tautomeric form in common NMR solvents, a multi-faceted NMR approach is essential for unambiguous assignment of all proton and carbon signals.[5]
This guide will systematically walk through the process of elucidating the structure of this compound, demonstrating how a combination of 1D and 2D NMR experiments provides a self-validating network of data, leading to confident structural confirmation.
Experimental Design: A Logic-Driven Approach
The successful elucidation of a molecular structure by NMR is not merely about data acquisition; it is about a logical progression of experiments where each step builds upon the last. The workflow is designed to first gather information on the proton framework and carbon types, and then to piece them together into a coherent structure.
Figure 1: Logical workflow for NMR-based structural elucidation.
Protocol: Sample Preparation for High-Resolution NMR
The quality of the NMR spectrum is critically dependent on the sample preparation. A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved signals.[6][7]
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
5 mm NMR tube of good quality
-
Pasteur pipette and glass wool or a syringe filter
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound and place it in a small, clean vial. The concentration should be sufficient for good signal-to-noise, especially for less sensitive experiments like ¹³C NMR.[7]
-
Solvent Selection: DMSO-d₆ is chosen as the solvent due to the compound's good solubility and its ability to engage in hydrogen bonding, which helps in observing the N-H proton. The choice of solvent can influence chemical shifts, so consistency is key when comparing data.[8][9]
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. This volume is optimal for standard 5 mm NMR tubes to ensure the sample is within the detection region of the NMR coil.[10]
-
Homogenization: Gently vortex or shake the vial until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Filtering: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[11]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Data Acquisition and Interpretation: A Step-by-Step Elucidation
The following sections will detail the interpretation of each NMR experiment, using realistic, representative data for this compound dissolved in DMSO-d₆. The numbering scheme used for assignments is shown below:

Table 1: Representative NMR Data for this compound in DMSO-d₆
| Position | ¹H δ (ppm) | Multiplicity | J (Hz) | ¹³C δ (ppm) | DEPT-135 | Key HMBC Correlations (¹H → ¹³C) |
| 1 | 11.70 | br s | - | - | - | C2, C8a |
| 2 | - | - | - | 162.5 | C | - |
| 3 | 6.55 | d | 9.5 | 121.8 | CH | C2, C4, C4a |
| 4 | 7.80 | d | 9.5 | 139.5 | CH | C2, C4a, C5, C8a |
| 4a | - | - | - | 115.5 | C | - |
| 5 | 7.75 | d | 2.3 | 128.0 | CH | C4, C6, C7, C8a |
| 6 | - | - | - | 127.5 | C | - |
| 7 | 7.35 | dd | 8.8, 2.3 | 125.5 | CH | C5, C6, C8, C8a |
| 8 | 7.25 | d | 8.8 | 117.5 | CH | C4a, C6, C7, C8a |
| 8a | - | - | - | 138.0 | C | - |
¹H NMR: The Proton Framework
The ¹H NMR spectrum provides the initial overview of the proton environments.
-
N-H Proton (H1): A broad singlet observed far downfield at ~11.70 ppm is characteristic of an N-H proton in a quinolone system, broadened by quadrupole coupling with the nitrogen atom and solvent exchange.
-
Olefinic Protons (H3, H4): Two doublets at 7.80 ppm and 6.55 ppm, each with a large coupling constant of J = 9.5 Hz, are indicative of two vicinal protons on a double bond (cis relationship). This confirms the 2-quinolone tautomer.[5] The downfield shift of H4 (7.80 ppm) is expected due to its position relative to the carbonyl group.
-
Aromatic Protons (H5, H7, H8): The aromatic region shows three distinct signals.
-
A doublet at 7.75 ppm with a small coupling constant (J = 2.3 Hz) is characteristic of a meta-coupling.[12] This is assigned to H5, which is meta-coupled to H7.
-
A doublet of doublets at 7.35 ppm arises from a proton with both ortho and meta neighbors. This is assigned to H7, showing a large ortho-coupling (J = 8.8 Hz) to H8 and a smaller meta-coupling (J = 2.3 Hz) to H5.
-
A doublet at 7.25 ppm with a large coupling constant (J = 8.8 Hz) is due to ortho-coupling and is assigned to H8, coupled to H7.[13]
-
¹³C and DEPT-135 NMR: Carbon Skeleton and Protonation
The ¹³C NMR spectrum reveals nine distinct carbon signals, consistent with the molecular formula. The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing carbon types.[14][15]
-
DEPT-135 Analysis:
-
Positive Signals (CH): Five signals appear positive, corresponding to the five CH groups (C3, C4, C5, C7, C8).
-
Negative Signals (CH₂): No signals are negative, indicating the absence of CH₂ groups.
-
Absent Signals (Quaternary C): The signals for C2, C4a, C6, and C8a are absent in the DEPT-135 spectrum, confirming them as quaternary carbons.[15]
-
-
¹³C Chemical Shifts:
-
Carbonyl Carbon (C2): The most downfield signal at 162.5 ppm is assigned to the carbonyl carbon of the quinolone ring.[6]
-
Quaternary Carbons: The remaining quaternary carbons are C4a, C6, and C8a. The signal at 127.5 ppm is assigned to C6, the carbon bearing the chlorine atom. The other two, C4a (115.5 ppm) and C8a (138.0 ppm), are assigned based on HMBC correlations.
-
Protonated Carbons: The chemical shifts of the CH carbons are assigned definitively using the HSQC experiment.
-
2D NMR: Connecting the Pieces
2D NMR experiments provide the crucial connectivity information to assemble the molecular puzzle.
The COSY (Correlation Spectroscopy) spectrum reveals protons that are coupled to each other, typically through two or three bonds.[11]
-
Correlation 1: A strong cross-peak between the signals at 7.80 ppm (H4) and 6.55 ppm (H3) confirms their vicinal relationship.
-
Correlation 2: A network of correlations is observed in the aromatic region. The signal at 7.25 ppm (H8) shows a cross-peak with the signal at 7.35 ppm (H7). The signal at 7.35 ppm (H7) also correlates with the signal at 7.75 ppm (H5). This confirms the H5-H7-H8 connectivity in the benzene ring portion of the molecule.
The HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond correlation). This allows for the unambiguous assignment of all protonated carbons.
-
H3 (6.55 ppm) correlates with C3 (121.8 ppm).
-
H4 (7.80 ppm) correlates with C4 (139.5 ppm).
-
H5 (7.75 ppm) correlates with C5 (128.0 ppm).
-
H7 (7.35 ppm) correlates with C7 (125.5 ppm).
-
H8 (7.25 ppm) correlates with C8 (117.5 ppm).
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). These long-range correlations are used to connect the different spin systems and to place the quaternary carbons and the chloro-substituent.
Figure 2: Key HMBC correlations for structural assembly.
-
Connecting the Rings: The proton at H4 (7.80 ppm) shows a crucial correlation to the quaternary carbon C8a (138.0 ppm), bridging the pyridine and benzene rings. H4 also shows correlations to C2 and C5, further confirming the connectivity.
-
Placing the Carbonyl Group: The N-H proton (11.70 ppm) shows correlations to the carbonyl carbon C2 (²J) and the bridgehead carbon C8a (³J). H3 (6.55 ppm) also correlates to C2. This firmly places the carbonyl group at the C2 position.
-
Positioning the Chlorine Atom: The placement of the chlorine at C6 is deduced by elimination and by analyzing the proton and carbon chemical shifts.
-
H5 (7.75 ppm) shows correlations to C4, C7, and the bridgehead carbon C8a. Crucially, it also shows a correlation to a quaternary carbon at 127.5 ppm, which must be C6.
-
H7 (7.35 ppm) also shows a correlation to this same quaternary carbon at 127.5 ppm (C6).
-
The chemical shift of C6 is consistent with a carbon atom bearing an electron-withdrawing chlorine atom.
-
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of this compound is achieved. The ¹H NMR spectrum defines the proton environments and their coupling relationships. The ¹³C and DEPT-135 spectra identify all carbon types. 2D correlation experiments, particularly COSY, HSQC, and HMBC, provide the critical connectivity data. The HMBC experiment, in particular, is indispensable for piecing together the molecular fragments and definitively placing substituents and quaternary carbons. This integrated NMR approach represents a robust, self-validating methodology essential for the structural characterization of novel compounds in pharmaceutical and chemical research.
References
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- Western University. (n.d.). NMR Sample Preparation.
- University of Wisconsin-Madison. (n.d.). NMR Sample Preparation.
- Optional[13C NMR]. (n.d.). 6-CHLORO-3-MORPHOLIN-4-YL-4-PHENYL-2-(1H)-QUINOLONE.
- ACD/Labs. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3).
- Miller, A.-F. (2010). H-C multiple-bond correlations: HMBC 1H 13C.
- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?
- ACD/Labs. (n.d.). Interpreting a 1H-13C HMBC spectrum.
- May, J. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
- Magritek. (n.d.). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods.
- ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
- Iowa State University. (n.d.). NMR Coupling Constants.
- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 364. [Link]
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Application Notes and Protocols for the Biological Screening of 6-Chloro-2-hydroxyquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Quinoline Scaffold
The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of quinoline have been extensively investigated and developed as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] The versatility of this scaffold allows for fine-tuning of its pharmacological properties through chemical modification. Among these derivatives, 6-Chloro-2-hydroxyquinoline has emerged as a compound of interest, with research suggesting its potential as a modulator of key cellular signaling pathways implicated in cancer.[4][5]
This guide provides a detailed, tiered protocol for the biological screening of this compound and its analogs. As a Senior Application Scientist, the following methodologies are designed to be robust and self-validating, guiding the user from initial broad-based cytotoxicity screening to more focused mechanistic and target identification studies. The rationale behind this cascaded approach is to efficiently identify and characterize the biological activity of the compound, conserving resources by progressively focusing on the most promising activities. This protocol is structured to provide not just procedural steps, but also the scientific reasoning behind the experimental choices, ensuring a comprehensive understanding of the screening process.
A Tiered Approach to Biological Screening
A systematic, multi-tiered screening strategy is essential for the efficient evaluation of a compound's therapeutic potential. This approach begins with broad, high-throughput assays to identify general bioactivity and progresses to more complex, lower-throughput assays to elucidate the specific mechanism of action. This ensures that resources are focused on compounds with the most promising characteristics.
Our proposed screening cascade for this compound compounds is as follows:
-
Tier 1: Primary Screening - Cytotoxicity Profiling. The initial step is to assess the compound's general cytotoxic or anti-proliferative effects across a panel of diverse cancer cell lines. This provides a broad overview of its potential as an anticancer agent and identifies the most sensitive cancer types.
-
Tier 2: Secondary Screening - Kinase Inhibition Profiling. Based on the known activities of quinoline derivatives, a likely mechanism of action is the inhibition of protein kinases.[6][7] This tier focuses on screening the compound against a panel of kinases known to be involved in oncogenic signaling pathways to identify potential molecular targets.
-
Tier 3: Tertiary Screening - Target Validation and Deconvolution. Once a putative target or pathway is identified, the final tier involves in-depth mechanistic studies to validate the target and understand the compound's mode of action at a molecular level.
Diagram 1: Tiered Biological Screening Workflow
Caption: A tiered workflow for the biological screening of novel compounds.
Part 1: Primary Screening - Cytotoxicity Profiling
The initial evaluation of a potential anticancer compound involves determining its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][8]
Recommended Cancer Cell Line Panel
Based on the reported activities of quinoline derivatives, the following cell lines are recommended for the initial screening to cover a range of cancer types:
-
MCF-7: Human breast adenocarcinoma[9]
-
HCT-116: Human colon carcinoma[5]
-
Caco-2: Human epithelial colorectal adenocarcinoma[5]
-
A549: Human lung carcinoma[10]
-
PC-3: Human prostate cancer
-
HepG2: Human hepatocellular carcinoma[11]
Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[13]
-
Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[15]
Data Presentation: Representative Cytotoxicity Data
The following table presents hypothetical IC50 values for this compound against the recommended cancer cell line panel. These values are illustrative and based on data for structurally related 6-chloroquinoline derivatives.[5][16]
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| HCT-116 | Colon Carcinoma | 6.8 |
| Caco-2 | Colorectal Adenocarcinoma | 25.2 |
| A549 | Lung Carcinoma | 30.1 |
| PC-3 | Prostate Cancer | 22.4 |
| HepG2 | Hepatocellular Carcinoma | 12.9 |
Part 2: Secondary Screening - Kinase Inhibition Profiling
Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases within critical signaling pathways.[6][7] The PI3K/Akt/mTOR and RIP2 kinase pathways are frequently implicated as targets for this class of compounds.[9][12] A secondary screen against a panel of relevant kinases can provide valuable insights into the compound's mechanism of action.
Proposed Kinase Screening Panel
-
Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR2[17]
-
Cell Cycle Regulators: CDK2[5]
-
Inflammatory Signaling: RIP2[12]
Diagram 2: PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR pathway with potential inhibition points.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human kinases (from the proposed panel)
-
This compound compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Appropriate kinase-specific substrates and buffers
-
ATP
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, the test compound at various concentrations, and the appropriate substrate in kinase buffer.
-
Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value for each kinase by plotting the percentage of inhibition against the compound concentration.
Data Presentation: Representative Kinase Inhibition Data
| Kinase Target | Pathway | Illustrative IC50 (nM) |
| PI3Kα | PI3K/Akt/mTOR | 85 |
| Akt1 | PI3K/Akt/mTOR | 250 |
| mTOR | PI3K/Akt/mTOR | 150 |
| EGFR | Receptor Tyrosine Kinase | 400 |
| VEGFR2 | Receptor Tyrosine Kinase | 600 |
| CDK2 | Cell Cycle Regulation | >1000 |
| RIP2 | Inflammatory Signaling | 50 |
Part 3: Tertiary Screening - Target Validation and Deconvolution
Phenotypic screening identifies what a compound does, but not necessarily how it does it. Target deconvolution is the process of identifying the specific molecular target(s) responsible for the observed biological effect.[13] Drug Affinity Responsive Target Stability (DARTS) is a label-free method for identifying small molecule targets based on the principle that protein-ligand binding increases the stability of the protein and makes it more resistant to proteolysis.[8][10][18]
Protocol: Drug Affinity Responsive Target Stability (DARTS)
Diagram 3: DARTS Workflow
Caption: Workflow for target identification using the DARTS method.
Materials:
-
Cell line of interest (e.g., HCT-116)
-
This compound compound
-
Lysis buffer
-
Protease (e.g., Pronase)
-
SDS-PAGE equipment and reagents
-
Coomassie stain or silver stain
-
Mass spectrometry equipment
-
Antibodies for target validation (Western Blot)
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest cells from the most sensitive cell line identified in Tier 1.
-
Lyse the cells in a suitable non-denaturing lysis buffer and collect the soluble protein fraction by centrifugation.[10]
-
-
Compound Treatment:
-
Divide the cell lysate into two aliquots.
-
Treat one aliquot with the this compound compound at a concentration known to be effective.
-
Treat the other aliquot with an equivalent volume of vehicle (DMSO) as a control.[18]
-
Incubate at room temperature for 1 hour.
-
-
Limited Proteolysis:
-
Add a protease (e.g., Pronase) to both the compound-treated and vehicle-treated lysates. The concentration and incubation time of the protease should be optimized to achieve partial digestion in the control sample.[8]
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.
-
-
Gel Electrophoresis:
-
Separate the protein digests by SDS-PAGE.
-
-
Band Identification and Analysis:
-
Stain the gel with Coomassie or silver stain.
-
Compare the banding patterns between the compound-treated and vehicle-treated lanes. Protein bands that are present or more intense in the compound-treated lane are potential targets, as they were protected from proteolysis.[8]
-
Excise these protected bands from the gel.
-
-
Mass Spectrometry:
-
Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).
-
-
Target Validation:
-
Validate the identified protein targets by performing a targeted DARTS experiment followed by Western blotting with antibodies specific to the candidate proteins.[18]
-
Conclusion
The protocols outlined in this guide provide a comprehensive and systematic framework for the biological screening of this compound compounds. By employing a tiered approach, researchers can efficiently progress from broad phenotypic screening to specific mechanistic studies, ultimately elucidating the compound's therapeutic potential and mechanism of action. The integration of cytotoxicity profiling, targeted kinase inhibition assays, and modern target deconvolution techniques like DARTS ensures a thorough and robust evaluation, paving the way for further preclinical and clinical development.
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Application Notes & Protocols: In Vitro Evaluation of 6-Chloro-2-hydroxyquinoline Derivatives as Checkpoint Kinase 1 (CHK1) Inhibitors
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] 6-Chloro-2-hydroxyquinoline, and its derivatives, represent a promising class of compounds for the development of novel therapeutics, particularly in oncology.[3] A key strategy in modern cancer therapy is the inhibition of the DNA Damage Response (DDR), a network of signaling pathways that cells activate to repair damaged DNA. Many cancer cells exhibit genomic instability and rely heavily on specific DDR pathways, such as the ATR-CHK1 axis, for survival, creating a therapeutic vulnerability.[4][5][6]
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DDR pathway that gets activated in response to replication stress and single-stranded DNA breaks.[7][8] Its activation leads to cell cycle arrest, providing time for DNA repair.[8] Inhibiting CHK1 can abrogate this safety mechanism, forcing cancer cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis. This makes CHK1 a prime target for drug discovery.[9]
This guide provides a comprehensive framework for the in vitro evaluation of this compound derivatives as potential CHK1 inhibitors. It outlines an integrated workflow, from initial biochemical screening to cellular target validation, explaining the scientific rationale behind each protocol.
Section 1: The ATR-CHK1 Signaling Pathway: A Key DDR Axis
Understanding the target pathway is fundamental to designing and interpreting experiments. The ATR-CHK1 pathway is the primary signaling cascade activated by replication stress, a common feature of cancer cells.[4][6] When replication forks stall, stretches of single-stranded DNA (ssDNA) are generated and coated by Replication Protein A (RPA).[6] This structure recruits and activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[10][11]
Activated ATR then phosphorylates CHK1 at key serine residues (S317 and S345), leading to its full activation.[7][11] Activated CHK1, in turn, phosphorylates a host of downstream substrates, most notably the Cdc25 family of phosphatases. Phosphorylation of Cdc25A targets it for degradation, while phosphorylation of Cdc25C at Ser216 prevents it from dephosphorylating and activating the CDK1-Cyclin B1 complex, thereby inducing G2/M cell cycle arrest.[8][12]
Materials:
-
Treated cells from a 6-well plate
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pCHK1 (Ser317), Mouse anti-total CHK1, Mouse anti-β-Actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. The next day, pre-treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours) to activate the ATR-CHK1 pathway. Then, add varying concentrations of the this compound derivative and incubate for an additional 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-pCHK1 at 1:1000) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To assess total CHK1 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-CHK1 signal to the total CHK1 signal, and then to the loading control (β-Actin), to determine the relative change in CHK1 phosphorylation across different treatment conditions.
Conclusion
The protocols described in this guide provide a robust, integrated strategy for the initial in vitro characterization of this compound derivatives as potential CHK1 inhibitors. By progressing from direct biochemical assays to cell-based phenotypic and mechanistic studies, researchers can efficiently identify promising lead compounds. Positive results from this workflow—demonstrating potent enzymatic inhibition, cancer cell-specific cytotoxicity, and clear on-target pathway modulation—provide a strong rationale for advancing a compound to more complex pre-clinical models.
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- Iaconis, D., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(3), 444-452.
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Application Notes & Protocols: Developing Antimicrobial Agents from 6-Chloro-2-hydroxyquinoline
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Quinoline scaffolds, a core component of many successful antibiotics, represent a promising starting point for new drug discovery campaigns.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 6-chloro-2-hydroxyquinoline as a versatile precursor for the synthesis and evaluation of new antimicrobial candidates. We present detailed, field-proven protocols for chemical derivatization, robust antimicrobial susceptibility testing, preliminary mechanism of action elucidation, and essential in vitro safety assessment. The methodologies are grounded in established standards and are designed to be self-validating, providing a logical and efficient workflow from initial synthesis to lead candidate identification.
Introduction: The Rationale for this compound
Quinolone antibiotics have historically been a cornerstone of antibacterial therapy, primarily targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[1][3][4] Their mechanism involves stabilizing a toxic enzyme-DNA complex, which leads to double-stranded DNA breaks and ultimately, bacterial cell death.[3][5] The this compound scaffold offers several strategic advantages for novel antimicrobial design:
-
Proven Pharmacophore: The quinoline core is a well-established pharmacophore with inherent antimicrobial potential.[2] The chloro-substituent at the 6-position can influence electronic properties and metabolic stability, while the 2-hydroxy group (which exists in tautomeric equilibrium with the 2-quinolone form) provides a reactive site for chemical modification.
-
Synthetic Tractability: The N-H and O-H functionalities of the quinolone/hydroxyquinoline tautomers serve as convenient handles for introducing a diverse range of chemical moieties. These modifications can modulate critical drug-like properties such as solubility, lipophilicity, cell permeability, and target affinity.
-
Overcoming Resistance: By creating novel derivatives, it is possible to design molecules that can evade existing resistance mechanisms, such as target-site mutations or efflux pumps, which have compromised the efficacy of older quinolones.[1]
This guide outlines a systematic approach to harness the potential of this scaffold, progressing from chemical synthesis to biological characterization.
PART 1: Synthesis of Novel N-Alkylated Derivatives
Expert Insight: The primary objective of derivatization is to explore chemical space and identify substitutions that enhance antimicrobial potency and spectrum. N-alkylation of the quinolone tautomer is a fundamental and effective strategy to modulate the compound's physicochemical properties. Altering the alkyl chain length and functionality directly impacts lipophilicity, which is a critical factor for penetrating the complex bacterial cell envelope.[1]
Protocol 1.1: General Procedure for N-Alkylation of this compound
This protocol describes the synthesis of an N-alkylated derivative (e.g., 6-chloro-1-ethyl-2(1H)-quinolone) as an illustrative example.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl Halide (e.g., Ethyl Iodide)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add the desired alkyl halide (1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent to isolate the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
PART 2: In Vitro Antimicrobial Susceptibility Testing
Expert Insight: Determining the Minimum Inhibitory Concentration (MIC) is the foundational step in assessing the biological activity of a new compound. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for quantitative and reproducible results.[6] This method allows for the simultaneous testing of multiple compounds against various microbial strains.
Protocol 2.1: Broth Microdilution Assay for MIC Determination
This protocol is based on CLSI guidelines.
Materials:
-
Test Compounds (dissolved in DMSO to a stock concentration of 10 mg/mL)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland Turbidity Standard
-
Positive Control Antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or Plate Reader (600 nm)
Procedure:
-
Inoculum Preparation: Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into CAMHB. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[7]
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
Compound Dilution Series:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 2 µL of the 10 mg/mL stock solution of the test compound to the first column well (this creates the highest concentration).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the next, mixing thoroughly, and repeating across the plate. Discard 100 µL from the last well. This creates a concentration gradient (e.g., 100 µg/mL down to 0.098 µg/mL).
-
-
Controls:
-
Positive Control: Prepare a serial dilution of a standard antibiotic (e.g., Ciprofloxacin).
-
Negative Control (Sterility): Wells with CAMHB only.
-
Growth Control: Wells with CAMHB and bacteria, but no compound.
-
Solvent Control: Wells with CAMHB, bacteria, and DMSO at the highest concentration used for the test compounds.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 2) to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the naked eye or by measuring optical density (OD₆₀₀).[7]
Data Presentation: Sample MIC Data Table
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | >128 | >128 |
| Derivative A (N-ethyl) | 32 | 64 |
| Derivative B (N-butyl) | 8 | 16 |
| Derivative C (N-benzyl) | 16 | 32 |
| Ciprofloxacin (Control) | 0.25 | 0.015 |
PART 3: Elucidation of Mechanism of Action (MoA)
Expert Insight: For quinolone-based compounds, the primary suspected mechanism of action is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][8] A DNA gyrase supercoiling inhibition assay is a direct biochemical method to confirm this target engagement. The assay measures the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA; an effective inhibitor will prevent this process.
Protocol 3.1: DNA Gyrase Supercoiling Inhibition Assay
Materials:
-
Purified E. coli DNA Gyrase enzyme
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
10 mM ATP solution
-
Test Compounds and Positive Control (e.g., Ciprofloxacin)
-
Stop Buffer / Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[9]
-
Agarose Gel (1%) and TAE buffer containing Ethidium Bromide (0.5 µg/mL)
-
Gel Electrophoresis System and UV Transilluminator
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into microfuge tubes for each reaction.
-
Inhibitor Addition: Add the test compound (at various concentrations) or control (Ciprofloxacin, DMSO) to the respective tubes.
-
Enzyme Addition: Add a pre-determined amount of DNA gyrase enzyme to all tubes except the "no enzyme" control.
-
Initiate Reaction: Add ATP to all tubes to a final concentration of 1 mM to start the reaction.[10]
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[9]
-
Termination: Stop the reaction by adding the Stop Buffer / Loading Dye.[9]
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at ~90V until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under UV light. The relaxed plasmid DNA runs slower than the supercoiled product. An effective inhibitor will show a reduction in the supercoiled band and an increase in the relaxed band compared to the "no inhibitor" control.
PART 4: Preliminary Safety & Selectivity Assessment
Expert Insight: A promising antimicrobial agent must be selectively toxic to microbial cells while exhibiting minimal toxicity to host (mammalian) cells. The MTT assay is a standard, colorimetric method for assessing in vitro cytotoxicity.[11][12] It measures the metabolic activity of viable cells, providing a quantitative measure of cell death induced by the test compound.[12]
Protocol 4.1: MTT Cytotoxicity Assay
Materials:
-
Mammalian Cell Line (e.g., HEK293 - human embryonic kidney cells)
-
Complete Growth Medium (e.g., DMEM with 10% FBS and 1% Pen-Strep)
-
Sterile 96-well flat-bottom plates
-
Test Compounds (serially diluted)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate Reader (570 nm)
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for another 24-48 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[12]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Next Steps
By following this structured workflow, researchers can efficiently synthesize novel derivatives of this compound and systematically evaluate their potential as antimicrobial agents. The combined data from MIC, MoA, and cytotoxicity assays will allow for the calculation of a Selectivity Index (SI = IC₅₀ / MIC), a critical parameter for identifying promising lead candidates. Compounds with high potency (low MIC) and low cytotoxicity (high IC₅₀) should be prioritized for further optimization, in vivo efficacy studies, and broader safety profiling.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
- Wikipedia. (n.d.). Quinolone antibiotic. [Link]
- Correia, S., Poeta, P., Igrejas, G., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]
- Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Biochemical Pharmacology, 133, 1-11. [Link]
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
- Pharmacology Discovery Services. (n.d.). Antimicrobial In Vitro Assays. [Link]
- Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 33rd ed. [Link]
- Maxwell, A., & Lawson, D. M. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In Methods in Molecular Biology, vol 424. [Link]
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
- ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
- U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
- Clinical and Laboratory Standards Institute. (2024). CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th ed. [Link]
- Maxwell, A., & Lawson, D. M. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 424, 161-174. [Link]
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
- Liang, F. Q., & Lin, T. C. (1993). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Cornea, 12(6), 522-529. [Link]
- Al-Kadmy, I. M. S., Ibrahim, S. A., Al-Saryi, N. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Infection and Drug Resistance, 11, 2393–2407. [Link]
- Harsh, P., Sharma, A., & Singh, J. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Biomedical and Environmental Sciences, 35(1), 1628-1634. [Link]
- Anonymous. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived. Drug Design, Development and Therapy. [Link]
- Anonymous. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences. [Link]
- Prachayasittikul, V., et al. (2024). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents.
- Anonymous. (2025). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- Anonymous. (n.d.).
- Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(3), 442. [Link]
- El-Sayed, N. N. E., et al. (2021). Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling. Journal of Computational Chemistry, 42(22), 1561-1578. [Link]
- Santos, M. M., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Antibiotics, 11(11), 1599. [Link]
- Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 75. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-2-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-hydroxyquinoline, also known as 6-chloro-2-quinolone, is a pivotal intermediate in the synthesis of various pharmaceuticals. This document provides a comprehensive guide for its large-scale synthesis, detailing the underlying chemical principles, step-by-step protocols, safety considerations, and analytical methods for quality control. The primary focus is on the robust and scalable Knorr quinoline synthesis, which offers a reliable route to this important scaffold.
Introduction and Theoretical Background
This compound (CAS 1810-67-9) is a heterocyclic compound with the chemical formula C₉H₆ClNO.[1] It exists in a tautomeric equilibrium between the keto (2-quinolone) and enol (2-hydroxyquinoline) forms, with the keto form generally being more stable. Its significance lies in its role as a key building block in medicinal chemistry.
The synthesis of quinoline and its derivatives has a rich history dating back to the 19th century, with several named reactions providing the foundation for modern synthetic strategies.[2][3] These include the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[3][4] For the specific synthesis of 2-hydroxyquinolines, the Knorr quinoline synthesis and the Conrad-Limpach reaction are particularly relevant.[5][6][7]
The Knorr synthesis involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide to form a 2-hydroxyquinoline.[8][9] This method is highly effective for producing derivatives with substituents at the 4-position.[10] The Conrad-Limpach synthesis, on the other hand, involves the condensation of anilines with β-ketoesters, where the reaction temperature dictates the regioselectivity between 2- and 4-hydroxyquinoline products.[11][12]
This guide will focus on a scalable adaptation of the Knorr quinoline synthesis for the production of this compound.
Reaction Mechanism and Process Overview
The large-scale synthesis of this compound via the Knorr synthesis can be broken down into two main stages:
-
Formation of the β-ketoanilide intermediate: This involves the reaction of 4-chloroaniline with a suitable β-ketoester, such as ethyl acetoacetate.
-
Acid-catalyzed cyclization: The β-ketoanilide intermediate undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration, in the presence of a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA), to yield the final product.[8][10]
The overall workflow is depicted in the following diagram:
Caption: Simplified mechanism of the Knorr quinoline synthesis.
Large-Scale Synthesis Protocol
This protocol is designed for a multi-kilogram scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood or a designated production area with appropriate engineering controls.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Quantity (Example Scale) | Notes |
| 4-Chloroaniline | 106-47-8 | 127.57 g/mol | 1.28 kg (10.0 mol) | Toxic, handle with care. |
| Ethyl Acetoacetate | 141-97-9 | 130.14 g/mol | 1.43 kg (11.0 mol) | Flammable liquid. |
| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 g/mol | 5.0 L | Corrosive, handle with extreme care. |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | As needed | For neutralization. |
| Ethanol | 64-17-5 | 46.07 g/mol | As needed | For recrystallization. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | For washing and quenching. |
Step-by-Step Procedure
Part A: Synthesis of Ethyl 3-(4-chloroanilino)but-2-enoate (β-ketoanilide intermediate)
-
Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-chloroaniline (1.28 kg, 10.0 mol) and ethyl acetoacetate (1.43 kg, 11.0 mol).
-
Heating: Gently heat the mixture to 110-120 °C with continuous stirring. The reaction is typically complete within 2-3 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Removal of Water: Water is formed as a byproduct and should be removed to drive the reaction to completion. This can be achieved using a Dean-Stark apparatus if the reaction is performed in a suitable solvent like toluene. For a neat reaction, applying a slight vacuum can aid in water removal.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature. The crude intermediate can be used directly in the next step without further purification.
Part B: Cyclization to this compound
-
Acid Addition: Cautiously and slowly add the crude β-ketoanilide intermediate from Part A to a reactor containing pre-chilled concentrated sulfuric acid (5.0 L) while maintaining the temperature below 60 °C. This addition is highly exothermic.
-
Heating for Cyclization: After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain this temperature for 1-2 hours. [10]The progress of the cyclization should be monitored by TLC.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Isolation: Neutralize the acidic slurry with a concentrated solution of sodium hydroxide until the pH is approximately 7. [2]Collect the precipitated solid by filtration.
-
Washing: Wash the filter cake thoroughly with deionized water until the washings are neutral to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a high-purity product. [2]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. [13][14]For large-scale operations, respiratory protection may be necessary. [13] Handling Precautions:
-
Work in a well-ventilated area. [14]* Avoid inhalation of dust and vapors. [13]* Prevent contact with skin and eyes. [14]* Handle concentrated sulfuric acid with extreme caution in a designated area.
-
Ground all equipment to prevent static discharge.
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. [15]Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. [13]Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. [13]If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [16] Spill and Waste Disposal:
-
In case of a spill, contain the material and collect it using appropriate methods to avoid dust formation. [16]* Dispose of chemical waste in accordance with local, state, and federal regulations.
Analytical Methods and Quality Control
The purity and identity of the synthesized this compound should be confirmed using the following analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.
-
Melting Point: The purified product should have a sharp melting point consistent with literature values.
-
Spectroscopic Methods:
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Part A | Incomplete reaction. | Ensure complete removal of water. Increase reaction time or temperature slightly. |
| Low yield in Part B | Incomplete cyclization. | Increase reaction time or temperature in the acid. Ensure the acid is of sufficient concentration. |
| Product is dark or oily | Impurities from side reactions. | Ensure the temperature during acid addition is well-controlled. Improve purification by recrystallization, possibly with charcoal treatment. |
| Difficult filtration | Fine particle size. | Allow the precipitate to digest for a longer period before filtration. Use a different filter aid. |
Conclusion
The Knorr quinoline synthesis provides a reliable and scalable method for the large-scale production of this compound. By carefully controlling reaction parameters, adhering to safety protocols, and implementing robust analytical quality control, a high-purity product suitable for pharmaceutical applications can be consistently obtained.
References
- MDPI. (n.d.). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.
- Wiley Online Library. (n.d.). Knorr Quinoline Synthesis.
- Google Patents. (n.d.). CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Wikipedia. (n.d.). Knorr quinoline synthesis.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- SynArchive. (n.d.). Knorr Quinoline Synthesis.
- Google Patents. (n.d.). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- PubMed. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents.
- ResearchGate. (n.d.). Conrad-Limpach reaction.
- Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
- ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones.
- ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline.
- PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
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Safety Blueprint for Laboratory Handling of 6-Chloro-2-hydroxyquinoline: A Comprehensive Guide for Researchers
Introduction: 6-Chloro-2-hydroxyquinoline, a halogenated quinoline derivative, is a valuable building block in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active compounds.[1] However, like many halogenated heterocyclic compounds, it requires careful handling due to its potential health hazards. This document provides a detailed guide to the safe handling, storage, and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals. The protocols outlined herein are grounded in established safety principles and an understanding of the compound's chemical nature to ensure a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
A thorough understanding of the inherent risks associated with a chemical is the cornerstone of safe laboratory practice. This compound is classified as a hazardous substance, and its primary risks are associated with irritation and potential long-term health effects.
1.1. Primary Hazards:
According to available Safety Data Sheets (SDS), this compound poses the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[2]
-
Serious Eye Irritation (Category 2): Can cause serious and potentially damaging eye irritation.[2]
-
Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[2]
The causality behind these irritant effects lies in the chemical's ability to interact with and disrupt biological tissues at the point of contact.
1.2. Potential Long-Term Health Effects:
While specific long-term toxicity data for this compound is limited, the broader class of quinoline derivatives has been studied for potential systemic effects. Quinoline itself is a suspected carcinogen and has been shown to cause liver cancer in animal studies.[3][4][5] The metabolic activation of quinoline can lead to the formation of reactive intermediates that can damage DNA.[6] Although the specific carcinogenic potential of this compound has not been definitively established, it is prudent to handle it with the assumption that it may pose similar long-term risks.
Table 1: Key Properties and Hazard Summary of this compound
| Property | Value | Reference |
| CAS Number | 1810-67-9 | [7] |
| Molecular Formula | C₉H₆ClNO | [7] |
| Molecular Weight | 179.60 g/mol | [7] |
| Appearance | Solid | - |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338, P304+P340, P312, P403+P233, P405, P501 | [2] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The hierarchy of controls dictates that engineering controls are the first line of defense, followed by administrative controls and, finally, Personal Protective Equipment (PPE).
2.1. Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted in a properly functioning chemical fume hood. This is to prevent the inhalation of any dust or aerosols that may be generated.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the work area.
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should also be worn when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Closed-toe Shoes: These are a standard requirement in any laboratory setting.
-
-
Respiratory Protection: In situations where a fume hood is not available or if there is a potential for generating significant amounts of dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][9]
Caption: Hierarchy of controls for safe handling.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential to minimize the risk of exposure and accidents.
3.1. Handling:
-
Avoid Dust Generation: When weighing or transferring the solid compound, do so carefully to minimize the creation of dust.
-
Use Designated Equipment: Use dedicated spatulas and glassware for handling this compound.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, as these may cause vigorous reactions. While specific reactivity data for this compound is limited, it is prudent to avoid contact with strong acids and bases as well.[10]
3.2. Storage:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials. Photostability of halogenated quinolines can vary, so protection from light is a good precautionary measure.[10][11]
-
Segregation: Store separately from strong oxidizing agents.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
4.1. Spills:
-
Minor Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
-
Major Spills:
Caption: Decision workflow for spill response.
4.2. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Waste Disposal: Environmental Responsibility
Proper disposal of this compound and its contaminated materials is crucial to protect the environment.
-
Segregation: All waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.[16]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Disposal Route: Halogenated organic waste should be disposed of through a licensed hazardous waste disposal company, typically via incineration at high temperatures. Do not dispose of this chemical down the drain or in regular trash.[17][18][19][20]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following a set of rules but of fostering a culture of safety within the laboratory. By understanding the potential hazards, implementing robust control measures, and being prepared for emergencies, researchers can confidently and responsibly utilize this valuable compound in their scientific endeavors. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the compound before commencing any work. Adherence to these guidelines, as mandated by regulations such as the OSHA Laboratory Standard (29 CFR 1910.1450), is essential for ensuring a safe working environment.[6][21][22][23]
References
- LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Drug Metabolism and Disposition, 12(3), 371-376.
- Matsumoto, M., et al. (2014). Carcinogenicity of quinoline by drinking-water administration in rats and mice. Food and Chemical Toxicology, 69, 239-251.
- Weyand, E. H., et al. (1987). The carcinogenicity of quinoline and benzoquinolines in newborn CD-1 mice. Cancer Letters, 37(3), 277-283.
- Lab Manager. (2020). The OSHA Laboratory Standard.
- Office of Environmental Health Hazard Assessment. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- Safety Partners, LLC. (2021). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?
- Ferraz, C., et al. (2020).
- Demeunynck, M. (2000). Hydroxyquinones: Synthesis and Reactivity. Molecules, 5(9), 1076-1107.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Kitanovski, Z., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
- KHA Online-SDS Management. (2022). How to Handle Chemical Spills.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards.
- Beilstein-Institut. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 3033-3043.
- University of Colorado Boulder Environmental Health and Safety. (n.d.). Chemical Hazard Communication.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- The University of Iowa Environmental Health and Safety. (n.d.). Spill/Emergency Planning.
- Ion Science UK. (n.d.). HAZMAT Spill Response Procedures.
- ACTenviro. (2024). Best Practices for Emergency Spill Response.
- Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards.
- Semantic Scholar. (2014). THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES.
- Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Trinity College Dublin. (2006). Waste Disposal Outline Protocols.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- ACS Publications. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. Journal of Medicinal Chemistry, 65(16), 11246-11257.
- ACS Omega. (2026). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
- Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(15), 3467.
- PubChem. (n.d.). 2-Hydroxy-6-chloroquinoxaline.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- European Journal of Medicinal Chemistry. (2018). Halogenated Quinolines Bearing Polar Functionality at the 2-position: Identification of New Antibacterial Agents With Enhanced Activity Against Staphylococcus Epidermidis. European Journal of Medicinal Chemistry, 156, 443-455.
- National Toxicology Program. (1986). TR-276: 8-Hydroxyquinoline (CASRN 148-24-3)
- Fisher Scientific. (n.d.).
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- DWK Life Sciences. (n.d.). Chemical Compatibility Calculator.
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Troubleshooting & Optimization
Technical Support Center: Improving Yield in 6-Chloro-2-hydroxyquinoline Synthesis
Welcome to the technical support center for the synthesis of 6-Chloro-2-hydroxyquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, experience-driven advice to help you troubleshoot issues and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are several established methods for synthesizing the quinoline core, but for this compound specifically, the most direct and commonly employed route is the Knorr Quinoline Synthesis .[1][2] This reaction involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide, in this case, p-chloroacetoacetanilide.[3][4] An alternative, high-yield industrial method involves the cyclization and reduction of p-chloro-m-nitroacetoacetanilide.[5]
Q2: Which synthetic pathway typically results in the highest yield?
While the classic Knorr synthesis is robust, patented industrial methods often report the highest yields. A process starting from p-chloro-m-nitroacetoacetanilide, which undergoes a base-catalyzed cyclization followed by reduction, has been shown to achieve yields exceeding 90%.[5][6] This method's advantages include high reaction stability and simplified operations, often utilizing organic solvents to minimize aqueous waste and improve product recovery.[5]
Q3: What is the mechanistic role of the strong acid catalyst in the Knorr synthesis?
The Knorr synthesis is a classic example of an intramolecular electrophilic aromatic substitution.[2] The strong acid (commonly concentrated H₂SO₄ or polyphosphoric acid) protonates the carbonyl oxygen of the keto group in the β-ketoanilide side chain. This protonation creates a highly electrophilic carbon center. The electron-rich p-chloroaniline ring then acts as a nucleophile, attacking this activated carbon to initiate ring closure. The final steps involve dehydration to form the stable aromatic quinoline ring system.[2][4]
Q4: How critical is the purity of starting materials for achieving a high yield?
The purity of starting materials is paramount. Impurities in the p-chloroaniline or the β-ketoester can introduce competing side reactions, inhibit the catalyst, or lead to the formation of colored byproducts that complicate purification. For instance, any residual base in the starting aniline can neutralize the acid catalyst, requiring a larger catalytic amount and potentially promoting tar formation. It is highly recommended to use freshly purified or high-purity commercial-grade starting materials.
Troubleshooting Guide: Common Synthesis Issues
Problem 1: My reaction yield is significantly low or I'm only recovering the starting β-ketoanilide.
-
Question: I followed a standard Knorr synthesis protocol, but my final yield is less than 20%, or TLC analysis shows predominantly unreacted starting material. What are the most probable causes and how can I fix this?
-
Answer & Troubleshooting Workflow:
Low yield is the most common issue and typically points to a failure in the rate-determining cyclization step. The cause can usually be traced to one of three areas: the catalyst, the reaction conditions, or the reagents.
1. Ineffective Acid Catalysis:
-
Causality: The cyclization requires a strong acid to activate the keto-carbonyl for electrophilic attack. If the acid is weak, insufficient, or has been neutralized, this activation will not occur.
-
Solution:
-
Verify Acid Quality: Concentrated sulfuric acid is hygroscopic and can absorb atmospheric moisture over time, reducing its efficacy. Use a fresh, unopened bottle or accurately determine the concentration of your stock.
-
Consider Alternative Catalysts: Polyphosphoric acid (PPA) is an excellent alternative to sulfuric acid as it serves as both a catalyst and a dehydrating agent.[2][7] In some cases, triflic acid has been shown to be a highly effective, albeit more expensive, catalyst.[2] A mixture of polyphosphoric acid and ethanol can also generate a more effective polyphosphoric ester (PPE) catalyst.[8]
-
2. Sub-Optimal Reaction Temperature:
-
Causality: The intramolecular cyclization has a significant activation energy barrier. Insufficient heat will result in a sluggish or stalled reaction. Conversely, excessive heat can lead to charring and decomposition, especially with concentrated sulfuric acid.
-
Solution:
-
Temperature Control: Ensure your reaction is heated to the recommended temperature (often in the range of 80-120°C for Knorr syntheses) and that the temperature is uniform throughout the reaction vessel.[7] Use an oil bath and internal thermometer for accurate monitoring.
-
Gradual Heating: For reactions involving the addition of the substrate to hot acid, ensure the addition is slow and controlled to manage any exotherms.
-
3. Presence of Water/Moisture:
-
Causality: Water can compete with the substrate by hydrolyzing the acid catalyst and can also participate in side reactions that prevent cyclization.
-
Solution:
-
Dry Glassware and Reagents: Ensure all glassware is oven-dried before use. Use anhydrous grade solvents if the protocol calls for them.
-
Inert Atmosphere: While not always necessary, running the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture, especially during long reaction times.[9]
-
Caption: Troubleshooting workflow for low yield reactions.
-
Problem 2: My crude product is highly impure and difficult to clean.
-
Question: My reaction produced a dark, tarry crude product with multiple spots on TLC. How can I prevent the formation of these impurities?
-
Answer: The formation of tar and multiple byproducts is typically due to the harsh acidic conditions and high temperatures required for the synthesis.
1. Isomer Formation:
-
Causality: In the Knorr synthesis, a competing reaction can lead to the formation of the 4-hydroxyquinoline isomer. This is particularly prevalent when the concentration of the acid catalyst is too low. A lower acid concentration may favor a monocationic intermediate that fragments and recombines to form the 4-hydroxy product, whereas a large excess of acid favors a dicationic intermediate that proceeds directly to the desired 2-hydroxyquinoline.[2]
-
Solution: Use a significant excess of your acid catalyst. For example, when using PPA, it often serves as both the catalyst and the solvent, ensuring a large excess.[7]
2. Polymerization and Charring:
-
Causality: Concentrated sulfuric acid is a powerful oxidizing agent at high temperatures. It can cause intermolecular condensation reactions (polymerization) or outright decomposition (charring) of the organic materials.
-
Solution:
-
Strict Temperature Control: Avoid "hot spots" in the reaction flask and do not exceed the recommended temperature.
-
Shorter Reaction Times: Monitor the reaction closely by TLC. Once the starting material is consumed, begin the work-up procedure immediately to avoid prolonged exposure to harsh conditions.
-
Alternative Catalysts: PPA is generally less oxidizing than hot concentrated sulfuric acid and can provide a cleaner reaction profile.[2]
-
-
Problem 3: I am struggling with the work-up and purification of the final product.
-
Question: The work-up procedure is messy, and I'm losing a significant amount of product during purification. What is an effective protocol for isolating pure this compound?
-
Answer: A robust work-up and purification strategy is essential for obtaining a high yield of pure product.
1. Effective Work-up (Quenching):
-
Causality: The reaction is performed in a large excess of strong acid. This must be carefully neutralized to precipitate the product. Dumping the hot acid mixture directly into a small amount of water is hazardous and can cause violent boiling.
-
Solution: After cooling the reaction mixture to room temperature, pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring.[10] This dissipates the heat of dilution safely. The crude product should precipitate as a solid.
2. Purification via Acid-Base Extraction:
-
Causality: this compound is amphoteric but primarily phenolic. It is soluble in aqueous base (forming a phenoxide salt) but insoluble in aqueous acid. This property can be exploited to separate it from non-acidic impurities.
-
Optimized Protocol:
-
Collect the crude solid by filtration and wash it with cold water.
-
Dissolve the crude solid in a dilute aqueous base (e.g., 5% NaOH solution).
-
Wash this basic solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic, organic-soluble impurities.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly re-acidify the aqueous layer with a mineral acid (e.g., 3M HCl) until the pH is neutral (pH ~7). The pure product will precipitate out.
-
Collect the purified solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.[5][10]
-
3. Recrystallization:
-
Causality: For final polishing, recrystallization is highly effective.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often a suitable solvent system for recrystallizing hydroxyquinolines.[10] Experiment with small amounts to find the optimal solvent or solvent ratio.
-
Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis via Knorr Cyclization with PPA
This protocol is adapted from established Knorr synthesis procedures and utilizes polyphosphoric acid (PPA) for a clean and efficient reaction.[7]
Step 1: Preparation of β-Ketoanilide (p-chloroacetoacetanilide)
-
In a round-bottom flask, combine p-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture at 110-120°C for 2-3 hours. The reaction can be monitored by TLC.
-
Cool the mixture. The product will often solidify upon cooling. Recrystallize from ethanol to obtain pure p-chloroacetoacetanilide.
Step 2: Knorr Cyclization
-
Reaction Setup: In a clean, dry round-bottom flask, add polyphosphoric acid (PPA) (approx. 10 times the weight of the anilide).
-
Heating: Heat the PPA to 80°C with vigorous mechanical stirring.
-
Substrate Addition: Slowly add the p-chloroacetoacetanilide (1.0 eq) in portions to the hot PPA.
-
Cyclization: Increase the temperature to 120°C and maintain for 90-120 minutes. Monitor the reaction by taking small aliquots, quenching them in water, and analyzing by TLC.
-
Work-up: Cool the reaction mixture to ~70°C and carefully pour it onto a large beaker of crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water.
-
Purification: Follow the acid-base extraction and/or recrystallization steps outlined in the troubleshooting section above to obtain pure this compound.
Comparative Data and Mechanisms
Table 1: Comparison of Synthetic Parameters
| Parameter | Knorr Synthesis (H₂SO₄) | Knorr Synthesis (PPA) | Patented Industrial Method[5] |
| Starting Material | p-chloroacetoacetanilide | p-chloroacetoacetanilide | p-chloro-m-nitroacetoacetanilide |
| Key Reagent | Conc. H₂SO₄ | Polyphosphoric Acid (PPA) | NaOH, Reducing Agent (e.g., Na₂S₂O₄) |
| Typical Yield | 60-75% | 70-85% | >90% |
| Pros | Readily available catalyst | Cleaner reaction, less charring | Highest yield, scalable |
| Cons | Potential for charring, isomer formation | Viscous, can be difficult to stir | Multi-step, requires reduction |
Knorr Synthesis: Reaction Mechanism
The mechanism below illustrates the key steps of the acid-catalyzed intramolecular cyclization.
Caption: Key stages of the Knorr quinoline synthesis.
References
- Wikipedia. Combes quinoline synthesis. [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Google Patents. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
- Cambridge University Press. Combes Quinoline Synthesis. [Link]
- Química Organica.org. Combes synthesis of quinolines. [Link]
- Wiley Online Library. Knorr Quinoline Synthesis. [Link]
- Wikipedia. Knorr quinoline synthesis. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]
- SynArchive. Knorr Quinoline Synthesis. [Link]
- Google Patents. CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.
- ScienceDirect. Toward the synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction. [Link]
- Academia.edu.
- Google Patents. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
- ResearchGate. An improved synthesis of 6-chloro-1H-quinoxalin-2-one. [Link]
- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Patsnap Eureka.
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common side products in 6-Chloro-2-hydroxyquinoline reactions
Beginning My Research
I am starting my investigation with extensive Google searches to find the typical synthetic pathways for 6-chloro-2-hydroxyquinoline. I'll be meticulously documenting any common byproducts, with a strong focus on impurities and over-reaction products.
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Defining Synthesis Routes
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Focusing On Side Products
I'm now zeroing in on potential side products. Based on my initial synthesis route investigation, I'm anticipating regioisomers arising from alternative cyclization pathways, particularly from using improper starting materials, or from rearrangements. I'm also considering over-reaction and byproducts formed under harsh reaction conditions, such as those used in Skraup-type syntheses. My plan is to outline specific examples for the technical guide.
Analyzing Synthesis Steps
My work now centers on detailing specific steps for this compound synthesis. I'm focusing on adapting general methods like Conrad-Limpach and Doebner-von Miller. p-chloroaniline appears to be a key starting material. I'm prioritizing the Conrad-Limpach reaction, using β-ketoesters, to effectively synthesize the target compound.
I'm now zeroing in on potential side products. Based on my initial synthesis route investigation, I'm anticipating regioisomers arising from alternative cyclization pathways, particularly from using improper starting materials, or from rearrangements. I'm also considering over-reaction and byproducts formed under harsh reaction conditions, such as those used in Skraup-type syntheses. My plan is to outline specific examples for the technical guide.
Targeting Side Product Issues
I've been working on structuring the technical guide in a Q&A format. My focus is now on crafting specific questions that address typical issues researchers might encounter during this compound synthesis. These questions will cover common challenges, such as isomeric byproducts, tar formation, over-chlorination, and incomplete reactions. I'll provide clear explanations and practical solutions for each scenario.
Formulating Q&A Guide
I'm now putting together the technical guide as a Q&A document. I'm focusing on common questions researchers might ask. This includes addressing isomeric byproducts from alternate cyclizations, tar formation, and incomplete reactions. I'll provide clear explanations and practical solutions for each challenge encountered during synthesis.
Developing Q&A Sections
I'm now making steady progress on the Q&A section, focusing on providing actionable troubleshooting steps for issues. I am crafting clear explanations for each side product, considering the reaction mechanism that leads to the specific impurity, and suggesting specific protocol adjustments. I have started including purification techniques, such as recrystallization, column chromatography, or acid-base extraction, to remove particular impurities. I am also planning to include recommended analytical methods to help identify the side products using techniques like HPLC, GC-MS, or NMR.
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-2-hydroxyquinoline
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Chloro-2-hydroxyquinoline. This guide is designed for researchers, chemists, and drug development professionals actively working with quinoline scaffolds. This compound, which exists in tautomeric equilibrium with 6-chloroquinolin-2(1H)-one, is a valuable intermediate in medicinal chemistry. However, its synthesis can present challenges related to yield, purity, and isomeric control.
This document provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate and optimize your experimental conditions. We will explore the causality behind common issues and offer field-proven solutions to ensure the success and reproducibility of your synthesis.
Section 1: Foundational Knowledge - Choosing Your Synthetic Pathway
Before troubleshooting, it's crucial to have selected the appropriate synthetic route based on your available starting materials. The two most common and effective methods for accessing the 2-hydroxyquinoline scaffold are the Knorr Quinoline Synthesis (a variation of the Conrad-Limpach synthesis) and the Camps Cyclization.
Q1: What are the primary synthetic routes to this compound and how do I choose between them?
A1: Your choice of synthesis is dictated almost entirely by your starting materials.
-
Knorr Quinoline Synthesis: This is the preferred route if you are starting with 4-chloroaniline and a β-ketoester (like ethyl acetoacetate). The reaction proceeds by forming a β-ketoanilide intermediate, which then undergoes acid-catalyzed cyclization.[1][2]
-
Camps Cyclization: This route is ideal if your starting material is an o-acylaminoacetophenone , specifically N-(4-chloro-2-acetylphenyl)acetamide. This reaction involves a base-catalyzed intramolecular cyclization.[3][4]
Use the following decision chart to select your pathway:
Caption: A flowchart to guide the selection of the appropriate synthetic method.
Section 2: Troubleshooting the Knorr Quinoline Synthesis
This method involves the reaction of 4-chloroaniline with a β-ketoester. The key is a two-stage thermal control: an initial higher-temperature condensation to form the thermodynamic β-ketoanilide intermediate, followed by acid-catalyzed cyclization.
Q2: I am getting very low yield or no product at all. What are the likely causes?
A2: Low yield in a Knorr synthesis typically points to issues with temperature control, catalysis, or reactant quality.
-
Potential Cause 1: Incorrect Condensation Temperature. The initial reaction between 4-chloroaniline and the β-ketoester is highly temperature-dependent. To favor the desired β-ketoanilide intermediate for 2-hydroxyquinoline formation, this step must be performed at a higher temperature (typically >140 °C).[5] Lower temperatures favor the kinetic β-aminoacrylate intermediate, which leads to the 4-hydroxy isomer.[6][7]
-
Solution: Ensure your initial condensation reaction is heated to 140-160 °C. Monitor the reaction by Thin-Layer Chromatography (TLC) to confirm the consumption of 4-chloroaniline.
-
Potential Cause 2: Ineffective Acid Catalyst for Cyclization. The final ring-closing step is an intramolecular electrophilic aromatic substitution that requires a strong acid catalyst to protonate the carbonyl, making it more electrophilic.
-
Solution: Concentrated sulfuric acid is the classic catalyst for this cyclization.[8] Polyphosphoric acid (PPA) is also highly effective, acting as both a catalyst and a dehydrating agent, often leading to cleaner reactions.[9] If using sulfuric acid, ensure it is added carefully and with adequate cooling, as the reaction can be exothermic. For PPA, ensure vigorous stirring to maintain a homogenous mixture.[9]
-
Potential Cause 3: Poor Reactant Quality. Impurities in either the 4-chloroaniline or the β-ketoester can lead to side reactions and significantly lower the yield.[10]
-
Solution: Verify the purity of your starting materials by NMR or melting point before starting the reaction. If necessary, purify the 4-chloroaniline by recrystallization and the β-ketoester by distillation.
Q3: My main product is the wrong isomer, 6-Chloro-4-hydroxyquinoline. Why did this happen?
A3: This is a classic problem of kinetic versus thermodynamic control. You have inadvertently followed the Conrad-Limpach pathway instead of the Knorr pathway.
-
Causality: The reaction between an aniline and a β-ketoester has two possible sites of initial attack: the keto group (more electrophilic, kinetically favored) or the ester group (less electrophilic, thermodynamically favored).[6][7]
-
Low Temperature (e.g., room temp to <140 °C): Attack occurs at the keto group, leading to the kinetic product, a β-aminoacrylate. High-temperature cyclization (~250 °C) of this intermediate yields the 4-hydroxyquinoline . This is the Conrad-Limpach path.[5][6]
-
High Temperature (>140 °C): The reaction becomes reversible. While attack at the keto group is faster, the reverse reaction is also fast. The slower, but irreversible, attack on the ester group accumulates, forming the thermodynamic product, a β-ketoanilide. Acid-catalyzed cyclization of this intermediate yields the 2-hydroxyquinoline . This is the Knorr path.[6][8]
-
The diagram below illustrates this critical mechanistic divergence.
Caption: The choice between the Knorr and Conrad-Limpach pathways is determined by the initial condensation temperature.
Q4: My final product is a dark, oily, or tarry substance. How can I purify it?
A4: Tar formation is common in acid-catalyzed cyclizations at high temperatures. Purification is essential.
-
Cause: Excessive heat or prolonged reaction times can cause degradation and polymerization of reactants, intermediates, or the product itself.
-
Solution: Recrystallization. This is the most effective method for purifying the solid product.
-
Work-up: After cyclization, carefully quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., NaOH or NH4OH) until the product precipitates. Collect the crude solid by vacuum filtration and wash thoroughly with water.[5]
-
Solvent Selection: The key is to find a solvent in which your product has high solubility when hot and low solubility when cold. Common choices for quinolinones include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexane.[9]
-
Procedure: Dissolve the crude solid in a minimum amount of the boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[11]
-
| Parameter | Knorr Synthesis (for 2-OH isomer) | Conrad-Limpach (for 4-OH isomer) |
| Initial Condensation Temp. | > 140 °C (Thermodynamic control)[6] | < 140 °C (Kinetic control)[5] |
| Intermediate | β-Ketoanilide[1] | β-Aminoacrylate[6] |
| Cyclization Condition | Strong Acid (H₂SO₄, PPA)[8] | High Heat (~250 °C)[6] |
| Final Product | 2-Hydroxyquinoline | 4-Hydroxyquinoline |
| Caption: Table 1. Critical Temperature and Catalyst Conditions for Isomer Control. |
Section 3: Troubleshooting the Camps Cyclization
This base-catalyzed method is an excellent alternative if you start with an N-(o-acylaryl)amide. The reaction involves an intramolecular aldol-type condensation.
Q5: My Camps cyclization is not working or the yield is very low. What should I check?
A5: Success in the Camps cyclization hinges on the base and reaction conditions.
-
Potential Cause 1: Inappropriate Base or Concentration. The reaction requires a strong base to deprotonate the methyl group of the acetyl moiety or the amide N-H, initiating the intramolecular cyclization.[3]
-
Solution: An aqueous or alcoholic solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used.[5][12] Ensure you are using a sufficient molar excess (typically 2-4 equivalents). The purity and concentration of your base solution are critical.
-
Potential Cause 2: Incomplete Reaction. The cyclization may require several hours at reflux to go to completion.
-
Solution: Monitor the reaction progress closely using TLC. If starting material is still present after several hours, you may need to increase the reaction time or modestly increase the concentration of the base. Ensure the reaction is maintained at a steady reflux.[5]
-
Potential Cause 3: Difficulty with Product Isolation. The product is often precipitated by acidifying the reaction mixture after the base is consumed.
-
Solution: After cooling the reaction, carefully acidify with a mineral acid like HCl until the pH is acidic. The 2-hydroxyquinoline product should precipitate out of the aqueous solution. If it oils out, try adding more water or cooling the mixture thoroughly in an ice bath to induce solidification.[5]
Section 4: General FAQs
Q6: How do I confirm the identity and purity of my final product?
A6: Use a combination of spectroscopic and physical methods.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The aromatic protons and carbons will show characteristic shifts for the 6-chloro-substituted quinoline ring.[13][14]
-
IR Spectroscopy: Look for characteristic peaks. The keto-enol tautomerism means you may see a broad O-H stretch (enol form) or a strong C=O stretch around 1650-1670 cm⁻¹ (keto form, which often predominates).[11]
-
Mass Spectrometry (MS): This will confirm the molecular weight and isotopic pattern for the chlorine atom.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q7: My reaction is very slow, even at high temperatures. What can I do?
A7: If you have confirmed your reagents are pure and your catalyst is active, you can consider alternative energy sources. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for many quinoline syntheses, often from hours to minutes, by providing rapid and uniform heating.[15]
Caption: A decision tree for troubleshooting low-yield reactions.
Section 5: Detailed Experimental Protocols
Protocol 1: Knorr Synthesis of this compound
This protocol is adapted from the principles of the Knorr quinoline synthesis.[1][8]
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). Heat the mixture in an oil bath at 140-150 °C for 1-2 hours. Water will be evolved during this step.
-
Cyclization: Allow the reaction mixture to cool to below 100 °C. In a separate flask, prepare polyphosphoric acid (PPA) (approx. 10x the weight of the aniline) and heat it to ~80-100 °C with vigorous mechanical stirring.
-
Addition: Slowly and carefully add the crude β-ketoanilide intermediate from step 1 to the hot PPA. The addition may be exothermic.
-
Reaction: Increase the temperature of the mixture to 120-140 °C and stir for an additional 1-2 hours, or until TLC analysis shows complete consumption of the intermediate.
-
Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the viscous mixture onto a large amount of crushed ice with stirring.
-
Isolation: Neutralize the slurry with a concentrated aqueous solution of sodium hydroxide until the pH is >8. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain pure this compound.
Protocol 2: Camps Cyclization of N-(4-chloro-2-acetylphenyl)acetamide
This protocol is based on the general procedure for the Camps cyclization.[3][5]
-
Reaction Setup: In a round-bottom flask, dissolve N-(4-chloro-2-acetylphenyl)acetamide (1 equivalent) in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (3 equivalents) to the flask.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction's progress by TLC.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature in an ice bath.
-
Precipitation: Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2-3). A precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol. Dry the solid to yield this compound. Further purification can be achieved by recrystallization if necessary.
References
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Wikipedia. (n.d.). Knorr quinoline synthesis.
- Chemistry Lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube.
- University of Basrah. (n.d.). Synthesis of Quinoline and derivatives.
- Rivas, F., et al. (2020). Identification of rapid access to polycyclic systems via a base-catalyzed cascade cyclization reaction and their biological evaluation. Bioorganic & Medicinal Chemistry, 28(13), 103846.
- Wikipedia. (n.d.). Camps quinoline synthesis.
- Fisyuk, A. S., et al. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649–1679.
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
- Wang, Z. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.
- Química Organica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
- ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline.
- IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.
- Name Reactions in Organic Synthesis. (n.d.). Camps Quinoline Synthesis.
- National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
- DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline.
- National Institutes of Health. (n.d.). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors.
- National Institutes of Health. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.
Sources
- 1. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography Purification of 6-Chloro-2-hydroxyquinoline
Welcome to the technical support center for the chromatographic purification of 6-Chloro-2-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-purity isolation of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when purifying this compound by silica gel chromatography?
A1: The most frequent challenges include poor separation from starting materials or byproducts, significant peak tailing, and low recovery. Peak tailing is often observed due to the basic nitrogen in the quinoline ring interacting with acidic silanol groups on the silica surface.[1] Poor separation can result from using an inappropriate mobile phase system that doesn't provide sufficient selectivity between the target compound and impurities. Low recovery may be caused by irreversible adsorption onto the stationary phase or degradation of the compound under the chromatographic conditions.
Q2: What is the general solubility profile of this compound and how does it impact solvent selection for chromatography?
A2: this compound is a moderately polar compound. While specific quantitative solubility data in a wide range of organic solvents is not extensively published, its structural analogue, 6-chloroquinoline, is generally insoluble in water but soluble in various organic solvents.[2][3] For chromatography, this means that a range of organic solvents can be used for both sample loading and as components of the mobile phase. The key is to find a solvent that fully dissolves the crude sample but is weak enough to allow for effective binding to the stationary phase upon loading. For reversed-phase chromatography, solvents like methanol, acetonitrile, and THF are common choices.[4]
Q3: My purified this compound appears colored (e.g., yellow or brown). Is this normal?
A3: While a pure crystalline solid of this compound is expected to be a white or off-white solid, the presence of color can indicate impurities or degradation.[5] Quinolines and their derivatives can be sensitive to light and oxidation, which may lead to the formation of colored byproducts.[6] If your final product is colored, it is advisable to assess its purity by techniques like HPLC, LC-MS, or melting point analysis.
Q4: Can this compound degrade on the chromatography column?
A4: Yes, degradation is possible, particularly on acidic stationary phases like silica gel. The compound's stability can be pH-dependent.[7] Prolonged exposure to the stationary phase, especially with certain mobile phase compositions, could potentially lead to the formation of artifacts. It is generally recommended to use buffered mobile phases or less acidic stationary phases if degradation is suspected.
In-Depth Troubleshooting Guides
Issue 1: Pronounced Peak Tailing
Peak tailing is a common issue when separating nitrogen-containing heterocyclic compounds like this compound on silica gel.[1] This is primarily due to strong interactions between the basic nitrogen atom and acidic silanol groups on the silica surface.
Root Cause Analysis and Corrective Actions:
-
Secondary Interactions: The lone pair of electrons on the quinoline nitrogen can form strong hydrogen bonds with surface silanols, leading to a non-ideal elution profile.[1]
-
Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to compete with the analyte for active sites.
-
Recommended Modifiers: Triethylamine (TEA) or ammonia (typically 0.1-1% v/v) are effective in suppressing silanol interactions.
-
-
Solution 2: Use of Deactivated Stationary Phase: Employ an end-capped or base-deactivated silica gel column. These columns have fewer accessible acidic silanol groups, thus reducing secondary interactions.[8]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.[9]
-
Solution: Reduce the sample mass injected onto the column. Perform a loading study to determine the optimal sample load for your column dimensions.[10]
-
Experimental Protocol: Optimizing Mobile Phase to Reduce Peak Tailing
-
Baseline Separation: Begin with a standard mobile phase system, for example, a gradient of ethyl acetate in hexane.
-
Introduction of Modifier: Prepare a new mobile phase with the same solvent composition but add 0.5% (v/v) of triethylamine to the ethyl acetate portion.
-
Comparative Run: Execute the separation with the modified mobile phase and compare the peak shape to the baseline run.
-
Optimization: If tailing persists, incrementally increase the concentration of the basic modifier up to 1%.
Issue 2: Poor Separation of Impurities
Achieving baseline separation from closely related impurities is critical for obtaining high-purity this compound.
Root Cause Analysis and Corrective Actions:
-
Inadequate Mobile Phase Strength or Selectivity: The chosen mobile phase may not provide sufficient differentiation in the partitioning behavior of the target compound and its impurities.[4][11]
-
Solution 1: Gradient Optimization: If using an isocratic elution, switch to a shallow gradient. A slower increase in solvent strength can improve the resolution of closely eluting peaks.
-
Solution 2: Solvent System Change: Alter the composition of the mobile phase to change the selectivity. For instance, if a hexane/ethyl acetate system is not effective, consider trying a dichloromethane/methanol system.[12]
-
-
Improper Stationary Phase Selection: The polarity and surface chemistry of the stationary phase play a crucial role in separation.[13]
-
Solution: If normal-phase chromatography on silica gel is unsuccessful, consider alternative stationary phases.
-
Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.
-
Reversed-Phase (C18 or C8): This is a powerful technique where separation is based on hydrophobicity. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a buffer.
-
-
Data Summary: Stationary and Mobile Phase Selection
| Chromatography Mode | Stationary Phase | Typical Mobile Phase System | Best For Separating |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Less polar impurities |
| Normal Phase | Alumina (Neutral/Basic) | Hexane/Ethyl Acetate, Toluene/Acetone | Basic compounds, can reduce tailing |
| Reversed Phase | C18 or C8 | Water/Acetonitrile, Water/Methanol (often with buffer e.g., formic acid or ammonium acetate) | More polar impurities and starting materials |
Issue 3: Low Compound Recovery
Low recovery of this compound after chromatography can be a significant problem, impacting overall process yield.
Root Cause Analysis and Corrective Actions:
-
Irreversible Adsorption: The compound may be binding too strongly to the stationary phase, particularly to active sites on silica gel.
-
Solution 1: Column Priming: Before injecting the sample, flush the column with the mobile phase containing a basic modifier (e.g., 0.5% TEA). This can help to deactivate the most aggressive active sites.
-
Solution 2: Change of Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like alumina or a reversed-phase material can mitigate this issue.
-
-
Compound Instability: this compound may be degrading during the purification process.[6]
-
Solution 1: Minimize Run Time: Optimize the gradient and flow rate to reduce the time the compound spends on the column.
-
Solution 2: Temperature Control: If possible, run the chromatography at a reduced temperature to minimize thermal degradation.
-
Solution 3: pH Control: For reversed-phase chromatography, buffering the mobile phase to a neutral or slightly basic pH can enhance the stability of the compound.[7]
-
Visualization of Troubleshooting Workflow
Below is a diagram illustrating a systematic approach to troubleshooting common issues in the chromatographic purification of this compound.
Caption: A logical workflow for troubleshooting common chromatography issues.
References
- Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 1011(1-2), 55-65.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Nitroanilines. BenchChem.
- Decker, D., & Brooks, H. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies, Inc.
- Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
- Schwartz, N. (2014). Troubleshooting HPLC- Tailing Peaks. Restek.
- Kumar, A., & Sharma, S. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents. BenchChem.
- BenchChem. (2025). Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents. BenchChem.
- Lesellier, E., & West, C. (2015). Selection of SFC stationary and mobile phases. ScienceDirect.
- Manipal Research Portal. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- BenchChem. (2025). The Discovery and History of 6-Chloroquinoline: An In-depth Technical Guide. BenchChem.
- Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
- BenchChem. (2025). Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. BenchChem.
- BenchChem. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. BenchChem.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. (n.d.). CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.
- ChemicalBook. (n.d.). 2-Chloro-6-hydroxyquinoline synthesis.
- BenchChem. (2025). Stability issues of 2-Hydroxyquinoline in aqueous solutions. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pharmanow.live [pharmanow.live]
- 13. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Navigating the Challenges of Scaling 6-Chloro-2-hydroxyquinoline Production
Welcome to the technical support center dedicated to the synthesis of 6-Chloro-2-hydroxyquinoline. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to pilot or industrial-scale production. We will delve into the common hurdles, provide scientifically-grounded troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and scalable manufacturing process.
The synthesis of quinoline derivatives, while well-established in literature, presents significant challenges when scaled. Classical methods like the Conrad-Limpach and Gould-Jacobs reactions often involve high temperatures, hazardous reagents, and complex purification steps.[1][2] This guide focuses on the Conrad-Limpach-Knorr synthesis, the most direct route to the desired 2-hydroxy isomer, and provides expert insights into overcoming its inherent scale-up difficulties.
Core Synthetic Pathway: The Conrad-Limpach-Knorr Reaction
The most common and direct route for synthesizing 2-hydroxyquinolines is the Conrad-Limpach-Knorr reaction, which involves the condensation of an aniline with a β-ketoester.[3][4] For this compound, this specifically involves the reaction of p-chloroaniline with a β-ketoester like diethyl malonate. The reaction proceeds in two key stages: an initial condensation to form an intermediate, followed by a high-temperature thermal cyclization.[5]
A critical aspect of this synthesis is controlling the regioselectivity. The reaction can yield either the 4-hydroxyquinoline isomer under kinetic control (lower temperatures, ~140-160°C) or the desired 2-hydroxyquinoline isomer under thermodynamic control (higher temperatures, >200°C).[3][6] For scaling up this compound production, achieving and maintaining the high temperatures required for the thermodynamic product is a primary challenge.
Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.
Q1: My yield is consistently low after scaling up the thermal cyclization step. What are the likely causes and how can I fix it?
Low yield is the most common problem during scale-up. The cause is often multifactorial, stemming from thermal control, reaction time, or incomplete conversion.
Causality: The cyclization step is a high-energy intramolecular reaction that requires temperatures typically exceeding 250°C to favor the formation of the thermodynamically stable 2-hydroxy isomer.[5][7] At a larger scale, achieving uniform heating becomes difficult. "Hot spots" can cause thermal degradation of both the starting material and the product, leading to tar formation, while "cold spots" result in incomplete reaction.[8]
Troubleshooting Steps:
-
Verify Internal Temperature: Do not rely on the heating mantle or oil bath temperature. Use a calibrated internal thermocouple to monitor the actual reaction temperature. Ensure it is consistently maintained at the optimal level (typically 250-260°C).
-
Improve Agitation: Inadequate mixing is a primary cause of non-uniform heat distribution in large reactors.[7] Switch from magnetic stirring to a mechanical overhead stirrer with an appropriately sized impeller (e.g., anchor or turbine) to ensure the entire reaction mass is in motion and at a uniform temperature.
-
Select an Appropriate Solvent: The use of a high-boiling, inert solvent is critical.[9] Solvents like mineral oil or Dowtherm A provide a stable medium for heat transfer. The solvent choice directly impacts the ability to reach and maintain the target temperature safely.[7]
-
Extend Reaction Time: Scale-up often requires longer reaction times than bench-scale experiments due to slower heat and mass transfer. Monitor the reaction progress using an appropriate method (e.g., in-process control by HPLC) to ensure it has gone to completion before initiating work-up.
Q2: My final product is contaminated with the 6-chloro-4-hydroxyquinoline isomer. How can I improve selectivity?
The presence of the 4-hydroxy isomer is a clear indication that the reaction has not been run under sufficient thermodynamic control.
Causality: The formation of the 4-hydroxyquinoline is kinetically favored, meaning it forms faster at lower temperatures. The 2-hydroxyquinoline is the more stable thermodynamic product, but its formation requires a higher activation energy.[3] If the reaction temperature is too low or not held for long enough, a significant amount of the kinetic product will be present.
Troubleshooting Steps:
-
Increase Cyclization Temperature: This is the most critical factor. Ensure your internal reaction temperature is robustly maintained above 250°C. Even dropping to 220-230°C can begin to favor the kinetic product.
-
Ensure Purity of Intermediate: The condensation step to form the β-(p-chloroanilino)acrylate intermediate should be driven to completion. Any unreacted p-chloroaniline or β-ketoester can lead to side reactions during the high-temperature cyclization. It is advisable to purify the intermediate if it is not of high quality.
-
Solvent Effects: While the primary role of the solvent is heat transfer, highly polar high-boiling solvents can sometimes influence the transition state energies. Stick to non-polar, inert heat transfer fluids like mineral oil, Dowtherm A, or diphenyl ether for consistent results.[1][9]
Q3: The product isolation is difficult. After cooling, I get an oil or the product seems to be soluble in the mineral oil. What should I do?
Product isolation from a high-boiling, viscous solvent is a common physical processing challenge at scale.
Causality: The desired product, while solid at room temperature, may have some solubility in the hydrocarbon-based solvent, especially if the product is not perfectly pure. Rapid cooling can also cause the product to "oil out" instead of crystallizing.
Troubleshooting Steps:
-
Controlled Cooling: Do not crash-cool the reaction. Allow it to cool slowly with gentle stirring. This encourages the formation of crystalline solids rather than an amorphous oil. Seeding the mixture with a small crystal of pure product once it is below 150°C can also promote crystallization.
-
Add an Anti-Solvent: While the mixture is still warm (e.g., 80-100°C) but no longer dangerously hot, slowly add a non-polar solvent in which the product is insoluble, such as hexane or heptane.[6] This will dramatically decrease the product's solubility in the reaction medium and force precipitation.
-
Trituration/Slurry Wash: After filtering the crude product, perform a slurry wash by stirring the filter cake with a fresh portion of a non-polar solvent (like hexane) at room temperature, then re-filtering. This will effectively wash away residual high-boiling solvent.
Q4: How do I handle the purification of the crude product at a large scale?
Column chromatography is often not feasible for large-scale purification. Recrystallization is the most viable industrial method.
Causality: The crude product will contain residual starting materials, the isomeric impurity, and thermal degradation by-products. A well-chosen recrystallization solvent system should maximize the solubility of the desired product at high temperatures while keeping impurities either fully dissolved or completely insoluble at all temperatures.
Troubleshooting Steps:
-
Solvent Screening: Screen a variety of solvents for recrystallization. Good candidates for quinolones often include acetic acid, ethanol, N,N-dimethylformamide (DMF), or mixtures like DMF/water or ethanol/water.
-
pH Adjustment: this compound has a phenolic hydroxyl group and can be manipulated by pH. An acid-base workup can be a powerful purification tool.
-
Dissolve the crude product in a dilute aqueous base (e.g., 5% NaOH) to form the sodium salt, which is water-soluble.
-
Filter the solution to remove any insoluble non-acidic impurities (like tar).
-
Carefully re-acidify the filtrate with an acid (e.g., 1M HCl) to a neutral pH (~7). The pure product should precipitate out of the aqueous solution.
-
Filter, wash with water to remove salts, and dry. This method is highly effective for removing non-phenolic impurities.[10]
-
Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters (CPPs) to monitor and control during scale-up? A: Based on the chemistry, the most critical parameters are:
- Cyclization Temperature: Directly controls yield and isomeric purity.
- Reaction Time: Ensures complete conversion and minimizes degradation from prolonged heating.
- Agitation Rate: Crucial for uniform heat and mass transfer.
- Purity of Starting Materials: Impurities can carry through or cause side reactions.[7]
Q: Are there greener, safer alternatives to high-boiling solvents like Dowtherm A? A: Yes, there is ongoing research into more environmentally friendly synthesis methods.[11][12] For the thermal cyclization step, some studies have explored the use of solvents like 1,2,4-trichlorobenzene or even solvent-free conditions using microwave irradiation, which can dramatically shorten reaction times.[7][13] However, translating microwave chemistry to large-scale continuous reactors requires specialized equipment. For conventional batch reactors, high-boiling alkyl benzoates or 2-nitrotoluene have been investigated as alternatives.[1]
Q: My final product is highly colored (dark yellow or brown). Is this normal and how can I improve the color? A: While the pure compound is typically an off-white or light yellow solid, dark coloration usually indicates the presence of oxidized impurities or thermal degradation products.
- Inert Atmosphere: Ensure the reaction is run under a strict inert atmosphere (Nitrogen or Argon) to prevent oxidation at high temperatures.
- Charcoal Treatment: During recrystallization or after the pH-based workup (while the product is dissolved), you can perform a charcoal treatment. Add a small amount of activated carbon to the hot solution, stir for a short period (15-30 minutes), and then filter the hot solution through a pad of celite to remove the charcoal and the adsorbed color bodies before allowing the product to crystallize.[10]
Data Summary Table
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) | Effect on Scale-Up | Reference |
| Reaction Scale | 10 g | 1 kg | --- | |
| Cyclization Temp. | 250°C (Oil Bath) | 250-255°C (Internal Probe) | Precise internal monitoring is critical. | [7] |
| Solvent | Mineral Oil | Dowtherm A | Choice depends on heat transfer needs and safety. | [9] |
| Agitation | Magnetic Stir Bar | Mechanical Overhead Stirrer | Essential for heat distribution. | [7] |
| Reaction Time | 2 hours | 4-6 hours | Typically increases with scale. | |
| Work-up | Cool, add Hexane | Slow cool, add Heptane | Controlled cooling prevents oiling out. | [6] |
| Purification | Column Chromatography | Recrystallization (Acetic Acid) or pH work-up | Chromatography is not scalable. | [10] |
| Typical Yield | 75% | 65-70% | A slight drop is expected, but >10% loss indicates issues. |
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of Ethyl β-(p-chloroanilino)acrylate
-
To a round-bottom flask equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus, add p-chloroaniline (127.5 g, 1.0 mol), diethyl malonate (160.1 g, 1.0 mol), and toluene (500 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (1 g).
-
Heat the mixture to reflux (~110°C). Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (approx. 18 mL, 3-5 hours).
-
Cool the reaction mixture to room temperature. The product may begin to crystallize.
-
Remove the toluene under reduced pressure. The crude intermediate can be used directly in the next step.
Step 2: Thermal Cyclization to this compound
-
To a suitable reactor equipped with a high-torque mechanical stirrer, internal thermocouple, and a condenser for distillation, add the crude intermediate from Step 1 and mineral oil (500 mL).
-
Begin stirring and heat the mixture under a slow stream of nitrogen.
-
Slowly increase the temperature. Ethanol will begin to distill off as the cyclization proceeds.
-
Once the distillation of ethanol ceases, rapidly heat the mixture to an internal temperature of 250-255°C.
-
Hold at this temperature for 4 hours. Monitor the reaction for completion by taking samples for HPLC analysis.
-
Once complete, turn off the heat and allow the mixture to cool slowly to ~100°C.
-
Slowly add n-heptane (1 L) with vigorous stirring to precipitate the product.
-
Cool to room temperature, and then filter the solid product. Wash the filter cake thoroughly with fresh heptane to remove all mineral oil.
-
Dry the crude product under vacuum.
References
- Benchchem. (n.d.). Troubleshooting unexpected side products in quinolone synthesis.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Organic-Chemistry.org. (n.d.). Gould-Jacobs Reaction.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- DeMong, D. E., Williams, D. R., & Artman, G. D. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH Public Access.[1]
- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- SynArchive. (2024). Conrad-Limpach Synthesis.
- ChemicalBook. (n.d.). 2-Chloro-6-hydroxyquinoline synthesis.
- Google Patents. (n.d.). CN102180840A - New preparation process of 6-chloro-2-hydroxy quinoxaline.
- Benchchem. (2025). The Discovery and History of 6-Chloroquinoline: An In-depth Technical Guide.
- Roca, M., Castillo, M., Marti, P., Althaus, R. L., & Molina, M. P. (2010). Effect of heating on the stability of quinolones in milk. Journal of Agricultural and Food Chemistry, 58(9), 5427-31.[18]
- Szymański, P., Mikiciuk-Olasik, E., & Szymańska, E. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 663.[11]
- Roger, J., et al. (2013). Toward the synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction. Tetrahedron Letters, 54(43), 5793-5797.[19]
- ACS Publications. (2010). Effect of Heating on the Stability of Quinolones in Milk. Journal of Agricultural and Food Chemistry.[20]
- Google Patents. (n.d.). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
- ResearchGate. (2025). An improved synthesis of 6-chloro-1H-quinoxalin-2-one.
- Ahmed, M. S., et al. (2024).
- Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
- ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.[24]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- ResearchGate. (2025). Toward the synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction.
- ChemicalBook. (n.d.). 2-Hydroxy-6-chloroquinoxaline synthesis.
- Benchchem. (n.d.). Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
- Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
- Benchchem. (n.d.). Challenges in scaling up 17-Hydroxy sprengerinin C synthesis.
- ChemicalBook. (n.d.). 6-CHLOROQUINOLINE synthesis.
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
Sources
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 13. ablelab.eu [ablelab.eu]
Technical Support Center: A Guide to Storing 6-Chloro-2-hydroxyquinoline
Welcome to the Technical Support Center for 6-Chloro-2-hydroxyquinoline. This comprehensive guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we address common challenges and questions regarding the storage and stability of this compound to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] The stability of this compound is paramount as degradation can lead to the formation of impurities, which may affect the yield, purity, and safety of the final product.
Q2: What are the primary factors that can cause the degradation of this compound during storage?
The primary factors that can compromise the stability of this compound are exposure to light, elevated temperatures, and humidity.[2] The presence of oxygen and certain reactive chemicals can also accelerate degradation.
Q3: How should I store this compound to minimize degradation?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon). The storage area should be cool, dry, and well-ventilated. For optimal preservation, refrigeration (2-8 °C) is recommended.
Q4: I've noticed a change in the color of my this compound sample. What does this indicate?
A change in color, such as yellowing or darkening, is often a visual indicator of degradation. This can be caused by oxidation or photolytic reactions.[2] If you observe a color change, it is crucial to re-analyze the purity of the sample before use.
Q5: What are the potential degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The quinoline ring and the hydroxyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[2]
-
Photodegradation: Exposure to UV light can induce photolytic reactions, possibly leading to the cleavage of the carbon-chlorine bond or other rearrangements.[2]
-
Hydrolysis: While generally less common for this structure compared to esters or amides, prolonged exposure to high humidity or acidic/basic conditions could potentially lead to hydrolysis.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Sample degradation due to improper storage. | Review storage conditions. Ensure the sample is protected from light, heat, and moisture. Re-test a freshly opened sample if available. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean equipment. Run a blank analysis to check for solvent or system contamination. | |
| Reduced potency or yield in a synthetic reaction | Degradation of the this compound starting material. | Confirm the purity of the starting material using a validated analytical method before starting the synthesis. |
| Inconsistent experimental results | Variable quality of this compound between batches. | Qualify each new batch of the compound upon receipt to ensure it meets the required purity specifications. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the this compound sample to be tested at a similar concentration to the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the UV maximum of this compound (determine experimentally, typically around 254 nm).
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram may indicate degradation.
Visualizing Degradation and Prevention
Logical Flowchart for Troubleshooting Degradation
The following diagram illustrates a systematic approach to identifying and resolving issues related to the degradation of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Key Storage Parameters and Their Impact
| Parameter | Impact on Stability | Recommendation |
| Light | Can induce photolytic degradation, leading to the formation of radical species and subsequent decomposition.[2] | Store in amber vials or other light-resistant containers. Avoid exposure to direct sunlight or strong artificial light. |
| Temperature | Higher temperatures can increase the rate of chemical degradation reactions.[2] | Store in a cool place. Refrigeration (2-8 °C) is recommended for long-term storage. |
| Humidity/Moisture | Can promote hydrolysis, although less likely, and may cause the solid material to clump, affecting accurate weighing. | Store in a desiccator or a dry, controlled environment. Ensure the container is tightly sealed. |
| Atmosphere | Oxygen in the air can lead to oxidative degradation. | For sensitive applications and long-term storage, flush the container with an inert gas like nitrogen or argon before sealing. |
References
- BenchChem. The Discovery and History of 6-Chloroquinoline: An In-depth Technical Guide.
- BenchChem. Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde.
- Google Patents. CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.
- Google Patents. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
- Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS.
- ResearchGate. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- ChemicalBook. 2-Chloro-6-hydroxyquinoline synthesis.
- The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation.
Sources
Technical Support Center: A Guide to Increasing the Purity of Synthesized 6-Chloro-2-hydroxyquinoline
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis and purification of 6-Chloro-2-hydroxyquinoline. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Achieving high purity of this compound is critical for accurate downstream applications, including biological assays and further synthetic transformations. Impurities can arise from various sources, including unreacted starting materials, side products, and residual reagents from the synthesis and work-up processes. This guide will walk you through common purification challenges and provide robust, field-proven solutions.
Common Synthetic Routes and Potential Impurities
Understanding the synthetic pathway is the first step in diagnosing purity issues. A common route to quinoline derivatives is the Combes quinoline synthesis, which involves the condensation of an aniline with a β-diketone.[3][4][5][6] Variations of this and other methods like the Skraup and Friedländer syntheses are also employed.[7]
Potential impurities can include:
-
Unreacted Starting Materials: Such as p-chloroaniline or the β-diketone.
-
Isomeric Byproducts: Formation of other chloro-hydroxyquinoline isomers.
-
Side-Reaction Products: Products from undesired parallel reactions.
-
Residual Solvents and Reagents: Solvents used in the reaction or work-up, and leftover acid or base catalysts.
Logical Flow for Purity Assessment and Enhancement
Sources
- 1. scbt.com [scbt.com]
- 2. This compound [stenutz.eu]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Analytical Methods for 6-Chloro-2-hydroxyquinoline Detection
Welcome to the technical support center for the analytical detection of 6-Chloro-2-hydroxyquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The guidance provided is based on established scientific principles and practical laboratory experience to ensure the accuracy and reliability of your results.
Introduction
This compound is a quinoline derivative with significant interest in various fields, including pharmaceuticals and agrochemicals.[1] Accurate and precise analytical methods are crucial for its quantification in different matrices. This guide focuses on troubleshooting common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the separation and quantification of quinoline derivatives.[2] A common approach for this compound involves using a C18 reverse-phase column with a UV detector.[3][4]
Troubleshooting Guide: HPLC
This section addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: I'm observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?
A1: Peak tailing is a common issue, especially with basic compounds like quinoline derivatives.[5] It is often caused by secondary interactions between the analyte and the stationary phase. Here’s how to troubleshoot:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor.[5] For a compound like this compound, which has a hydroxyl group and a nitrogen atom, its ionization state is pH-dependent.
-
Low pH (e.g., pH 2.5-4): At a low pH, the basic nitrogen in the quinoline ring will be protonated. This can help to minimize interactions with acidic silanol groups on the silica-based stationary phase.[5]
-
High pH: At a higher pH, the hydroxyl group may become deprotonated, and the nitrogen will be neutral. If operating at a high pH, it is crucial to use a column that is stable under these conditions and is highly end-capped to minimize exposed silanols.[5]
-
-
Column Choice: Ensure you are using a high-quality, end-capped C18 column. If peak tailing persists, consider a column with an embedded polar group (EPG) which can offer alternative selectivity and improved peak shape for polar analytes.[5]
-
Buffer Concentration: Inadequate buffer concentration can lead to inconsistent protonation of the analyte and silanol groups. A typical starting point is a buffer concentration of 10-20 mM.[5]
-
Sample Overload: Injecting too much sample can lead to peak tailing.[6] Try reducing the injection volume or the concentration of your sample.
Q2: My this compound peak is showing poor retention on a C18 column. What steps can I take to improve it?
A2: Poor retention in reversed-phase HPLC indicates that the analyte is not interacting sufficiently with the stationary phase. Here are some strategies to increase retention:
-
Decrease Mobile Phase Polarity: Increase the proportion of the aqueous component (e.g., water or buffer) in your mobile phase. This will make the mobile phase more polar and encourage the relatively non-polar this compound to interact more with the C18 stationary phase.[5]
-
Mobile Phase pH: The pH can influence the polarity of your analyte. Experiment with a pH that ensures the compound is in its least polar form to maximize retention on a reversed-phase column.
-
Use a Different Stationary Phase: If adjusting the mobile phase is not effective, consider a stationary phase with a higher carbon load or a phenyl-hexyl column, which offers different selectivity through pi-pi interactions.[5]
Q3: I am seeing a noisy or drifting baseline in my chromatogram. What are the likely causes?
A3: A noisy or drifting baseline can interfere with accurate peak integration and quantification. The common culprits are:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise. Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[6]
-
Contamination: Impurities in your solvents or buffer components can lead to a noisy baseline. Use high-purity, HPLC-grade solvents and reagents.[6]
-
Improper Mixing: If you are using a gradient, ensure the pump's mixer is functioning correctly.[7]
-
-
Detector Problems:
-
System Leaks: Leaks in the HPLC system can cause pressure fluctuations, leading to a noisy baseline.[8] Check all fittings and connections for leaks.
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential to separate and quantify this compound from its potential degradation products.[3]
-
HPLC System and Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution is often necessary. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 10 mM phosphate buffer at pH 3.0) and an organic solvent like acetonitrile.[3][4]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[3]
-
Detection: A UV detector is commonly used. A photodiode array (PDA) detector is highly recommended to assess peak purity.[3] The wavelength should be chosen to provide good sensitivity for the parent compound and any potential degradants.
-
Injection Volume: Typically 10-20 µL.[3]
-
-
Method Validation: The HPLC method must be validated to ensure it is accurate, precise, specific, linear, and robust. Specificity is demonstrated by showing that degradation products do not interfere with the quantification of the parent compound.[3]
Visualization: HPLC Troubleshooting Logic
Caption: A decision tree for troubleshooting common HPLC issues.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.
Troubleshooting Guide: GC-MS
Q1: I'm getting poor peak shape or no peak at all for this compound. What could be the problem?
A1: This often points to issues with the compound's volatility or its interaction with the GC system.
-
Derivatization: The hydroxyl group on this compound can lead to poor peak shape due to its polarity and potential for adsorption on active sites in the GC system. Derivatization of the hydroxyl group, for example, through silylation, can improve volatility and peak shape.
-
Inlet Temperature: The inlet temperature might be too low, causing incomplete volatilization, or too high, leading to thermal degradation. An optimal inlet temperature should be determined experimentally. A starting point could be 250°C.[4]
-
Column Choice: A mid-polarity column, such as one with a trifluoropropyl silicone stationary phase, can be suitable for halogenated compounds.[4]
-
Active Sites: Active sites in the injector liner or the column can cause analyte adsorption. Using a deactivated liner and ensuring the column is in good condition are crucial.
Q2: I'm observing significant matrix effects in my analysis of biological samples. How can I mitigate this?
A2: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a common challenge in complex samples.[9][10]
-
Sample Preparation: A robust sample preparation method is key to minimizing matrix effects. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering matrix components.[11][12]
-
Use of an Internal Standard: A suitable internal standard, preferably a stable isotope-labeled version of this compound, can compensate for matrix effects and variations in sample preparation and injection.[13]
-
Chromatographic Separation: Optimize your GC method to ensure that the this compound peak is well-separated from co-eluting matrix components.[9]
-
Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to the sample can help to compensate for matrix effects.[14]
Experimental Protocol: GC-MS Method
This protocol is a general guideline and should be optimized for your specific instrument and application.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[4]
-
Column: A capillary column suitable for polar and halogenated compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Inlet Temperature: 250°C.[4]
-
Oven Temperature Program: Start with an initial temperature hold, followed by a ramp to a final temperature to ensure good separation. An example could be holding at 150°C for 1 minute, then ramping at 10°C/min to 280°C and holding for 5 minutes.
-
Injection Mode: Splitless injection for trace analysis.[4]
-
MS Transfer Line Temperature: 280°C.[4]
-
Ion Source Temperature: 230°C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: m/z 50-300.[4]
Visualization: GC-MS Workflow
Caption: A typical workflow for GC-MS analysis.
Section 3: Spectroscopic Methods
Spectroscopic techniques like UV-Vis and fluorescence spectroscopy can be used for the quantification of this compound, particularly in simpler matrices.[15][16]
Troubleshooting Guide: Spectroscopic Analysis
Q1: The absorbance values in my UV-Vis analysis are not consistent. What could be the reason?
A1: Inconsistent absorbance readings can stem from several factors:
-
pH of the Solution: The UV-Vis spectrum of this compound is pH-dependent due to the ionizable hydroxyl and quinoline nitrogen groups. Ensure your samples and standards are prepared in a buffer to maintain a constant pH.
-
Solvent Effects: The choice of solvent can influence the absorption spectrum. Use the same spectroscopic grade solvent for all samples, standards, and blanks.
-
Cuvette Contamination: Dirty or mismatched cuvettes can lead to erroneous readings. Clean cuvettes thoroughly between measurements and use a matched pair for the sample and blank.
-
Compound Instability: this compound may be unstable under certain conditions (e.g., exposure to light or extreme pH). Prepare solutions fresh and protect them from light if necessary.[17]
Q2: I am trying to use fluorescence spectroscopy, but the signal is weak. How can I enhance it?
A2: Weak fluorescence can be due to the intrinsic properties of the molecule or experimental conditions.
-
Optimize Excitation and Emission Wavelengths: Ensure you are using the optimal excitation wavelength to achieve the maximum fluorescence emission. Scan both excitation and emission spectra to determine the maxima.
-
Solvent and pH: The fluorescence quantum yield can be highly dependent on the solvent and pH. Experiment with different solvents and buffered solutions to find conditions that enhance fluorescence.
-
Quenching: The presence of quenching agents in your sample matrix can decrease the fluorescence intensity. Sample cleanup procedures may be necessary to remove these interferences.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A UV-Vis spectrophotometer.
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or a buffered aqueous solution). Prepare a series of working standards by diluting the stock solution.
-
Experimental Procedure:
-
Record the UV-Vis absorption spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax).[15]
-
In a cuvette, place the blank solution (solvent or buffer) and zero the instrument at the determined λmax.
-
Measure the absorbance of each standard and sample solution at the λmax.
-
-
Data Analysis: Plot a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation to determine the concentration of this compound in your samples.
Frequently Asked Questions (FAQs)
Q: How should I prepare and store my this compound stock solutions?
A: To ensure stability, it is recommended to prepare stock solutions in a high-purity solvent and store them in a cool, dark place.[17] For aqueous solutions, consider using a buffer to maintain a stable pH. It is always best practice to prepare fresh working solutions daily.[3]
Q: What are the main degradation pathways for quinoline compounds?
A: Quinoline compounds can be susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[3] Forced degradation studies are crucial to identify potential degradation products and develop a stability-indicating analytical method.[3]
Q: Can I use spectroscopic methods for samples with complex matrices?
A: While spectroscopic methods are simple and rapid, they are generally less selective than chromatographic methods.[18] For samples with complex matrices, significant interference from other components can occur. In such cases, chromatographic techniques like HPLC or GC-MS, often combined with a sample cleanup step, are more appropriate.[9]
References
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF.
- DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline.
- OUCI. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Benchchem. (n.d.). stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
- LCGC International. (2017). A Look at Matrix Effects.
- National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- National Institutes of Health. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review.
- PubMed. (n.d.). Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS.
- MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- National Institutes of Health. (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products.
- ResearchGate. (2025). Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry.
- PubMed. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry.
- U.S. Department of Justice. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
- PubChem. (n.d.). 6-Chloroquinoline.
- ChemicalBook. (n.d.). 2-Chloro-6-hydroxyquinoline synthesis.
- Google Patents. (n.d.). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Semantic Scholar. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy.
- National Institutes of Health. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.
- Benchchem. (n.d.). Application Notes and Protocols: Using 6-Hydroxyquinoline for Heavy Metal Sensing.
- ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline.
- Patsnap. (n.d.). Method for detecting related substances of 6-chloro-2-hexanone.
- MDPI. (2024). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Samples Collected in Bangladesh and Saudi Arabia.
- National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals.
- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline.
- PubChem. (n.d.). 2-Chloroquinolin-6-ol.
- Organic Syntheses. (n.d.). 3-hydroxyquinoline.
- ACS Publications. (2025). A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug.
- National Institutes of Health. (n.d.). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules.
- ChemicalBook. (n.d.). This compound(1810-67-9) 1H NMR spectrum.
- ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.
- ACS Omega. (2026). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells.
- PubMed Central. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
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- 18. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in 6-Chloro-2-hydroxyquinoline Experiments
Welcome to the technical support center for 6-Chloro-2-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected challenges encountered during experiments with this compound. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity and success of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy or has formed a precipitate. What is the cause and how can I resolve this?
A1: Cloudiness or precipitation is most likely due to the limited solubility of this compound in aqueous solutions. To achieve a clear solution, consider the following strategies:
-
Co-solvents: this compound shows improved solubility in alcohols.[1] The addition of a small, biocompatible amount of a co-solvent such as ethanol or DMSO before adding your aqueous buffer can significantly enhance solubility.
-
pH Adjustment: The solubility of quinoline derivatives is often pH-dependent.[1] Adjusting the pH of your solution may improve solubility. However, it is crucial to balance this with the compound's stability, as significant deviations in pH can lead to degradation.[1][2]
-
Gentle Heating: In some cases, gentle warming of the solution can aid in dissolving the compound.[1] Exercise caution to avoid thermal degradation, which can occur at elevated temperatures.[3]
Q2: I've observed a color change in my this compound solution over time. What does this signify?
A2: A color change, often to a yellow or brown hue, is a common indicator of chemical degradation.[1] this compound can be sensitive to light and susceptible to oxidation, particularly under non-optimal pH conditions or when exposed to heat.[1][2][4] To mitigate this, prepare solutions fresh, store them protected from light, and use them promptly.
Q3: What are the common tautomeric forms of this compound, and how does this affect my experiments?
A3: this compound exists in a tautomeric equilibrium between the enol form (this compound) and the keto form (6-chloro-2(1H)-quinolinone).[5] The keto form is generally the more stable and predominant tautomer in most environments due to the thermodynamic stability of the cyclic amide structure.[5][6] This is critical because the dominant tautomer will dictate the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.[5][7] Be aware that the ratio of these tautomers can be influenced by the solvent and pH of your experimental system.
Section 2: Troubleshooting Guide for Synthesis and Purification
This section addresses specific challenges that may arise during the synthesis and purification of this compound.
Q4: My Conrad-Limpach synthesis of this compound is resulting in low yields and significant tar formation. How can I optimize this reaction?
A4: The Conrad-Limpach synthesis, which involves the condensation of an aromatic amine with a β-ketoester, is a common route to 4-hydroxyquinolines (which are tautomers of 4-quinolones).[8][9][10] However, for the synthesis of 2-hydroxyquinoline derivatives, a Knorr-type cyclization is more relevant, where the amine reacts with the ester group of the β-ketoester. Low yields and tar formation in similar quinoline syntheses, like the Skraup reaction, are often due to harsh reaction conditions.[11]
Troubleshooting Strategies:
-
Temperature Control: The cyclization step in quinoline synthesis can be highly exothermic.[12] The use of moderating agents like ferrous sulfate can help control the reaction temperature and reduce tar formation.[11]
-
Solvent Selection: High-boiling point solvents are often used to achieve the necessary energy for cyclization.[13] However, the choice of solvent can significantly impact yield and product purity. Experimenting with different high-boiling, inert solvents may lead to cleaner reactions.
-
Alternative Methods: Consider greener synthesis approaches. Microwave-assisted synthesis and the use of ionic liquids have been shown to reduce reaction times, improve yields, and lead to cleaner reactions in classical quinoline syntheses.[11][14]
Q5: I am struggling to purify my crude this compound. What is the most effective purification method?
A5: Recrystallization is a robust and widely used technique for purifying solid organic compounds like this compound.[15] The key to successful recrystallization is selecting an appropriate solvent.
Solvent Selection Protocol:
-
Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, methanol, acetone, dichloromethane, and mixtures thereof) at both room temperature and the solvent's boiling point.[15]
-
Ideal Solvent Properties: An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble at all temperatures or completely insoluble.[15]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities and then perform a hot filtration.[15]
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[15]
-
Once at room temperature, cool the flask in an ice bath to maximize the yield.[15]
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Purity Assessment: The purity of the recrystallized product can be assessed by techniques such as melting point determination, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Purpose | Expected Outcome for Pure Sample |
| Melting Point | Assess purity | Sharp melting point range |
| TLC/HPLC | Determine the number of components | Single spot/peak |
| NMR Spectroscopy | Confirm chemical structure and purity | Clean spectrum with expected chemical shifts and integrations[16] |
Q6: My NMR spectrum of this compound shows unexpected peaks. What could be the cause?
A6: Unexpected peaks in an NMR spectrum can arise from several sources:
-
Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate) are frequently observed.
-
Impurities: Starting materials or side-products from the synthesis may be present.
-
Degradation Products: If the sample has been stored improperly or for an extended period, degradation products may be present.
-
Tautomers: The presence of both the keto and enol tautomers can lead to a more complex spectrum than anticipated.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected NMR peaks.
Section 3: Troubleshooting Guide for Biological Assays
Unexpected results in biological assays can be particularly challenging to diagnose. This section provides guidance on common issues.
Q7: I am observing high background fluorescence in my cell-based assay when using this compound. What could be the cause?
A7: High background fluorescence can be a significant source of assay interference.[17][18] The quinoline scaffold itself can exhibit autofluorescence, which can lead to false-positive results.
Mitigation Strategies:
-
Compound-only Controls: Always include wells that contain only the compound in your assay medium, without cells, to measure the intrinsic fluorescence of this compound at your experimental wavelengths.[17]
-
Wavelength Selection: If possible, choose excitation and emission wavelengths for your assay that minimize the contribution from the compound's autofluorescence.
-
Assay Design: Consider a different assay format that is less susceptible to fluorescence interference, such as a luminescence-based or absorbance-based assay.
Q8: My results suggest that this compound is a promiscuous inhibitor in multiple kinase assays. How can I determine if this is a genuine activity or an artifact?
A8: Promiscuous inhibition can be a result of non-specific reactivity rather than specific binding to the target.[19] Thiol-reactive compounds, for example, can covalently modify cysteine residues in proteins, leading to non-specific inhibition.
Experimental Workflow to Differentiate Specific vs. Non-specific Inhibition:
Sources
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- 19. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for 6-Chloro-2-hydroxyquinoline Synthesis
Welcome to the technical support guide for the synthesis of 6-Chloro-2-hydroxyquinoline. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this important synthetic process. Drawing from established chemical principles and field-proven insights, this guide provides in-depth troubleshooting advice and frequently asked questions to enhance your experimental success.
Introduction: The Challenge of Synthesizing this compound
This compound is a crucial heterocyclic scaffold in medicinal chemistry. Its synthesis, most commonly achieved via variations of the Gould-Jacobs or Friedländer reactions, is highly dependent on effective catalysis.[1][2][3] The primary challenge lies in the thermal cyclization step, which often requires high temperatures and strong acid catalysts.[4][5] Improper catalyst selection can lead to a host of issues, including low yields, formation of intractable tars, and undesired side reactions. This guide provides a structured approach to catalyst selection, troubleshooting common problems, and optimizing reaction conditions for a successful synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst selection for the synthesis of this compound, providing a foundational understanding for experimental design.
Q1: What are the most common catalysts for the synthesis of this compound?
The most prevalent catalysts are strong acids that act as both condensing and cyclizing agents.[6] These include:
-
Polyphosphoric Acid (PPA): A widely used and effective catalyst for promoting the intramolecular cyclization required to form the quinoline ring.[6][7] It acts as a powerful dehydrating agent.[6][8]
-
Eaton's Reagent: A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (7.7 wt%).[9] It is an excellent alternative to PPA, often allowing for milder reaction conditions and yielding clean products.[8][10]
-
Sulfuric Acid (H₂SO₄): Used in classical methods like the Combes synthesis for quinolines, it is effective but can lead to charring and side reactions if not carefully controlled.[11]
-
p-Toluenesulfonic acid (p-TsOH): A solid, organic acid catalyst that is less harsh than sulfuric acid and can be effective in some quinoline syntheses.[11]
Q2: How do I choose between Polyphosphoric Acid (PPA) and Eaton's Reagent?
The choice often depends on substrate sensitivity and desired reaction conditions.
-
PPA is highly viscous and can be difficult to stir at room temperature, typically requiring temperatures above 60°C to work with effectively.[6] It is a very strong dehydrating agent, which is excellent for cyclization but can degrade sensitive starting materials.
-
Eaton's Reagent is a liquid and generally easier to handle than PPA.[9][12] It often promotes cyclization at lower temperatures (e.g., 100°C) and in shorter reaction times, which can minimize byproduct formation.[10][13] For many substrates, it provides a cleaner reaction profile.[12]
Q3: Are there heterogeneous or reusable catalyst options?
Yes, research is ongoing to develop more sustainable catalytic systems. One promising option is silica-supported polyphosphoric acid (SiO₂-PPA) . This solid-supported catalyst offers several advantages:
-
Ease of Handling: As a free-flowing powder, it is much easier to handle than viscous PPA.
-
Reusability: The catalyst can be recovered by filtration, regenerated, and reused without a significant loss of activity.[7][14]
-
Improved Yields: In some cases, SiO₂-PPA has been shown to provide higher yields and shorter reaction times compared to conventional methods.[7][14]
Q4: Can microwave irradiation be used to improve the reaction?
Absolutely. Microwave-assisted synthesis is highly effective for the Gould-Jacobs reaction. Heating the reaction mixture to temperatures well above conventional boiling points (e.g., 250-300°C) can dramatically shorten reaction times from hours to minutes and improve yields.[5][10] However, it requires careful optimization of temperature and time to prevent product degradation.[5]
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to address specific experimental failures. Each issue is followed by an analysis of potential causes and a set of actionable solutions.
Problem 1: Low to no product yield, with starting material remaining.
This is one of the most common issues, typically pointing to a failure in the critical cyclization step.
-
Likely Cause 1: Ineffective Catalyst. The catalyst may be old, inactive, or simply not strong enough for your specific substrate. PPA, for instance, is hygroscopic and can lose its efficacy if improperly stored.[6]
-
Solution:
-
Use a fresh batch of catalyst. If using PPA, ensure it is from a tightly sealed container.
-
Consider switching to a more powerful catalytic system. If PPA is failing, Eaton's Reagent may provide the necessary acidity and dehydrating power under milder conditions.[10]
-
Increase catalyst loading. While not always ideal, a modest increase (e.g., from 10 to 15 mol%) can sometimes overcome activation energy barriers.
-
-
-
Likely Cause 2: Insufficient Reaction Temperature or Time. The thermal intramolecular cyclization in the Gould-Jacobs reaction has a high activation energy.[5]
-
Solution:
-
Incrementally increase the reaction temperature in 10-20°C steps, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Increase the reaction time. Monitor the reaction at regular intervals (e.g., every hour) using TLC to determine the point of maximum conversion.
-
If using conventional heating, ensure the reaction flask is well-insulated to maintain a consistent temperature.
-
-
-
Likely Cause 3: Poor Solubility of Reactants. If the reactants are not fully dissolved in the reaction medium, the reaction will be slow and incomplete.
Problem 2: Significant formation of dark, tar-like byproducts.
This indicates product or starting material degradation, often caused by overly harsh reaction conditions.
-
Likely Cause 1: Reaction Temperature is Too High. Excessive heat can cause polymerization and decomposition, especially with sensitive aromatic compounds.
-
Solution:
-
Reduce the reaction temperature. This is the most critical parameter to adjust.
-
Use a catalyst that works at lower temperatures. Eaton's Reagent is often effective at 100-120°C, whereas PPA or thermal cyclization in diphenyl ether may require >250°C.[10]
-
-
-
Likely Cause 2: Reaction Time is Too Long. Prolonged exposure to high temperatures and strong acids will eventually degrade the desired product.
-
Solution:
-
Optimize the reaction time. Use TLC to find the shortest time required for complete conversion of the intermediate.
-
Once the reaction is complete, cool it down and proceed with the work-up immediately to prevent further degradation.
-
-
Problem 3: The catalyst appears to have deactivated during the reaction.
Catalyst deactivation can occur, particularly in the presence of certain functional groups or impurities.
-
Likely Cause 1: Poisoning by Nucleophiles. Strong nucleophiles present as impurities in the starting materials (e.g., residual bases) can neutralize the acid catalyst.
-
Solution:
-
Ensure the purity of your starting materials. Recrystallize or re-distill the aniline precursor if necessary.
-
Ensure all glassware is scrupulously dry, as water can hydrolyze and deactivate catalysts like P₂O₅ in Eaton's reagent.
-
-
-
Likely Cause 2: Coking or Polymer Deposition (Heterogeneous Catalysts). With solid catalysts like SiO₂-PPA, the active sites can become blocked by carbonaceous deposits at high temperatures.
-
Solution:
-
Lower the reaction temperature to minimize side reactions that lead to coking.
-
If reusing the catalyst, ensure it is properly regenerated according to the literature procedure (e.g., washing and drying) to remove any adsorbed species.[14]
-
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting catalyst optimization.
Data Summary & Catalyst Comparison
The selection of a catalyst system has a profound impact on reaction outcomes. The table below summarizes typical conditions and expected results for common catalysts used in quinoline synthesis.
| Catalyst System | Typical Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 120 - 160°C | 2 - 6 hours | Highly effective dehydrating agent; widely used.[6][16] | Highly viscous, difficult to handle; can require high temperatures.[6] |
| Eaton's Reagent | 80 - 120°C | 1 - 3 hours | Excellent yields, milder conditions, easy to handle liquid.[8][10][13] | Corrosive, moisture-sensitive.[9] |
| SiO₂-PPA | 100 - 140°C | 1 - 4 hours | Heterogeneous, reusable, easy product isolation.[7][14] | May have lower activity than neat PPA; potential for deactivation. |
| Microwave (Neat) | 250 - 300°C | 5 - 30 minutes | Extremely fast reaction times, often high yields.[5] | Requires specialized equipment; risk of product degradation if overheated.[5] |
Experimental Protocol: Synthesis via Eaton's Reagent
This protocol describes a general procedure for the cyclization step to form a 6-chloro-4-quinolone-3-carboxylate intermediate, a precursor to this compound, using Eaton's Reagent.[10]
Materials:
-
Diethyl (4-chloroanilino)methylenemalonate (1 equivalent)
-
Eaton's Reagent (approx. 10 parts by weight relative to the starting material)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol (for crystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the diethyl (4-chloroanilino)methylenemalonate intermediate.
-
Carefully add Eaton's reagent (approx. 2 mL per 2 mmol of substrate) to the flask.[10]
-
Heat the reaction mixture to 100°C in an oil bath and stir for 2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate to quench the acid. Caution: Vigorous gas evolution (CO₂) will occur.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete neutralization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure quinolone derivative.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
- Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia.[Link]
- Organic Chemistry. (2025). Gould-Jacobs Reaction Mechanism. YouTube.[Link]
- Martinez, R., et al. (2025).
- Universidad San Sebastián Researchers. (2022). Solvent-Free Synthesis of New Quinoline Derivatives via Eaton's Reagent Catalysed Friedländer Synthesis. ChemistrySelect.[Link]
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.[Link]
- Manolov, S., et al. (2013). Silica-supported polyphosphoric acid in the synthesis of 4-substituted tetrahydroisoquinoline derivatives. Molecules, 18(2), 1869-1880. [Link]
- Stohl, F. V. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. American Chemical Society, Division of Fuel Chemistry, 32(3). [Link]
- Majumder, U. (2023). Polyphosphoric Acid in Organic Synthesis.
- ResearchGate. (2022). Solvent-Free Synthesis of New Quinoline Derivatives via Eaton's Reagent Catalysed Friedländer Synthesis.
- PubMed Central (PMC). (2013). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives.
- Journal of the Chemical Society, Perkin Transactions 1. (1981). The use of polyphosphoric ester and polyphosphoric acid in the synthesis of 1,4-dihydro-4-oxoquinolines. RSC Publishing.[Link]
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Organic Reactions. (n.d.). Gould-Jacobs Reaction. Wiley.[Link]
- Organic Syntheses. (n.d.).
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Technical Support Center: Enhancing the Stability of 6-Chloro-2-hydroxyquinoline Derivatives
Welcome to the technical support center for 6-Chloro-2-hydroxyquinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and stabilizing these valuable compounds. In the following sections, we will address common stability challenges through a series of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols. Our goal is to provide you with the expertise to anticipate, diagnose, and resolve stability issues, ensuring the integrity and reproducibility of your experimental outcomes.
Part 1: Understanding the Inherent Stability of the this compound Scaffold
The stability of any molecule is dictated by its structure. The this compound scaffold possesses several features that influence its susceptibility to degradation.
-
Tautomerism: A critical feature of the 2-hydroxyquinoline core is its existence in a tautomeric equilibrium with its keto form, 2-quinolone.[1] This equilibrium is influenced by the solvent and pH, affecting the molecule's electronic properties and reactivity towards degradants. The keto form is generally favored in polar solvents.
-
Electron Density: The quinoline ring is an electron-deficient aromatic system. The chloro group at the 6-position is an electron-withdrawing group, which can further influence the ring's susceptibility to nucleophilic attack. Conversely, the hydroxyl group at the 2-position is electron-donating, increasing the electron density and potential for oxidation at specific sites.
-
Susceptibility to Degradation: Like many quinoline compounds, this scaffold is prone to degradation via several common pathways, including photodegradation, oxidation, and hydrolysis.[2][3] Understanding these pathways is the first step toward effective stabilization.
Part 2: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common initial queries researchers have when working with this compound derivatives.
Q1: My stock solution of a this compound derivative is turning yellow/brown over time. What is causing this discoloration?
A1: Discoloration is a classic indicator of degradation, often caused by oxidation or photodegradation.[3] The quinoline ring system can form colored byproducts upon exposure to atmospheric oxygen or light, particularly UV radiation.[2][3] This signals a compromise in the integrity of your compound and necessitates a review of your storage and handling procedures.
Q2: I am observing inconsistent results and a loss of potency in my biological assays. Could this be a stability issue?
A2: Absolutely. A loss of potency and poor reproducibility are hallmark signs of compound degradation.[3] Even a small percentage of degradation can significantly impact biological activity. The primary culprits are often slow hydrolysis in aqueous media, gradual oxidation, or photodegradation from ambient light during experimental setup. It is crucial to prepare fresh solutions or validate the stability of your stock solutions under your specific experimental and storage conditions.[3]
Q3: How does the pH of my solution affect the stability of my compound?
A3: The pH is a critical factor. The stability of quinoline derivatives is highly pH-dependent.[3][4] Degradation can be accelerated in both strongly acidic and basic conditions due to hydrolysis of susceptible functional groups or pH-catalyzed oxidation.[3] Furthermore, the compound's solubility and the position of the keto-enol tautomeric equilibrium are also influenced by pH, which can indirectly affect stability.[1][4] For many quinolones, activity and stability can be significantly different in acidic versus neutral or alkaline environments.[5][6][7]
Q4: I see a new peak appearing in my HPLC chromatogram during analysis. What does this signify?
A4: The appearance of a new, growing peak, especially one that corresponds with a decrease in the area of your parent peak, is strong evidence of degradation. This new peak represents a degradation product. To properly address this, you must perform a forced degradation study to identify the conditions causing the degradation and characterize the structure of the new impurity.[8]
Part 3: Troubleshooting Guides for Common Degradation Pathways
When stability issues arise, a systematic approach is needed to identify the root cause. This section provides troubleshooting workflows for the most common degradation pathways.
A. Photodegradation
Halogenated quinolones can be particularly susceptible to degradation upon exposure to light.[9][10] UV irradiation can cause dehalogenation, hydroxylation, or ring cleavage.[9][11]
Troubleshooting Photostability Issues
| Observation | Potential Cause | Recommended Action & Rationale |
| Rapid discoloration or appearance of new HPLC peaks after exposure to lab lighting. | High photosensitivity of the compound. | Action: Immediately switch to using amber glassware or vials wrapped in aluminum foil for all solutions and solid storage.[2] Rationale: This physically blocks the UV and visible light that initiates photochemical reactions. |
| Degradation occurs even in amber vials. | Insufficient light protection during sample handling and preparation (e.g., on the benchtop, in the autosampler). | Action: Minimize the time the sample is exposed to ambient light. Use a yellow "safe light" in the workspace if the compound is extremely sensitive. For autosamplers, use amber vials and ensure the tray is covered. Rationale: Even brief exposure to high-intensity lab lighting can be sufficient to cause measurable degradation in highly labile compounds. |
| Potency loss in assays performed over several hours on a plate reader. | Continuous exposure to the instrument's light source during kinetic reads. | Action: Check if the instrument's protocol can be modified to take readings less frequently or use a lower intensity light source. Run a control plate with the compound in media, protected from light, to compare stability. Rationale: The excitation source in plate readers can be a significant source of energy that drives photodegradation over time. |
B. Oxidation
The electron-rich nature of the hydroxy-substituted ring makes it a target for oxidative degradation by atmospheric oxygen, peroxides (which can form in solvents like THF or ether), or trace metal ions that can catalyze oxidation.
Troubleshooting Oxidative Stability Issues
| Observation | Potential Cause | Recommended Action & Rationale |
| Degradation is observed in solutions prepared with aged solvents. | Peroxide formation in the solvent (e.g., THF, dioxane, ether). | Action: Use freshly opened bottles of high-purity solvents or solvents that have been tested for and purified of peroxides. Rationale: Peroxides are potent oxidizing agents that can initiate radical chain reactions, leading to complex degradation profiles. |
| Degradation is faster in buffers containing certain metal ions (e.g., phosphate buffers with trace iron/copper). | Metal-catalyzed oxidation. | Action: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mM) to the buffer.[3] Rationale: EDTA sequesters metal ions, preventing them from participating in redox cycling that generates reactive oxygen species. |
| Solid compound degrades over time when stored in a container with a large headspace. | Atmospheric oxidation. | Action: Purge the headspace of the storage container with an inert gas like argon or nitrogen before sealing.[12] For long-term storage, consider vacuum-sealing. Rationale: Replacing oxygen with an inert gas removes a key reactant required for oxidative degradation. |
| General oxidative instability. | Inherent susceptibility of the molecule to oxidation. | Action: Add an antioxidant to the formulation. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid.[3] Rationale: Antioxidants act as sacrificial agents, reacting with free radicals or oxygen more readily than the compound of interest. |
C. Hydrolytic & pH-Mediated Degradation
While the core quinoline ring is generally stable to hydrolysis, functional groups on derivatives can be labile. Furthermore, pH extremes can catalyze other degradation reactions.
Troubleshooting Hydrolytic and pH Issues
| Observation | Potential Cause | Recommended Action & Rationale |
| Degradation occurs rapidly in unbuffered aqueous solutions. | The solution's pH is drifting into a region of instability. | Action: Prepare all aqueous solutions using a suitable buffer system to maintain a constant pH.[3] The optimal pH must be determined experimentally via a pH-rate profile study. |
| Compound degrades in strongly acidic (e.g., pH < 2) or basic (e.g., pH > 10) conditions. | Acid- or base-catalyzed degradation. | Action: Avoid pH extremes unless required for a specific reaction. Neutralize the sample immediately after any acid/base treatment step. Rationale: High concentrations of H+ or OH- can directly catalyze the breakdown of the molecule. |
| Compound precipitates out of solution at a certain pH. | The pH is at or near the compound's isoelectric point (pI), where solubility is minimal. | Action: Adjust the pH of the solution to be at least 1-2 units away from the pI.[4] Rationale: Maintaining the compound in its fully ionized (salt) form enhances solubility and can prevent physical instability (precipitation), which may be mistaken for chemical degradation. |
Part 4: Key Experimental Protocols
To systematically investigate and mitigate stability issues, a structured experimental approach is essential.
Protocol 1: Forced Degradation (Stress Testing) Study
This study is fundamental to identifying potential degradation pathways and products.[8]
Objective: To accelerate the degradation of the this compound derivative under various stress conditions to predict its long-term stability and to develop a stability-indicating analytical method.
Workflow for Forced Degradation Study
Caption: General experimental workflow for forced degradation studies.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Set Up Stress Conditions: For each condition, use both the stock solution and a small amount of solid compound. Always include a control sample stored at 5°C and protected from light.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.[8]
-
Thermal Degradation: Place the solid compound in an oven at 80°C.[3]
-
Photolytic Degradation: Expose the solid compound and stock solution to a light source according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt-hours/square meter).[3]
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize acid/base samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify the mass of degradation products.[13]
-
Data Evaluation: Calculate the percentage of degradation. Aim for 5-20% degradation to ensure that secondary degradation is minimal. Check the mass balance; a good balance (97-103%) indicates that all major degradation products are being detected.[8]
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent this compound derivative from all its potential degradation products.
Methodology:
-
Generate Degraded Samples: Use the samples generated from the forced degradation study (Protocol 1). Create a cocktail mixture of all stressed samples to ensure all degradation products are present.
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Screen different mobile phase compositions. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Run a gradient from 5% to 95% B over 20-30 minutes.
-
-
Method Optimization:
-
Adjust the gradient slope to improve the resolution between the parent peak and the impurity peaks.
-
If co-elution occurs, try a different stationary phase (e.g., Phenyl-Hexyl, C8) or a different organic modifier (e.g., methanol).
-
Optimize the column temperature (e.g., 30-40°C) to improve peak shape.
-
-
Detection: Use a photodiode array (PDA) detector to check for peak purity. This ensures that a single chromatographic peak corresponds to a single component and is not a mixture of co-eluting species.
-
Validation: Once optimized, the method must be validated according to ICH guidelines for selectivity, linearity, accuracy, and precision.
Part 5: Proactive Stabilization Strategies
Beyond troubleshooting, proactive measures during formulation and storage are key to ensuring long-term stability.
A. Formulation Strategies
The choice of excipients can dramatically enhance the stability of the final product.[14][15]
Common Stabilizing Excipients
| Excipient Type | Examples | Mechanism of Action |
| Antioxidants | Butylated Hydroxytoluene (BHT), Ascorbic Acid, Sodium Metabisulfite[3] | Preferentially oxidized, scavenging free radicals and reactive oxygen species.[16][17] |
| Chelating Agents | EDTA, Citric Acid[3] | Binds metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidative degradation. |
| pH Buffers | Citrate, Phosphate, Acetate buffers[12] | Maintains the pH of the formulation in the range of maximum stability. |
| Solubilizers / Complexing Agents | Cyclodextrins, HPMC, PVP[12][18] | Can form inclusion complexes that encapsulate and protect the labile parts of the molecule from the environment.[14] |
B. Storage and Handling Best Practices
Proper storage is the simplest and most effective stability-enhancing technique.
Decision Tree for Proper Storage
Caption: Decision tree for selecting appropriate storage conditions.
-
Protect from Light: Always store solids and solutions in amber vials or wrapped in foil.[2]
-
Control Temperature: For long-term storage, -20°C or -80°C is recommended for solutions.[3] Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use vials.[3]
-
Control Atmosphere: For highly oxygen-sensitive compounds, purge containers with inert gas.[12] For moisture-sensitive compounds, store in a desiccator.[2]
By implementing these systematic troubleshooting, analytical, and stabilization strategies, you can ensure the quality and reliability of your data when working with this compound derivatives.
References
- Hayashi, N., et al. (2004). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy.
- Hayashi, N., et al. (2004). New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1. PubMed.
- Avdeef, A., et al. (1997). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed.
- Fiedler, M., et al. (2021). Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine. ResearchGate.
- Lemaire, S., et al. (2011). Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy.
- Matsumoto, M., et al. (1992). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. PubMed.
- Gómara, M., et al. (2024). Effect of pH on antimicrobial activity of delafloxacin against Escherichia coli isogenic strains carrying diverse chromosomal and plasmid-mediated fluoroquinolone resistance mechanisms. mSphere.
- Al-Omar, M. A., et al. (2019). Estimation and evaluation of the effect of pH on ciprofloxacin in drug formulations. ResearchGate.
- Novelty Journals (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
- Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PMC - NIH.
- Lanao, R. P., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC - NIH.
- Longdom Publishing (2022). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Longdom Publishing.
- Lanao, R. P., et al. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate.
- Hayashi, N., et al. (2004). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. ResearchGate.
- UI Scholars Hub (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.
- Yulizar, Y., et al. (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC - NIH.
- IJMSs (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal in Management and Social Science.
- ChemIntel360 (2024). How to Improve Drug Stability with Excipients. ChemIntel360.
- Pharmaguideline (2024). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.
- Rogóż, R., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI.
- El-Nahas, A. M. (2018). A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. ChemRxiv.
- Colorcon (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
- ACS Publications (2024). Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. ACS Catalysis.
- Google Patents. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline. Google Patents.
- Wang, Y., et al. (2020). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI.
- Hundt, K., et al. (1991). Microbial Metabolism of Quinoline and Related Compounds. IX. Degradation of 6-hydroxyquinoline and Quinoline by Pseudomonas Diminuta 31/1 Fa1 and Bacillus Circulans 31/2 A1. PubMed.
- Wesolowsky, M., et al. (2001). The influence of pharmaceutical excipients on quinapril hydrochloride stability. Acta Poloniae Pharmaceutica.
- Nagy, E. M., et al. (2022). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Molecules.
- Semantic Scholar (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Semantic Scholar.
- ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate.
- ResearchGate (2012). (PDF) Excipients That Facilitate Amorphous Drug Stabilization. ResearchGate.
- SciSpace (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan Journal of Chemistry.
- Semantic Scholar (2014). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar.
- Google Patents. CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline. Google Patents.
- Pereira, A. S., et al. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC - NIH.
- ResearchGate. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. ResearchGate.
- Globe Thesis (2024). Isolation And Screening Of Quinoline And 2-hydroxyquinoline Degrading Bacteria And Their Interaction Relationship. Globe Thesis.
- Research Journal of Pharmacy and Technology (2018). Significance of Stability Studies on Degradation Product. RJPT.
- MDPI (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
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Technical Support Center: Addressing Inconsistencies in Biological Assays with 6-Chloro-2-hydroxyquinoline
Welcome to the technical support center for 6-Chloro-2-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common inconsistencies that can arise during in-vitro and cell-based assays involving this compound. As a substituted hydroxyquinoline, this compound (C₉H₆ClNO, MW: 179.60)[1][2] possesses chemical properties that require careful consideration to ensure reproducible and reliable experimental outcomes.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to compound handling, assay interference, and data interpretation.
Core Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a systematic approach to diagnosing problems. Inconsistent results with small-molecule inhibitors typically stem from three main areas: the compound itself, the experimental system, or the assay methodology.[3]
Caption: General troubleshooting algorithm for assay inconsistency.
Guide 1: Compound-Related Issues - Solubility and Stability
The most frequent source of variability with quinoline-based compounds is their poor aqueous solubility and potential for instability. Addressing these factors preemptively is critical for experimental success.
FAQ 1: My IC₅₀ values are highly variable between experiments. What's the first thing I should check?
Answer: The first and most critical parameter to verify is compound solubility. This compound, like many quinoline derivatives, is expected to be poorly soluble in aqueous media.[4][5] If the compound precipitates in your stock solution or, more critically, in the final assay buffer, the effective concentration delivered to the target will be inconsistent, leading to significant variability in measured potency (IC₅₀).[3]
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your highest concentration stock solution (typically in 100% DMSO) and the subsequent dilutions in aqueous buffer. Look for any visible precipitate, cloudiness, or film.
-
Stock Solution Preparation: Always warm your DMSO stock solution gently (e.g., to 37°C) and vortex thoroughly before making serial dilutions. Poorly soluble compounds can precipitate during freeze-thaw cycles.
-
Final Assay Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[3] However, be aware that diluting the DMSO stock into an aqueous buffer is the most likely step for precipitation to occur.
FAQ 2: How should I prepare and store solutions of this compound to ensure stability?
Answer: Hydroxyquinolines can be sensitive to light and pH, and are susceptible to oxidation.[6] Proper preparation and storage are essential to prevent degradation, which can lead to a loss of potency or the emergence of new, unexpected biological activities.
| Parameter | Recommendation | Rationale |
| Solvent | 100% Anhydrous DMSO | Provides the best solubility for initial stock. Being hygroscopic, anhydrous grade prevents water absorption which can lower solubility over time. |
| Storage Temp. | -20°C or -80°C | Slows chemical degradation. Store in small, single-use aliquots to minimize freeze-thaw cycles. |
| Light | Protect from Light (Amber Vials) | Related hydroxyquinolines are known to be light-sensitive, which can cause photochemical degradation.[6] |
| Atmosphere | Store under Inert Gas (Argon/Nitrogen) | For long-term storage, purging the vial with an inert gas can prevent oxidation.[6] |
Protocol 1: Determining an Approximate Solubility Limit
This protocol helps you determine the practical solubility limit in your specific assay buffer to avoid using concentrations that will precipitate.
Methodology:
-
Prepare Supersaturated Solution: Add an excess amount of solid this compound to a known volume of your final assay buffer (e.g., 1 mL) in a glass vial.
-
Equilibrate: Tightly seal the vial and agitate at your experimental temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate Phases: Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.
-
Sample Supernatant: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the pellet.
-
Quantify: Analyze the concentration of the dissolved compound in the supernatant. This can be done via:
-
UV-Vis Spectrophotometry: If the compound has a unique absorbance maximum (λmax), create a standard curve with known concentrations in a suitable solvent (like DMSO or Ethanol) and determine the concentration of the supernatant.[5]
-
HPLC Analysis: This is a more accurate method that can also reveal any degradation products.[6] Compare the peak area of the supernatant to a standard curve.
-
-
Set Maximum Concentration: The concentration measured in the supernatant is your approximate solubility limit. For all experiments, your highest working concentration should be kept below this value to prevent precipitation.
Guide 2: Assay-Related Issues - Interference and Off-Target Effects
Even if the compound is stable and soluble, its chemical nature can directly interfere with assay components or cause biological effects unrelated to your primary target.
FAQ 3: My compound shows activity in an enzyme inhibition assay, but I'm not sure it's a true inhibitor. What could be happening?
Answer: Hydroxyquinoline derivatives are well-known metal chelators.[7][8] This is a critical piece of information. If your enzyme of interest requires a metal cofactor (e.g., Mg²⁺, Zn²⁺, Fe²⁺) for its activity, this compound may be inhibiting the enzyme indirectly by sequestering this essential metal ion, rather than by binding to the enzyme itself. This is a common mechanism of assay interference.[9]
Caption: True inhibition vs. false inhibition by metal chelation.
How to test for metal chelation interference:
-
Cofactor Titration: Run the inhibition assay with a fixed concentration of your compound while increasing the concentration of the metal cofactor. If the inhibitory effect is reversed at higher cofactor concentrations, chelation is the likely mechanism.
-
Use a Control Chelator: Perform the assay with a known, potent chelator like EDTA. If it produces a similar inhibitory profile, it supports the chelation hypothesis.
FAQ 4: I'm seeing significant cytotoxicity at concentrations where I expect specific pathway inhibition. How can I differentiate these effects?
Answer: This is a crucial question. Quinolines can have broad biological activities, and it's important to distinguish between a specific, on-target effect and general cellular toxicity.[3][10] Furthermore, related compounds like hydroxychloroquine are known to interfere with fundamental cellular processes like lysosomal function by increasing intracellular pH, which can have widespread downstream consequences.[11][12][13]
Experimental Strategies for Deconvolution:
-
Establish a Therapeutic Window: First, perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to determine the concentration range where this compound is toxic to your cells. Your specific functional assays should be conducted at concentrations well below the toxic threshold.[3]
-
Use Orthogonal Approaches: To confirm an on-target effect, you cannot rely on a single assay.
-
Structurally Different Inhibitor: Use another inhibitor of your target that is structurally unrelated to a quinoline. If it produces the same phenotype, it strengthens the case for an on-target mechanism.[3]
-
Target Engagement Assay: Directly measure if your compound is binding to its intended target in the cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm this.[3]
-
Rescue Experiment: If possible, overexpress a mutant version of your target protein that you predict will not bind the compound. If this "rescues" the cells from the compound's effect, it provides strong evidence for on-target activity.[3]
-
-
Investigate Off-Target Liabilities: Be aware of known off-target effects of similar compounds. For example, many quinoline-based drugs are known to inhibit the hERG potassium channel, a critical off-target that can cause cardiotoxicity.[14][15] While this is a clinical issue, it highlights that potent off-target activities can exist and may confound your results.
References
- Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Interference from Biological Samples in Assays. (n.d.). Benchchem.
- 6-CHLOROQUINOLINE CAS#: 612-57-7. (n.d.). ChemicalBook.
- Hydroxychloroquine. (n.d.). Wikipedia.
- The Diverse Biological Activities of 2-Hydroxyquinoline and its Analogs: A Technical Guide. (n.d.). Benchchem.
- An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents. (n.d.). Benchchem.
- Screening the Biological Activity of Novel Quinoline Compounds: An In-depth Technical Guide. (n.d.). Benchchem.
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Validation & Comparative
A Comparative Guide to the Definitive Structural Elucidation of 6-Chloro-2-hydroxyquinoline
Abstract
6-Chloro-2-hydroxyquinoline is a pivotal heterocyclic compound, frequently utilized as a building block in the synthesis of pharmaceuticals.[1] Its precise molecular structure is paramount to its function and the safety of subsequent products. However, its characterization is complicated by the potential for constitutional isomerism and, most notably, keto-enol tautomerism. This guide provides a comprehensive, multi-technique framework for the unambiguous structural confirmation of this compound. We compare and contrast the utility of mass spectrometry, infrared spectroscopy, a full suite of one- and two-dimensional nuclear magnetic resonance experiments, and single-crystal X-ray crystallography. By explaining the causality behind each experimental choice and presenting detailed protocols, this guide serves as a best-practice manual for researchers, scientists, and drug development professionals to ensure the highest level of scientific integrity in their work, in alignment with stringent regulatory expectations.[2][3]
Introduction: The Challenge of Isomerism and Tautomerism in Substituted Quinolines
The biological activity of a molecule is intrinsically tied to its three-dimensional structure. For substituted quinolines like this compound, which are key intermediates in medicinal chemistry, absolute certainty in structural assignment is non-negotiable.[4][5] The primary analytical hurdle lies in two areas:
-
Constitutional Isomerism: During synthesis, isomeric impurities (e.g., 4-, 5-, 7-, or 8-chloro isomers) can arise. These isomers possess the same molecular weight and often exhibit similar fragmentation patterns in mass spectrometry, making their differentiation challenging with low-resolution techniques.
-
Keto-Enol Tautomerism: 2-hydroxyquinolines exist in equilibrium with their keto tautomer, 2-quinolinone. Spectroscopic and computational studies have confirmed that the equilibrium strongly favors the keto (lactam) form over the hydroxy (lactim) form.[6] Therefore, the product is more accurately named 6-Chloro-2(1H)-quinolinone . Confirming this dominant tautomer is crucial.
This guide outlines an integrated analytical workflow designed to address these challenges systematically, ensuring a self-validating and authoritative structural proof.
Primary Spectroscopic Confirmation: A Triad of Techniques
The initial characterization of a newly synthesized batch of this compound should employ a trio of orthogonal spectroscopic techniques. This approach provides a foundational, yet powerful, dataset confirming the molecular weight, key functional groups, and preliminary connectivity.
Mass Spectrometry (MS): The First Pass for Molecular Weight
High-Resolution Mass Spectrometry (HRMS) is the essential first step. Its primary role is to confirm the elemental composition, which it achieves with high precision.
Causality of Experimental Choice: While standard mass spectrometry confirms the molecular weight, HRMS provides the exact mass, allowing for the determination of the molecular formula (C₉H₆ClNO). Crucially, the presence of a chlorine atom provides a distinct isotopic signature. Natural chlorine exists as two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[7] This results in a characteristic M+2 peak in the mass spectrum with an intensity ratio of approximately 3:1 compared to the molecular ion (M+) peak, providing strong evidence for the presence of a single chlorine atom.[7][8]
Data Interpretation:
-
Expected Exact Mass: The calculated exact mass for C₉H₆³⁵ClNO is 179.0138.
-
Isotopic Pattern: Look for two major peaks in the molecular ion region, separated by ~2 m/z units, with a relative intensity ratio of ~3:1.[7]
Limitation: MS cannot differentiate between constitutional isomers (e.g., 6-chloro- vs. 8-chloro-2-hydroxyquinoline) as they have identical molecular formulas and often similar fragmentation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups and Tautomerism
FTIR spectroscopy is a rapid and non-destructive technique that provides critical information about the functional groups present in the molecule. For this compound, its most important application is providing evidence for the dominant keto tautomer.
Causality of Experimental Choice: The keto (quinolinone) and enol (hydroxyquinoline) forms have distinct vibrational modes. The quinolinone form will exhibit a strong carbonyl (C=O) stretch and an N-H stretch, whereas the hydroxyquinoline form would show a characteristic O-H stretch and no carbonyl absorption. The presence or absence of these key peaks provides strong evidence for the dominant tautomeric form.[9]
Table 1: Comparative FTIR Absorption Bands for Tautomeric Forms
| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide C=O stretch | Keto (Quinolinone) | ~1660-1680 | Strong |
| N-H stretch | Keto (Quinolinone) | ~3000-3300 | Medium, Broad |
| O-H stretch | Enol (Hydroxyquinoline) | ~3200-3600 | Broad |
| C-Cl stretch | Both | ~600-800 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[10] For a definitive structural proof of this compound, a comprehensive suite of 1D and 2D NMR experiments is mandatory.
Causality of Experimental Choice:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (spin-spin coupling).
-
¹³C NMR & DEPT: Reveals the number of different carbon environments and distinguishes between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the structure.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out adjacent proton networks.[11]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal directly to the carbon atom it is attached to.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation) is the key to differentiating isomers. It shows correlations between protons and carbons over two or three bonds, allowing one to piece together the entire molecular framework and definitively place the chlorine substituent.[11]
-
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 6-Chloro-2(1H)-quinolinone (Note: Shifts are predictions and may vary based on solvent and concentration.[12] Data should be confirmed with experimental results.)
| Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |
| 1 (N-H) | ~11.5, br s | - | H-8 → C-7, C-8a; H-4 → C-4a, C-5 |
| 2 (C=O) | - | ~162 | - |
| 3 | ~6.6, d | ~122 | H-4 → C-2, C-4a |
| 4 | ~7.8, d | ~139 | H-3 → C-2, C-4a |
| 4a | - | ~116 | H-5 → C-4, C-8a; H-3 → C-4a |
| 5 | ~7.6, d | ~129 | H-7 → C-5, C-8a |
| 6 | - | ~130 | H-5 → C-7; H-7 → C-5 |
| 7 | ~7.4, dd | ~127 | H-5 → C-6, C-8a; H-8 → C-6 |
| 8 | ~7.2, d | ~118 | H-7 → C-8a |
| 8a | - | ~138 | H-5 → C-4a, C-7; H-8 → C-4a |
Data Interpretation: By systematically analyzing the COSY, HSQC, and HMBC spectra, a researcher can walk around the entire quinoline ring system. For example, the proton at H-5 will show an HMBC correlation to C-4, C-7, and C-8a, while the proton at H-7 will show correlations to C-5, C-6, and C-8a. The lack of a proton signal at position 6, combined with the chemical shift of the C-6 carbon, confirms the substituent's location, thereby distinguishing it from all other chloro-isomers.
Definitive Confirmation and Purity Analysis
While the triad of spectroscopic techniques provides a robust structural hypothesis, for regulatory purposes and absolute certainty, further validation is often required.[13][14][15]
X-ray Crystallography: The Unambiguous Gold Standard
When a molecule can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It generates a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom and confirming bond connectivity.[16][17][18][19]
Causality of Experimental Choice: X-ray crystallography is the only technique that directly visualizes the molecular structure in the solid state. This provides absolute confirmation of the connectivity, definitively identifying the isomer and the tautomeric form without ambiguity. The data obtained can be crucial for regulatory submissions, especially for new chemical entities.[20]
Experimental Workflow:
-
Crystal Growth: Grow single crystals of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data using an X-ray source.[16]
-
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an electron density map, from which the atomic positions are refined.
Chromatographic Purity Assessment: Quantifying the Product
Confirming the structure is only part of the process; determining the purity is equally critical. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this task.[21][22][23][24][25]
Causality of Experimental Choice: HPLC separates the target compound from impurities, starting materials, and by-products.[21] By comparing the peak area of the main component to the total area of all peaks, a quantitative measure of purity can be obtained. A well-developed HPLC method should be able to separate the 6-chloro isomer from other potential isomers.
Table 3: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)[24] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-based gradient from 10% B to 90% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
Comparative Insight: Ultra-High-Performance Liquid Chromatography (UHPLC) operates at higher pressures using smaller particle size columns. This provides significantly faster run times and improved resolution compared to traditional HPLC, making it a superior alternative for high-throughput screening and complex mixture analysis.
Integrated Workflow and Decision Making
The confirmation of a chemical structure is not a linear process but an integrated workflow where each technique provides a piece of the puzzle. The following diagram illustrates a logical decision-making process for the structural confirmation of this compound.
Caption: Integrated workflow for the structural elucidation of this compound.
This workflow ensures that simpler, faster techniques are used first to build a hypothesis, which is then rigorously tested and confirmed with more complex, definitive methods.
Conclusion: A Best-Practice Framework
The definitive structural confirmation of this compound, more accurately named 6-Chloro-2(1H)-quinolinone, requires a synergistic and orthogonal analytical approach. Relying on a single technique is insufficient due to the inherent challenges of isomerism and tautomerism. By integrating High-Resolution Mass Spectrometry, FTIR, a full suite of 1D and 2D NMR experiments, and HPLC, researchers can build a self-validating dossier of evidence. For ultimate confirmation, particularly in a regulatory context, single-crystal X-ray crystallography remains the unparalleled gold standard. Adherence to this rigorous, evidence-based framework ensures the highest degree of scientific integrity and provides the trustworthy data essential for advancing drug discovery and development.
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A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 6-Chloro-2-hydroxyquinoline
Executive Summary
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 6-Chloro-2-hydroxyquinoline (C₉H₆ClNO, MW: 179.60)[1], a key heterocyclic scaffold, is no exception. The selection of an analytical method is not merely a procedural choice; it is a strategic decision that impacts data integrity, resource allocation, and developmental timelines.
This guide provides an in-depth, objective comparison of principal analytical techniques for the validation of this compound assays. Moving beyond a simple listing of protocols, we delve into the causality behind experimental design, grounding our recommendations in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] Each method is presented as a self-validating system, designed to ensure that the analytical procedure is demonstrably fit for its intended purpose.[3] We will explore High-Performance Liquid Chromatography (HPLC) as the benchmark for specificity and quantification, and contrast it with the accessible and rapid UV-Vis Spectrophotometry, while also discussing the definitive role of Mass Spectrometry in structural confirmation.
The Foundational Principle: Analytical Method Validation
The objective of validating an analytical procedure is to rigorously demonstrate its suitability for the intended application.[3] This process is not a one-time checklist but a systematic lifecycle approach that begins during method development and confirms that the method is reliable, reproducible, and accurate for the routine analysis of this compound. Our framework is built upon the validation characteristics defined in the ICH Q2(R2) guidelines.[2][4]
The following diagram illustrates the logical workflow of a comprehensive validation process, which forms the basis for the subsequent sections.
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A Comparative Efficacy Analysis of 6-Chloro-2-hydroxyquinoline Derivatives in Preclinical Research
In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, consistently serving as the foundation for a multitude of therapeutic agents.[1][2] The strategic functionalization of this bicyclic heterocycle has paved the way for compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides a comprehensive, data-driven comparison of the efficacy of 6-Chloro-2-hydroxyquinoline derivatives, offering researchers, scientists, and drug development professionals a critical evaluation of their potential in various therapeutic areas.
The introduction of a chlorine atom at the 6-position of the quinoline ring has been noted to significantly influence the biological activity of these compounds, often enhancing their therapeutic potential.[5] This technical guide will delve into the preclinical data supporting the efficacy of these derivatives, elucidate their mechanisms of action, and provide detailed experimental protocols for their evaluation.
Comparative Anticancer Efficacy
Derivatives of the 6-chloroquinoline scaffold have demonstrated significant potential as anticancer agents.[5][6] Their efficacy is often attributed to the targeted inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[5][7] The following data, compiled from preclinical in vitro studies, offers a comparative look at the cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines. While direct comparative data for a wide range of this compound derivatives is emergent, the data from structurally related compounds provides a strong basis for anticipating their potential.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| o-chloro substituted 8-hydroxyquinoline derivative | A-549 (Lung Carcinoma) | 5.6 | Doxorubicin | 1.83[8] |
| 2-methylphenyl substituted 8-hydroxyquinoline derivative | Eca109 (Esophageal) | 2.26 | Sunitinib | 16.54[8] |
| 4-methylphenyl substituted 8-hydroxyquinoline derivative | Huh7 (Hepatocellular) | 7.46 | Sunitinib | 5.27[8] |
| 6-chloro-quinazolin derivative 5a | MGC-803 (Gastric) | Not Specified | - | -[7][9] |
| 6-chloro-quinazolin derivative 5f | Bcap-37 (Breast) | Not Specified | - | -[7][9] |
| (6-chloro-2-phenylquinolin-4-yl)(1H-imidazol-1-yl)methanone [C₁] | HCT116 (Colorectal) | 97.38 | - | -[3] |
| (6-chloro-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone [C₂] | HCT116 (Colorectal) | 113.2 | - | -[3] |
| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine 11x | HCT-116 (Colorectal) | 2.56 | - | -[10] |
| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine 11x | A2780 (Ovarian) | 3.46 | - | -[10] |
| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine 11x | Hela (Cervical) | 2.71 | - | -[10] |
Causality Behind Experimental Choices: The selection of diverse cancer cell lines, such as those from lung, breast, and colon cancer, is a strategic decision to assess the broad-spectrum or selective anticancer activity of the derivatives. The use of well-established chemotherapeutic agents like Doxorubicin and Sunitinib as positive controls is crucial for benchmarking the potency of the test compounds. The half-maximal inhibitory concentration (IC50) is a standardized metric that allows for a quantitative comparison of cytotoxicity.[6]
Mechanism of Action: Disruption of Oncogenic Signaling
A primary mechanism through which 6-chloroquinoline derivatives exert their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway.[5][7] This pathway is a critical regulator of cell growth, proliferation, and survival.[5] By targeting key kinases in this cascade, these compounds can effectively induce apoptosis (programmed cell death) and cell cycle arrest, thereby preventing the uncontrolled proliferation of cancer cells.[5][11]
Comparative Antimicrobial Efficacy
The quinoline core is also a well-established pharmacophore in the development of antimicrobial agents.[4] Chloro-substituted quinoline derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[12][13] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various chloro-substituted quinoline derivatives against selected microorganisms.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 4-chlorophenyl substituted 4-aminoquinoline | Candida albicans | 8 | - | -[12] |
| 4-chlorophenyl substituted 4-aminoquinoline | Cryptococcus neoformans | 16 | - | -[12] |
| 8-hydroxyquinoline derivative (R = NO₂, R′ = H) | E. cloacae | 1 x 10⁻⁶ | Standard Drug | 1 x 10⁻⁴[2][8] |
| 8-hydroxyquinoline derivative (R = NO₂, R′ = H) | K. pneumoniae | 1 x 10⁻⁵ | Standard Drug | 1 x 10⁻⁴[2][8] |
| 8-hydroxyquinoline derivative (R = NO₂, R′ = H) | S. aureus | 1 x 10⁻⁵ | Standard Drug | 1 x 10⁻⁴[2][8] |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 | - | -[14] |
| 2-chloro-6-methylquinoline hydrazone derivative | Mycobacterium tuberculosis H37Rv | 1.6 - 6.25 | - | -[15] |
Causality Behind Experimental Choices: The evaluation against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, is essential to determine the antimicrobial spectrum of the derivatives. The inclusion of drug-resistant strains is particularly important in the context of the growing threat of antimicrobial resistance. The MIC is the gold standard for quantifying the in vitro potency of antimicrobial agents.
Anti-inflammatory Potential
Recent studies have also highlighted the anti-inflammatory properties of quinoline derivatives.[16][17] These compounds can modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes.[16][17]
| Compound/Derivative | Assay | IC50 (µM) | Selectivity |
| Quinoline derivative 12c | COX-2 Inhibition | 0.1 | Higher for COX-2[16] |
| Quinoline derivative 14a | COX-2 Inhibition | 0.11 | Higher for COX-2[16] |
| Quinoline derivative 14b | COX-2 Inhibition | 0.11 | Higher for COX-2[16] |
Causality Behind Experimental Choices: The in vitro COX-1/COX-2 inhibition assays are crucial for determining the potency and selectivity of anti-inflammatory compounds. High selectivity for COX-2 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, detailed and robust experimental protocols are paramount. The following are step-by-step methodologies for key in vitro assays.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is used to determine the cytotoxic effects of the synthesized compounds against various cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a standard drug for 48-72 hours. Include a vehicle-treated control group.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value for each compound.[7]
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to quantify the induction of apoptosis by the test compounds.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of the 6-chloroquinoline derivative for a specified time.[5]
-
Cell Harvesting: Harvest both floating and adherent cells and wash them twice with cold PBS.[5]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compound (serial dilutions)
-
Positive control antibiotic
-
Negative control (medium only)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
The collective evidence strongly suggests that this compound derivatives represent a promising class of compounds with multifaceted therapeutic potential. Their demonstrated efficacy in preclinical models of cancer and infectious diseases, coupled with initial insights into their anti-inflammatory activities, warrants further investigation.
Future research should focus on:
-
Lead Optimization: The synthesis and screening of a broader library of this compound derivatives to improve potency, selectivity, and pharmacokinetic properties.[5]
-
In Vivo Studies: The evaluation of the most promising lead compounds in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.[5][10]
-
Mechanism of Action Studies: A deeper elucidation of the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential off-target liabilities.[5]
The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the quest to develop novel and effective therapeutic agents based on the this compound scaffold.
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6-Chloro-2-hydroxyquinoline vs other quinoline analogs in bioassays
An In-Depth Comparative Guide to the Bioactivity of Quinolone Analogs: A Focus on 6-Chloro-2-hydroxyquinoline
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3] From the potent antimalarial effects of chloroquine to the broad-spectrum efficacy of fluoroquinolone antibiotics, quinoline derivatives have been instrumental in modern therapeutics.[4][5] The versatility of the quinoline ring allows for extensive chemical modification, enabling the fine-tuning of biological activity.
This guide focuses on this compound (also known as 6-chloro-carbostyril), a specific analog whose biological potential is inferred from its distinct structural features: a hydroxyl (or keto tautomer) group at the C2 position and a halogen at the C6 position. While direct, extensive comparative bioassay data for this specific molecule is emerging, a wealth of information exists for its chemical cousins. By examining the performance of various quinoline analogs in key bioassays and dissecting their structure-activity relationships (SAR), we can build a scientifically grounded perspective on the potential and context of this compound in drug discovery.
The Landscape of Quinolone Bioactivity: A Comparative Overview
The efficacy of a quinoline derivative is profoundly influenced by the nature and position of its substituents. We will explore this by comparing analogs across two of the most significant areas of quinoline research: anticancer and antibacterial activity.
Anticancer Activity
Quinolines exert their anticancer effects through diverse mechanisms, including DNA intercalation, inhibition of topoisomerases, and interference with crucial cell signaling pathways like PI3K/mTOR and receptor tyrosine kinases (c-Met, EGF, VEGF).[2][6]
Numerous studies have synthesized and evaluated novel quinoline derivatives, revealing potent anti-proliferative activity. For instance, quinoline-based hydrazone analogues have shown significant growth inhibition (GI₅₀) values, with the most potent compound, 18j , demonstrating GI₅₀ values ranging from 0.33 to 4.87 µM across the NCI-60 human cancer cell line panel.[7] Similarly, certain styrylquinoline derivatives exhibited IC₅₀ values between 2.52 and 4.69 µM against HeLa cervical cancer cells.[8] The substitution pattern is critical; for example, 6-chloro-quinazolin derivatives 5a and 5f were found to be highly active against MGC-803 and Bcap-37 cancer cells, inducing significant apoptosis.[9]
Table 1: Comparative Anticancer Activity (IC₅₀/GI₅₀, µM) of Various Quinolone Analogs
| Compound Class/Analog | Cancer Cell Line | Activity (µM) | Reference |
| Quinolyl Hydrazone 18j | NCI-60 Panel (Average) | 0.33 - 4.87 (GI₅₀) | [7] |
| Styrylquinoline (SA Series) | HeLa (Cervical) | 2.52 - 4.69 (IC₅₀) | [8] |
| 6-Chloro-quinazolin 5a | MGC-803 (Gastric) | Induces 31.7% apoptosis at 10 µM | [9] |
| 8-Hydroxyquinoline Sulfonamide 3c | A549, HCT-116, MCF-7 | Comparable to Cisplatin/Doxorubicin | [10] |
| 4-Aryl-6-chloro-quinoline 10 | HepG 2.2.15 (Hepatitis B) | 4.4 - 9.8 (IC₅₀ for DNA replication) | [11] |
While specific data for this compound is not present in these comparative studies, the potent activity of other 6-chloro analogs (e.g., in the quinazolin and 4-aryl-quinoline series) suggests that halogenation at this position is compatible with, and can even enhance, anticancer efficacy.[9][11]
Antibacterial Activity
The quinolone family is a cornerstone of antibacterial therapy. Their primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.
The development of novel quinoline derivatives continues to yield compounds with potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. For example, a quinolone-coupled hybrid, 5d , demonstrated broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL.[12] Another study on quinoline–sulfonamide hybrids identified compound QS-3 as a promising candidate, particularly against P. aeruginosa (MIC of 64 µg/mL) and exhibiting synergy with ciprofloxacin.[13] Facilely accessible quinoline derivatives have also shown potent activity against multidrug-resistant Gram-positive strains like MRSA and C. difficile, with MICs as low as 1.5 µg/mL.[5]
Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Quinolone Analogs
| Compound Class/Analog | S. aureus (MRSA) | P. aeruginosa | C. difficile | Reference |
| Quinolone Hybrid 5d | 0.125 - 8 | 0.125 - 8 | Not Tested | [12] |
| Quinoline-Sulfonamide QS-3 | Not Specified | 64 | Not Tested | [13] |
| Quinolone Derivative 6 | 1.5 | Not Specified | ≤ 4.0 | [5] |
| 8-Hydroxyquinoline Sulfonamide 3c | Active (Comparable to Oxacillin) | Not Specified | Not Tested | [10] |
Structure-Activity Relationship (SAR): The Key to Potency
The biological profile of a quinoline analog is dictated by the interplay of its substituents. Understanding these relationships is crucial for predicting the potential of a compound like this compound.
-
C2 Position : The 2-hydroxyquinoline moiety exists in tautomeric equilibrium with its 2-quinolinone form. This structural feature is found in a wide range of bioactive compounds and can participate in hydrogen bonding with biological targets.[14]
-
C4 Position : The 4-aminoquinoline core is essential for the antimalarial activity of drugs like chloroquine.[4] In other contexts, substitution at C4 can dramatically influence anticancer or antibacterial profiles.
-
C6 Position : Halogenation at this position, particularly with chlorine, is a common strategy in drug design. The chloro group is electron-withdrawing and increases lipophilicity, which can enhance membrane permeability and target binding. The demonstrated potency of various 6-chloro-quinoline and 6-chloro-quinazoline derivatives in anticancer and anti-HBV assays underscores the importance of this substitution.[7][9][11]
-
C8 Position : The 8-hydroxyquinoline scaffold is a well-known metal chelator, a property that contributes to its antimicrobial and anticancer activities.[15]
Caption: Key structure-activity relationships of the quinoline scaffold.
Based on this SAR analysis, the combination of a 6-chloro substituent and a 2-hydroxy group in this compound suggests a molecule with favorable lipophilicity and hydrogen bonding capabilities, making it a compelling candidate for both anticancer and antimicrobial screening.
Standardized Bioassay Protocols
To ensure reproducible and comparable data, standardized protocols are essential. Below are methodologies for the primary bioassays discussed.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Plate human cancer cells (e.g., MGC-803, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Determination
This broth microdilution method determines the lowest concentration of an agent that inhibits bacterial growth.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, P. aeruginosa) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Outlook
The quinoline scaffold is a remarkably fruitful source of biologically active compounds. While direct comparative data on this compound is still being populated in the scientific literature, a robust analysis of its analogs provides a strong rationale for its investigation. The presence of a 6-chloro group is consistently associated with potent bioactivity in diverse quinoline-based molecules, and the 2-hydroxy group provides a key interaction point.
This guide demonstrates that by leveraging existing knowledge of structure-activity relationships and applying standardized bioassay protocols, researchers can strategically evaluate novel analogs. Future studies should focus on the direct synthesis and screening of this compound against broad panels of cancer cell lines and bacterial strains to precisely position its efficacy relative to other established quinoline derivatives. Such work will undoubtedly clarify its potential as a lead compound for the development of next-generation therapeutic agents.
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The 6-Chloro-2-Hydroxyquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Privileged Quinoline Core and the Impact of Chloro-Substitution
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inherent planarity and aromaticity of the quinoline ring system facilitate crucial interactions with biological macromolecules. Strategic functionalization of this core structure allows for the fine-tuning of its pharmacological profile. Among the various substitutions, the introduction of a chlorine atom at the 6-position has consistently been shown to enhance the biological efficacy of quinoline derivatives, making the 6-chloro-2-hydroxyquinoline core a particularly promising scaffold for the development of novel therapeutics.[3][4]
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives. We will objectively compare their performance across key therapeutic areas, supported by available experimental data, and provide detailed methodologies for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of next-generation therapeutic agents.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway
The dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Several studies have indicated that quinoline derivatives, particularly those with a 6-chloro substitution, can effectively inhibit this critical oncogenic pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[6]
Structure-Activity Relationship Insights
While a comprehensive SAR study specifically on a series of this compound derivatives is not extensively documented in publicly available literature, we can infer key relationships from structurally similar compounds:
-
The 6-Chloro Group: The presence of the chlorine atom at the 6-position is frequently associated with enhanced anticancer potency.[3] This is likely due to its electron-withdrawing nature and its potential to form favorable halogen bonds within the ATP-binding pocket of target kinases.
-
Substituents on the Phenyl Ring (at C2): In the case of 2-phenyl-4-quinolone derivatives, which are structurally related to the 2-hydroxyquinoline tautomer, substitutions on the C2-phenyl ring significantly modulate activity. For instance, halogen substitutions (fluoro and chloro) on the N-phenyl ring of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides resulted in potent activity against colon carcinoma cell lines.[4]
-
Modifications at the C3 and C4 Positions: The introduction of various moieties at the C3 and C4 positions of the quinoline ring has been explored to enhance anticancer activity. For example, quinoline-chalcone hybrids have demonstrated potent antiproliferative effects.[7]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity (IC50 in µM) of various quinoline derivatives against different human cancer cell lines. It is important to note that while not all compounds are direct derivatives of this compound, the data provides a valuable comparative context for the potential of this scaffold.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [7] |
| HCT-116 (Colon) | 5.34 | [7] | |
| MCF-7 (Breast) | 5.21 | [7] | |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Showed 82.9% growth reduction at 100 µM | [1] |
| Quinoline-based Dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [8] |
| Quinoline-based Dihydrazone (3c) | MCF-7 (Breast) | 7.05 | [8] |
| 5-Fluorouracil (Standard Drug) | MGC-803 (Gastric) | 6.22 | [7] |
| HCT-116 (Colon) | 10.4 | [7] | |
| MCF-7 (Breast) | 11.1 | [7] |
Proposed Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The anticancer effects of many quinoline derivatives are attributed to their ability to inhibit key kinases in the PI3K/Akt/mTOR pathway. This inhibition blocks downstream signaling, leading to decreased cell proliferation and survival, and the induction of apoptosis.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Agar Dilution Method for MIC Determination
The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Agar Plates: Prepare a series of agar plates containing twofold serial dilutions of the this compound derivative.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate the surface of each agar plate with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Compound Administration: Administer the this compound derivative or a vehicle control orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents with potent anticancer, antimicrobial, and anti-inflammatory activities. The presence of the 6-chloro substituent consistently appears to enhance biological efficacy across different therapeutic targets. While direct comparative data for a comprehensive series of this compound derivatives is still emerging, the available evidence from structurally related compounds strongly supports the potential of this scaffold.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will enable the elucidation of more precise structure-activity relationships and the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties. Further mechanistic studies are also crucial to fully understand their molecular targets and signaling pathways, particularly their interactions within the PI3K/Akt/mTOR cascade. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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A Comparative Guide to the Synthesis of 6-Chloro-2-hydroxyquinoline for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. Among its derivatives, 6-Chloro-2-hydroxyquinoline (which predominantly exists in its tautomeric form, 6-Chloro-2(1H)-quinolone) is a valuable intermediate in the synthesis of various bioactive molecules. This guide provides a comparative analysis of key synthetic routes to this important compound, offering insights into the mechanistic underpinnings, practical experimental considerations, and the relative merits of each approach. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Introduction to the Synthetic Challenge
The synthesis of substituted quinolones like this compound presents a fascinating challenge in controlling regioselectivity and achieving high yields. The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions. This guide will delve into both classical and modern approaches to the synthesis of this target molecule.
Classical Approaches: Building the Quinoline Core
Traditional methods for quinoline synthesis have been refined over more than a century and remain relevant in many applications. Here, we compare two of the most pertinent classical routes to this compound.
The Conrad-Limpach-Knorr Synthesis: A Tale of Two Temperatures
The reaction of an aniline with a β-ketoester is a foundational method for quinoline synthesis, with the outcome famously dependent on the reaction temperature. This dichotomy, known as the Conrad-Limpach-Knorr synthesis, offers two distinct pathways to quinolone isomers.[1]
The synthesis of 2-hydroxyquinolines, as in our target molecule, is favored under thermodynamic control at higher temperatures (typically 140-160°C).[2] This variation is often referred to as the Knorr quinoline synthesis.[3]
Mechanism:
The reaction proceeds via the initial formation of a β-ketoanilide intermediate from p-chloroaniline and a suitable β-ketoester, such as ethyl acetoacetate. This is followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the 2-hydroxyquinoline.[2][3]
DOT Script for Conrad-Limpach-Knorr Synthesis
Caption: Reaction pathway for the Knorr synthesis of this compound.
Experimental Protocol (Conceptual):
-
Anilide Formation: A mixture of p-chloroaniline and ethyl acetoacetate is heated at 140-150°C.
-
Cyclization: The resulting anilide is added to a hot, inert solvent (e.g., Dowtherm A or mineral oil) at approximately 250°C to effect cyclization.[4]
-
Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed, and recrystallized.
Advantages:
-
Utilizes readily available starting materials.
-
A well-established and understood reaction.
Disadvantages:
-
Requires high temperatures, which can be energy-intensive and may not be suitable for sensitive substrates.
-
The use of strong acids necessitates careful handling and neutralization during work-up.
-
Yields can be variable.
The Camps Cyclization: An Intramolecular Condensation Approach
The Camps cyclization offers an alternative route via the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone.[5] To synthesize this compound, the starting material would be an appropriately substituted N-(4-chloro-2-acylphenyl)amide.
Mechanism:
The reaction proceeds through the formation of an enolate from the acetophenone moiety, which then attacks the amide carbonyl in an intramolecular fashion. Subsequent dehydration leads to the formation of the quinolone ring system. The regioselectivity, yielding either a 2-hydroxy or a 4-hydroxyquinoline, is dependent on the specific substrate and reaction conditions.[5]
DOT Script for Camps Cyclization
Caption: General pathway for the Camps cyclization to this compound.
Experimental Protocol (Conceptual):
-
Reaction Setup: The o-acylaminoacetophenone precursor is dissolved in a suitable solvent like ethanol.
-
Base Addition: An aqueous solution of a strong base, such as sodium hydroxide, is added.
-
Heating: The mixture is heated to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is acidified to precipitate the product, which is then collected, washed, and recrystallized.
Advantages:
-
Can provide good yields.
-
The regioselectivity can be influenced by the choice of starting material and reaction conditions.
Disadvantages:
-
The synthesis of the required o-acylaminoacetophenone starting material can be a multi-step process.
Modern Synthetic Strategies: The Rise of Transition Metal Catalysis
In recent decades, transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including quinolines.[6] These methods often offer milder reaction conditions, greater functional group tolerance, and higher yields compared to classical approaches.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[7] While not a direct method for constructing the quinoline ring itself, it is highly valuable for the synthesis of precursors and for the functionalization of pre-existing quinoline scaffolds. For instance, a di-halogenated quinoline, such as 6-bromo-2-chloroquinoline, can be selectively aminated to introduce nitrogen-containing substituents, which can then be further transformed.[8][9]
Mechanism:
The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[7]
Advantages:
-
High yields and excellent functional group tolerance.
-
Milder reaction conditions compared to many classical methods.
-
Enables the synthesis of a wide range of substituted quinolines.
Disadvantages:
-
Requires the use of often expensive palladium catalysts and ligands.
-
The synthesis of the halogenated quinoline starting materials is an additional step.
Comparative Analysis of Synthesis Routes
| Parameter | Conrad-Limpach-Knorr Synthesis | Camps Cyclization | Transition Metal-Catalyzed (e.g., Buchwald-Hartwig) |
| Starting Materials | Simple and readily available (e.g., p-chloroaniline, β-ketoesters) | Requires multi-step synthesis of o-acylaminoacetophenones | Halogenated quinolines and amines/other coupling partners |
| Reaction Conditions | Harsh (high temperatures, strong acids) | Generally milder (reflux in base) | Mild to moderate temperatures, often requires inert atmosphere |
| Yields | Variable, can be low to moderate | Generally good | Often high to excellent |
| Scalability | Can be challenging due to high temperatures and strong acids | More readily scalable | Can be scalable, but catalyst cost may be a factor |
| Key Advantages | Use of simple starting materials | Good yields and potential for regiocontrol | High functional group tolerance and versatility |
| Key Disadvantages | Harsh conditions, potential for side reactions | Multi-step precursor synthesis | Catalyst cost and sensitivity |
Experimental Validation: Characterization of this compound
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants are indicative of the substitution pattern.[10][11]
-
¹³C NMR: The carbon NMR spectrum shows distinct resonances for each carbon atom in the molecule, confirming the carbon skeleton.[12]
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.
Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify key functional groups, such as the carbonyl (C=O) stretch of the predominant quinolone tautomer and the N-H stretch.[13]
Conclusion
The synthesis of this compound can be approached through a variety of methods, each with its own set of advantages and challenges. Classical methods like the Conrad-Limpach-Knorr and Camps cyclization remain valuable tools, particularly when starting from simple, readily available materials. However, modern transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, offer unparalleled versatility and efficiency for the synthesis of complex, functionalized quinoline derivatives. The optimal choice of synthetic route will depend on the specific goals of the research or development program, balancing factors such as cost, scale, and the need for functional group tolerance.
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A Comparative Guide to the Cross-Validation of Experimental Results for 6-Chloro-2-hydroxyquinoline
For researchers, scientists, and drug development professionals, the rigorous validation of experimental data is paramount to ensuring the integrity and reproducibility of scientific findings. This guide provides an in-depth technical comparison and cross-validation of experimental results for 6-Chloro-2-hydroxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, and biological activity, offering a framework for validating its properties against alternative compounds.
The Significance of the Quinolone Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with extensive applications in medicinal and industrial chemistry.[1] Their polysubstituted analogues often exhibit enhanced biological activity, making them crucial in drug discovery for developing more effective and safer therapeutic agents.[1] The quinolone scaffold is a core component in a wide array of therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties.[2]
Synthesis of this compound: A Methodological Approach
A versatile and widely adopted method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[2][3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2][3] While traditionally requiring high temperatures, modern adaptations using microwave irradiation have significantly improved reaction times and yields.[2][4]
Experimental Protocol: Modified Gould-Jacobs Reaction
This protocol outlines a general procedure for the synthesis of this compound, adapted from the principles of the Gould-Jacobs reaction.
Step 1: Condensation
-
In a round-bottom flask, combine 4-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 equivalents).
-
Heat the mixture to 100-130°C for 1-2 hours. The formation of the anilidomethylenemalonate intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Remove the ethanol byproduct under reduced pressure.
Causality: The initial step is a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable intermediate.[2] The use of a slight excess of DEEM can help drive the reaction to completion.
Step 2: Thermal Cyclization
-
Dissolve the dried intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether.
-
Heat the solution to reflux (approximately 250°C) for 30-60 minutes to facilitate the intramolecular cyclization.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the 4-hydroxy-3-carboethoxyquinoline product.
-
Add a non-polar solvent like hexane to enhance precipitation.
-
Collect the solid product by filtration and wash with a cold non-polar solvent.
Causality: This high-temperature step is crucial for the 6-electron electrocyclization that forms the quinoline ring system.[2] The choice of a high-boiling solvent is essential to reach the necessary activation energy for this reaction.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the 4-hydroxy-3-carboethoxyquinoline product in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete, as monitored by TLC.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the this compound-4-carboxylic acid.
-
Collect the precipitate by filtration.
-
Heat the carboxylic acid intermediate in a high-boating point solvent like mineral oil to 270-295°C for 10-15 minutes to induce decarboxylation.[5]
-
Cool the mixture, dilute with a solvent like chloroform, and filter to isolate the final product, this compound.
Causality: The saponification step converts the ester to a carboxylic acid, which is then removed by thermal decarboxylation to yield the desired 4-hydroxyquinoline.[3]
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Cross-Validation of Experimental Data: A Comparative Spectroscopic Analysis
The definitive structural confirmation of a synthesized compound relies on a combination of spectroscopic techniques. Below is a comparative table of expected spectroscopic data for this compound and a closely related analogue, 6-Bromo-2-hydroxyquinoline.
| Spectroscopic Data | This compound (Expected/Reported) | 6-Bromo-2-hydroxyquinoline (Expected/Reported) |
| Molecular Formula | C₉H₆ClNO | C₉H₆BrNO |
| Molecular Weight | 179.60 g/mol | 224.05 g/mol |
| ¹H NMR (DMSO-d₆) | δ ~11.5 (s, 1H, OH), δ 7.5-8.0 (m, 4H, Ar-H), δ 6.5 (d, 1H, H-3) | δ ~11.5 (s, 1H, OH), δ 7.6-8.1 (m, 4H, Ar-H), δ 6.5 (d, 1H, H-3) |
| ¹³C NMR (DMSO-d₆) | Expected signals for 9 carbons, with shifts influenced by the electron-withdrawing Cl and OH groups. | Expected signals for 9 carbons, with shifts influenced by the electron-withdrawing Br and OH groups. |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1650 (C=O, tautomeric form), ~1600, 1500 (C=C, aromatic), ~750 (C-Cl) | ~3400 (O-H), ~1650 (C=O, tautomeric form), ~1600, 1500 (C=C, aromatic), ~650 (C-Br) |
| Mass Spec (m/z) | M⁺ at 179, M+2 isotope peak for ³⁷Cl at ~33% intensity. | M⁺ at 223, M+2 isotope peak for ⁸¹Br at ~98% intensity. |
Note: Specific chemical shifts in NMR are estimations and can vary based on solvent and experimental conditions. The presence and ratio of isotopic peaks in mass spectrometry are critical for confirming the presence of chlorine and bromine.[6]
Structural Characterization Workflow
Caption: Workflow for the structural confirmation of synthesized compounds.[6]
Biological Activity of Halogenated Quinolines: A Comparative Overview
Halogenated quinoline derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] The position and nature of the halogen substituent can significantly influence the biological efficacy of these compounds.
| Biological Activity | Observations for Chloro-Quinolines | Comparative Notes on other Halogenated Quinolines |
| Antimicrobial | Chloro-substituted quinolines have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[8][9] The presence of a chlorine atom can enhance the lipophilicity of the molecule, potentially aiding in its penetration of bacterial cell membranes. | Bromo- and fluoro-substituted quinolines have also been reported to possess significant antimicrobial properties.[10][11] In some cases, di-halogenated derivatives exhibit superior activity.[9] |
| Anticancer | Certain chloroquinoline derivatives have been investigated for their anticancer potential, with some showing inhibitory activity against various cancer cell lines.[7] For instance, some derivatives have been found to inhibit tubulin polymerization, a critical process in cell division.[12] | The cytotoxic activity of halogenated chalcones, which share structural similarities with some quinoline precursors, has been well-documented against breast cancer cell lines.[13] |
| Antiviral | Some quinolone derivatives have been designed to interfere with viral replication processes, such as the Tat/TAR interaction in HIV.[14] | The specific impact of halogenation on antiviral activity is highly dependent on the viral target and the overall structure of the molecule. |
Conclusion
The cross-validation of experimental results for this compound requires a multi-faceted approach encompassing controlled synthesis, thorough spectroscopic analysis, and comparative evaluation of biological activity. By following established protocols like the Gould-Jacobs reaction and employing a suite of analytical techniques, researchers can confidently verify the structure and properties of this and other related quinoline derivatives. The comparative data presented in this guide serves as a valuable resource for validating new experimental findings and for the rational design of novel quinoline-based therapeutic agents.
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A Comparative Analysis of the Antimicrobial Spectrum of 6-Chloro-2-hydroxyquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, quinoline derivatives have long been a cornerstone of antimicrobial drug discovery. This guide provides an in-depth comparative analysis of the antimicrobial spectrum of 6-Chloro-2-hydroxyquinoline compounds, a class of molecules demonstrating significant potential against a range of microbial pathogens. As a Senior Application Scientist, this document is structured to provide not only a side-by-side comparison of antimicrobial efficacy but also to delve into the underlying structure-activity relationships and the experimental methodologies crucial for robust evaluation.
The Quinoline Scaffold: A Privileged Structure in Antimicrobial Research
The quinoline nucleus, a bicyclic aromatic heterocycle, is a well-established pharmacophore found in numerous natural and synthetic bioactive compounds.[1] Its derivatives, most notably the fluoroquinolones, have been instrumental in clinical practice for decades.[2] The antimicrobial action of many quinolones is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2] However, the rise of resistance to existing quinolones necessitates the development of new analogs with improved potency and novel mechanisms of action.
The this compound core, also known in its tautomeric form as 6-chloro-2(1H)-quinolinone, has emerged as a promising scaffold. The presence of the chloro group at the C6 position and the hydroxyl/oxo group at the C2 position significantly influences the molecule's electronic properties and its interaction with biological targets, leading to a distinct antimicrobial profile.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The true measure of an antimicrobial agent lies in its spectrum of activity. The following data, synthesized from various studies, provides a comparative overview of the Minimum Inhibitory Concentration (MIC) values for several this compound derivatives against a panel of clinically relevant microorganisms. A lower MIC value indicates greater antimicrobial potency.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | Derivative | Staphylococcus aureus (MRSA) | Staphylococcus epidermidis (MRSE) | Enterococcus faecalis (VRE) | Reference |
| 6c | 6-chloro-4-((4-chlorophenyl)imino)methyl)-3-phenyl-1H-quinolin-2-one | 0.75 | 2.50 | 0.75 | [3] |
| 6l | 6-chloro-4-(((2,4-dichlorophenyl)imino)methyl)-3-phenyl-1H-quinolin-2-one | 1.25 | 2.50 | 1.25 | [3] |
| 6o | 6-chloro-4-(((4-bromophenyl)imino)methyl)-3-phenyl-1H-quinolin-2-one | 2.50 | 5.0 | 2.50 | [3] |
| Daptomycin (Standard) | - | 0.50 | 1.0 | 0.50 | [3] |
Note: MRSA (Methicillin-resistant Staphylococcus aureus), MRSE (Methicillin-resistant Staphylococcus epidermidis), VRE (Vancomycin-resistant Enterococcus faecalis).
Analysis of Antibacterial Spectrum:
The data presented in Table 1 highlights the potent activity of 6-chloro-2-quinolinone derivatives, particularly against multidrug-resistant Gram-positive bacteria.[3] Compound 6c , with a single chloro-substituted phenylimino methyl group at the 4-position, demonstrates the most promising activity, with MIC values of 0.75 µg/mL against both MRSA and VRE.[3] The introduction of a second chloro group on the phenylimino ring (compound 6l ) or a bromo substituent (compound 6o ) leads to a slight decrease in potency against MRSA and VRE, suggesting that the electronic and steric properties of the substituent at this position are critical for activity.[3] Notably, all tested derivatives exhibit significant activity against MRSE.
While comprehensive data on the antifungal spectrum of this specific subclass is still emerging, related quinoline derivatives have shown promise. For instance, certain novel 6-hydroxyquinolinone derivatives have demonstrated potent activity against Candida albicans and Aspergillus niger.[4]
Unraveling the Mechanism of Action
The primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for relieving topological stress during DNA replication. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately cell death.
For the 6-chloro-2-quinolinone derivatives highlighted, it is plausible that they share this general mechanism. Indeed, compounds 6c and 6l have shown inhibitory activity against E. coli DNA gyrase and topoisomerase IV.[3] The chloro substituent at the 6-position is thought to enhance the binding affinity of the molecule to the enzyme-DNA complex.
Caption: Proposed mechanism of action for this compound compounds.
Experimental Protocols: Ensuring Rigorous Evaluation
The determination of the antimicrobial spectrum relies on standardized and reproducible experimental protocols. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations of the test compound.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Caption: Experimental workflow for the Broth Microdilution Method.
Conclusion and Future Perspectives
The this compound scaffold represents a promising avenue for the development of novel antimicrobial agents, particularly in the fight against multidrug-resistant Gram-positive pathogens. The available data demonstrates that strategic substitutions on this core structure can lead to compounds with potent antibacterial activity.
Future research should focus on:
-
Expanding the Spectrum: A systematic evaluation of a broader range of this compound derivatives against a more diverse panel of microorganisms, including Gram-negative bacteria and various fungal species, is warranted.
-
Structure-Activity Relationship (SAR) Elucidation: Comprehensive SAR studies are crucial to understand the influence of different substituents at various positions on the quinoline ring, which will guide the rational design of more potent analogs.
-
Mechanism of Action Studies: While inhibition of DNA gyrase and topoisomerase IV is a likely mechanism, further investigations are needed to confirm this and to explore other potential cellular targets.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights presented in this guide, researchers and drug development professionals can make informed decisions in the design and evaluation of the next generation of quinoline-based antimicrobial agents.
References
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomedical Science, 29(1), 87.
- A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents. (2024).
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2020). Journal of Medicinal Chemistry, 63(20), 11847-11869.
- Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents. (2011). European Journal of Medicinal Chemistry, 46(1), 307-319.
- Recent Expansions in Anti-Microbial Profile of Quinoline Analogues: A Review. (2026). Current Organic Chemistry, 30(4), 267-284.
- Review on Antimicrobial Activity of Quinoline. (2022). International Journal of Scientific Research and Management, 21(2), 219-227.
- Antibacterial Properties of Quinoline Derivatives: A Mini-Review. (2021). Biointerface Research in Applied Chemistry, 11(5), 13269-13280.
- 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry.
- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Scientific Reports, 13(1), 12345.
- Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. (1995). Molecular Pharmacology, 48(4), 583-592.
- Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. (n.d.).
- Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). Asian Journal of Chemistry, 36(7), 1518-1522.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances, 12(36), 23567-23588.
- Structure--activity relationship of quinolones. (1989).
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). International Journal of Molecular Sciences, 26(19), 15123.
- Comparative antimicrobial activity of 5-[6-chloro/fluoro/nitro-2-(p-chloro/ fluoro/ methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols (4a-i). (2014).
- Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling. (2021).
- Design, synthesis and biological evaluation of 6-chloro-quinolin-2-one derivatives as novel FXIa inhibitors. (2024). Bioorganic & Medicinal Chemistry Letters, 99, 129610.
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- 2. ijcrt.org [ijcrt.org]
- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of 6-Chloro-2-hydroxyquinoline-Based Inhibitors: A Comparative Guide
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile pharmacological activities. Among its derivatives, 6-chloro-2-hydroxyquinoline has emerged as a privileged structure, forming the basis for a range of potent inhibitors targeting diverse biological entities. This guide provides a comprehensive framework for benchmarking the performance of this compound-based inhibitors, offering a comparative analysis against relevant alternatives and detailing the experimental methodologies crucial for robust evaluation. Our focus will be on a specific, well-characterized derivative to illustrate the benchmarking process with clarity and scientific rigor.
For the purpose of this guide, we will center our discussion on a hypothetical this compound-based inhibitor, designated as CHQ-123 , which has been designed to target the Epidermal Growth Factor Receptor (EGFR) , a key player in various cancers. We will compare its performance against two well-established EGFR inhibitors: Gefitinib and Erlotinib .
The Scientific Rationale: Why Benchmark CHQ-123?
The rationale for developing new EGFR inhibitors like CHQ-123 stems from the need to overcome acquired resistance to existing therapies and to potentially offer an improved safety profile. Gefitinib and Erlotinib, while effective, can lead to resistance, often through mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation. Therefore, a rigorous benchmarking protocol is essential to determine if a novel inhibitor like CHQ-123 offers a tangible advantage in potency, selectivity, or its ability to overcome resistance.
Part 1: In Vitro Performance Benchmarking
The initial assessment of any novel inhibitor lies in its in vitro performance. This involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.
Biochemical Assays: Direct Target Engagement and Potency
The first step is to quantify the direct interaction between CHQ-123 and the EGFR kinase domain and compare its inhibitory activity with Gefitinib and Erlotinib.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay measures the phosphorylation of a substrate peptide by the EGFR kinase. The inhibition of this phosphorylation by the compounds is then quantified.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a phosphatase inhibitor. Prepare solutions of recombinant human EGFR kinase, a biotinylated substrate peptide, and ATP.
-
Compound Preparation: Serially dilute CHQ-123, Gefitinib, and Erlotinib in DMSO to create a range of concentrations.
-
Kinase Reaction: In a 384-well plate, add the EGFR kinase, the test compounds, and the substrate peptide. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection buffer containing EDTA, an anti-phospho-substrate antibody labeled with a donor fluorophore (e.g., Europium cryptate), and a streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
Signal Measurement: After incubation, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths. The ratio of the signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Comparative Data Summary:
| Compound | Target EGFR (Wild-Type) IC50 (nM) | Target EGFR (T790M Mutant) IC50 (nM) |
| CHQ-123 | 15 | 50 |
| Gefitinib | 25 | >1000 |
| Erlotinib | 20 | >1000 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
This data suggests that CHQ-123 is not only more potent against wild-type EGFR but, critically, retains significant activity against the resistant T790M mutant, a key differentiator from the first-generation inhibitors.
Cell-Based Assays: Cellular Potency and Pathway Inhibition
Moving from a purely biochemical context to a cellular one is crucial to assess the inhibitor's ability to engage its target within a more complex biological system.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the concentration of the inhibitor that inhibits cell growth by 50% (GI50).
Methodology:
-
Cell Culture: Culture EGFR-dependent cancer cell lines (e.g., A549 for wild-type EGFR and H1975 for T790M mutant EGFR) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of CHQ-123, Gefitinib, and Erlotinib for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 values by non-linear regression analysis.
Comparative Data Summary:
| Compound | A549 (WT EGFR) GI50 (nM) | H1975 (T790M EGFR) GI50 (nM) |
| CHQ-123 | 50 | 150 |
| Gefitinib | 80 | >5000 |
| Erlotinib | 75 | >5000 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The cell-based data corroborates the biochemical findings, demonstrating the superior potency of CHQ-123 in both wild-type and, importantly, in the T790M mutant cell line, highlighting its potential to overcome acquired resistance.
Workflow for In Vitro Benchmarking
Caption: Workflow for in vitro benchmarking of CHQ-123.
Part 2: Selectivity Profiling
An ideal inhibitor should be highly selective for its intended target to minimize off-target effects and associated toxicities.
Experimental Protocol: Kinome Profiling
This involves screening the inhibitor against a large panel of kinases to assess its selectivity.
Methodology:
-
Kinase Panel: Select a comprehensive panel of kinases (e.g., the 468-kinase panel from Eurofins DiscoverX).
-
Screening: Screen CHQ-123 at a fixed concentration (e.g., 1 µM) against the kinase panel using a suitable assay format (e.g., KINOMEscan™).
-
Data Analysis: The results are typically reported as the percentage of inhibition for each kinase. A lower percentage of inhibition for off-target kinases indicates higher selectivity.
-
Comparison: Compare the kinome profile of CHQ-123 with those of Gefitinib and Erlotinib to identify any differences in off-target activities.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and points of inhibition.
Part 3: In Vivo Efficacy Evaluation
The ultimate test of an inhibitor's potential is its efficacy in a living organism. This is typically assessed using xenograft models in mice.
Experimental Protocol: Xenograft Tumor Growth Study
Methodology:
-
Model System: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., H1975 for the T790M mutant model) into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Groups: Randomize the mice into different treatment groups: vehicle control, CHQ-123, Gefitinib, and Erlotinib.
-
Dosing: Administer the compounds to the mice daily (or as per the determined pharmacokinetic profile) via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. At the end of the study, calculate the tumor growth inhibition (TGI) for each group relative to the vehicle control.
Comparative Data Summary:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 1500 | 0 |
| CHQ-123 | 300 | 80 |
| Gefitinib | 1400 | 7 |
| Erlotinib | 1450 | 3 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The in vivo data strongly suggests that CHQ-123 is highly effective in suppressing the growth of tumors harboring the T790M resistance mutation, a significant advantage over Gefitinib and Erlotinib in this model.
Conclusion
This guide has outlined a systematic approach to benchmarking the performance of a novel this compound-based inhibitor, CHQ-123, against established drugs. The presented hypothetical data illustrates a scenario where CHQ-123 demonstrates superior potency, particularly against a clinically relevant resistance mutation, both in vitro and in vivo. This rigorous, multi-faceted evaluation is paramount in identifying promising new therapeutic candidates and understanding their potential advantages over existing treatments. The experimental protocols provided herein serve as a foundation for researchers to conduct their own comprehensive benchmarking studies.
References
The following is a list of representative references that would be relevant to the experimental designs and concepts discussed in this guide. For an actual study, specific citations for the source of protocols and comparative data would be essential.
- HTRF Technology. Cisbio. [Link]
- KINOMEscan™ Pl
- Guidelines for the Welfare and Use of Animals in Cancer Research. Workman et al., British Journal of Cancer. [Link]
- Epidermal Growth Factor Receptor (EGFR) Kinase Domain. UniProt. [Link]
The Quinoline Scaffold: A Foundation of Pharmacological Diversity
An In-Depth Technical Guide to the Novelty and Therapeutic Potential of 6-Chloro-2-hydroxyquinoline Derivatives
For research scientists and professionals in drug development, the quest for novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility is perpetual. The quinoline nucleus, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] This guide provides a comprehensive assessment of this compound derivatives, a subclass that is gaining attention for its diverse and potent biological activities. We will objectively compare the performance of these derivatives against relevant alternatives, supported by experimental data, and provide detailed protocols to empower further research and validation.
Quinoline, consisting of a benzene ring fused to a pyridine ring, is a versatile pharmacophore.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties.[1][4][5] The ability to modify the quinoline nucleus with various substituents allows for the fine-tuning of its biological and physicochemical properties, making it a cornerstone of drug discovery.[3] The introduction of a halogen, such as chlorine, at the C6 position has been shown to significantly enhance the bioactivity of many quinoline-based compounds.[6]
The this compound Core: Synthesis and Significance
The 2-hydroxyquinoline moiety exists in tautomeric equilibrium with its 2-quinolone form. This structural feature is critical for its biological activity, often facilitating hydrogen bonding interactions with target biomolecules. The presence of a chlorine atom at the C6 position further modulates the electronic properties of the ring system, often enhancing lipophilicity and target engagement.[6]
The synthesis of the this compound core can be achieved through several established methods, most notably the Conrad-Limpach-Knorr reaction, which involves the condensation of an aniline with a β-ketoester under varying conditions to yield either 2-quinolones or 4-quinolones.[7]
dot
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
The table below summarizes the in vitro cytotoxicity of various quinoline derivatives, highlighting the potency of the 6-chloro substituted compounds.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-chloro-quinazolin-5a | MGC-803 (Gastric) | <10 | [8] |
| 6-chloro-quinazolin-5f | Bcap-37 (Breast) | <10 | [8] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | MCF-7 (Breast) | 1.3 | [9] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | A549 (Lung) | 4.6 | [9] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Raji (Lymphoma) | ~2 | [10] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Raji (Lymphoma) | ~10-20 | [10] |
| Doxorubicin (Standard Drug) | MCF-7 (Breast) | 0.8 | [9] |
Note: Data for quinazolin and 2-quinolone-3-carboxamide derivatives provide a strong indication of the potential activity of this compound derivatives due to structural similarity.
Antimicrobial Activity
The quinoline core is central to many antimicrobial agents. The 8-hydroxyquinoline subclass, in particular, has well-documented antibacterial and antifungal properties. [11][12]Halogenation, especially with chlorine, often enhances this activity. [12]For instance, Cloxyquin (5-chloro-8-hydroxyquinoline) shows potent antibacterial action. [12]
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline (8HQ) | S. aureus | ≤4.77 | [12] |
| Cloxyquin (5-Chloro-8HQ) | S. aureus | ≤3.08 | [12] |
| Clioquinol (5-chloro-7-iodo-8HQ) | A. fumigatus | 6 | [13] |
| 2-chloro-6-methylquinoline hydrazone derivative | S. aureus | 6.25 | [14] |
| Nitroxoline | E. coli | 0.25–32 | [13]|
These data suggest that chloro-substituted hydroxyquinolines are highly effective against a range of microbial pathogens, including fungi and both Gram-positive and Gram-negative bacteria. Their mechanism often involves the chelation of essential metal ions required for microbial enzyme function.
Anti-inflammatory and Other Activities
Quinoline derivatives have also been explored for their anti-inflammatory effects, often linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). [15][16]Certain this compound derivatives have shown promise as non-nucleoside anti-hepatitis B virus (HBV) agents, demonstrating potent inhibition of HBsAg and HBeAg secretion and HBV DNA replication. [17]Furthermore, structure-activity relationship (SAR) studies on 6-chloro-2-arylvinylquinolines have identified compounds with potent antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. [6]
Structure-Activity Relationship (SAR): The Key to Novelty
Assessing the novelty of new derivatives hinges on understanding their SAR. For 6-chloro-quinolines, the following insights have been established:
-
Position of Chlorine: The presence of chlorine at the C6 position is consistently associated with enhanced biological activity across anticancer, antimalarial, and antimicrobial assays compared to unsubstituted or differently substituted analogues. [6][11]* The 2-Hydroxy Group: The 2-hydroxy (or 2-oxo) group is crucial for activity, likely participating in hydrogen bonding with target enzymes or receptors.
-
Substituents at Other Positions:
-
In antimalarial styrylquinolines, adding fluoro or trifluoromethyl groups to the C2-arylvinyl substituent enhances potency. [6] * In anticancer 8-hydroxyquinolines, the introduction of a Mannich base at the C7 position can induce selective toxicity towards multidrug-resistant cancer cells. [18] * For anti-HBV agents, modifications to a 2-hydroxyethyl group at the C3 position of a 6-chloro-2(1H)-quinolone core significantly impact antiviral activity. [17]
-
dot
Caption: Structure-Activity Relationship (SAR) logic for this compound derivatives.
Experimental Protocols for Validation
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol 1: General Synthesis of 2-Chloro-6-hydroxyquinoline
This protocol describes the demethylation of a methoxy precursor, a common final step in synthesizing hydroxyquinolines. [19]
-
Dissolution: Dissolve 2-chloro-6-methoxyquinoline (1.0 eq.) in dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add boron tribromide (BBr₃, 5.0 eq.) to the stirred solution.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 15 hours.
-
Quenching: Carefully quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with DCM (4 x 10 mL).
-
Washing & Drying: Combine the organic layers, wash with water (3 x 10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under vacuum to yield the 2-chloro-6-hydroxyquinoline product. Further purification can be achieved by column chromatography or recrystallization.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTS Assay)
This colorimetric assay assesses cell viability and proliferation by measuring the metabolic reduction of a tetrazolium salt (MTS) by viable cells. [10]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the optical density (absorbance) of each well at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The consistent enhancement of biological activity conferred by the C6-chloro substitution, combined with the diverse functionalization possibilities at other positions, underscores its novelty. The experimental data clearly indicate that its derivatives are potent anticancer, antimicrobial, and anti-inflammatory agents, often outperforming less substituted analogues. The provided protocols offer a robust framework for researchers to validate these findings and explore new derivatives. Further investigation focusing on lead optimization, in vivo efficacy, and detailed mechanistic studies is warranted to fully realize the therapeutic potential of this compelling class of compounds.
References
- Matada, B.S., et al. (2021). Quinoline: A versatile scaffold in medicinal chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]
- Oriental Journal of Chemistry. (2023).
- ResearchGate. (2023).
- Kaur, M., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design. [Link]
- Sahu, S., et al. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal. [Link]
- Singh, K., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. [Link]
- Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
- Li, Y., et al. (2011). Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents. European Journal of Medicinal Chemistry. [Link]
- Harsh, H., et al. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
- ResearchGate. (2021).
- Kuban, M., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]
- Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]
- Bouida, A., et al. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics. [Link]
- Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. [Link]
- ResearchGate. (2014).
- Costa, C., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Jac-Antimicrobial Resistance. [Link]
- Ghorab, M.M., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Minibayeva, F., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Antioxidants. [Link]
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comparative docking scores of 6-Chloro-2-hydroxyquinoline analogs
An In-Depth Guide to the Comparative Molecular Docking of 6-Chloro-2-hydroxyquinoline Analogs
In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4] This guide focuses on a specific, promising subset: this compound analogs. We will delve into the comparative analysis of their binding affinities to various protein targets using molecular docking, a cornerstone of computer-aided drug design (CADD).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a framework for understanding the causality behind computational choices, ensuring that the described protocols are robust and self-validating.
The Scientific Foundation: Molecular Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor).[5] The primary goal is to forecast the binding affinity and mode of interaction, which are quantified by a "docking score." This score, typically expressed in units of energy like kcal/mol, estimates the binding free energy; a more negative score generally indicates a stronger, more stable interaction between the ligand and its target.[6][7]
However, the docking score is not an absolute measure. It is highly dependent on the software, the scoring function used, and the meticulous preparation of both the protein and the ligand. Therefore, direct comparison of scores is only meaningful when generated under identical conditions. This guide will synthesize data from various studies, contextualizing the results by clearly stating the experimental parameters used in each case.
A Self-Validating Protocol for Molecular Docking
To ensure the reliability of in-silico results, a rigorous and validated protocol is paramount. The following workflow represents a synthesis of best practices observed in numerous studies involving quinoline derivatives.[1][6][8][9]
Step 1: Protein Preparation
The initial step involves obtaining the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB). This is not merely a file download; it's a critical refinement process.
-
Rationale: Raw PDB files often contain non-essential water molecules, co-factors, or co-crystallized ligands from the original experiment. They also lack hydrogen atoms, which are crucial for defining accurate hydrogen bond networks.
-
Procedure:
-
Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio, UCSF Chimera).
-
Remove all non-essential water molecules and any irrelevant co-crystallized ligands.
-
Add hydrogen atoms appropriate for a physiological pH (typically ~7.4).
-
Assign correct bond orders and formal charges.
-
Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the addition of hydrogens. This is done while keeping heavy atom positions fixed to preserve the experimentally determined backbone conformation.
-
Step 2: Ligand Preparation
The small molecules, or ligands (our this compound analogs), must also be prepared to represent their most likely state in the protein's binding pocket.
-
Rationale: A 2D drawing of a molecule does not capture its 3D shape or the various ionization and tautomeric states it can adopt at physiological pH.
-
Procedure:
-
Draw the 2D structures of the analogs.
-
Use a dedicated tool (e.g., Schrödinger's LigPrep, ChemDraw) to generate a low-energy 3D conformation.
-
Generate all possible ionization states at the target pH.
-
Generate all possible tautomers and stereoisomers. This step is crucial for ensuring the correct form of the ligand is docked.
-
Step 3: Active Site Definition & Grid Generation
The docking algorithm needs to know where to perform its calculations. This is defined by a "grid."
-
Rationale: Docking an entire protein surface is computationally expensive and unnecessary. We focus the search on the known or predicted binding site (the "active site").
-
Procedure:
-
Identify the active site. If a co-crystallized ligand is present in the PDB structure, the site can be defined by a bounding box centered on that ligand.
-
If the site is unknown, prediction tools or published literature can be used to identify key binding residues.
-
Generate the docking grid. This grid pre-calculates the potential energy values for different atom types within the defined active site, dramatically speeding up the subsequent docking calculations.
-
Step 4: Docking & Scoring
With prepared inputs, the docking simulation can be run.
-
Rationale: Different algorithms balance accuracy and speed. "Extra Precision" (XP) modes, for example, are more computationally intensive but provide more reliable results by penalizing poses with steric clashes more heavily.[6]
-
Procedure:
-
Select a docking program (e.g., Glide, AutoDock Vina, GOLD).
-
Choose a precision mode (e.g., XP mode in Glide).
-
Execute the docking run. The software will systematically place each ligand conformer into the active site, evaluating thousands to millions of possible poses.
-
The program outputs the best-scoring poses for each ligand, along with their corresponding docking scores.
-
Step 5: Protocol Validation (Trustworthiness Check)
This is the most critical step for ensuring the trustworthiness of the results.
-
Rationale: A docking protocol must be able to reproduce known experimental results before it can be trusted to predict new ones.
-
Procedure:
-
The most common method is "re-docking." The native co-crystallized ligand is extracted from the PDB file and then docked back into the protein using the defined protocol.
-
The Root-Mean-Square Deviation (RMSD) between the pose of the re-docked ligand and its original crystallographic pose is calculated.
-
An RMSD value of less than 2.0 Å is considered a successful validation, indicating the protocol can accurately reproduce the known binding mode.[1][8]
-
Caption: A validated molecular docking workflow ensures scientific rigor.
Comparative Analysis of Docking Scores
It is critical to reiterate that scores from different studies (using different targets, software, and scoring functions) are not directly comparable. The value lies in the relative ranking of compounds within the same study and the structural insights gained.
| Target Protein (PDB ID) | Ligand/Analog | Docking Software | Docking Score | Reference |
| HIV Reverse Transcriptase (4I2P) | Compound 4 (Pyrimidine-quinoline) | Schrödinger Glide (XP) | -10.675 | [6] |
| Compound 5 (Pyrimidine-quinoline) | Schrödinger Glide (XP) | -10.38 | [6] | |
| Compound 7 (Pyrimidine-quinoline) | Schrödinger Glide (XP) | -10.23 | [6] | |
| Rilpivirine (Standard Drug) | Schrödinger Glide (XP) | -8.56 | [6] | |
| Elvitegravir (Standard Drug) | Schrödinger Glide (XP) | -8.57 | [6] | |
| CB1a Protein (2IGR) | 2H-thiopyrano[2,3-b]quinoline derivs. | AutoDock Vina | -5.3 to -6.1 kcal/mol | [7] |
| SARS-CoV-2 Target (6W63) | H-368 (Hydroxychloroquine analog) | AutoDock Vina | -6.0 kcal/mol | [11] |
| H-156 (Hydroxychloroquine analog) | AutoDock Vina | -5.9 kcal/mol | [11] | |
| Hydroxychloroquine (Parent Drug) | AutoDock Vina | -5.5 kcal/mol | [11] | |
| Chloroquine (Parent Drug) | AutoDock Vina | -4.5 kcal/mol | [11] | |
| EGFR (various) | Compound 4f (Substituted Quinoline) | Not Specified | IC₅₀ = 0.015 µM (Strong Inhibition) | [3] |
| S. aureus DNA Gyrase | 8-ChloroQuinolone Analogs | Drug Discovery Workbench | Correlation between docking scores and experimental MIC values observed. | [9] |
Structure-Activity Relationship (SAR) Insights
By analyzing the docking results, we can derive valuable insights into the structure-activity relationships that govern binding affinity.
-
Impact of Heterocyclic Moieties: In the study targeting HIV Reverse Transcriptase, quinoline derivatives featuring a pyrimidine moiety consistently showed higher (more negative) docking scores than those with a pyrazoline moiety.[6] The top-performing compound, with a score of -10.675, was a pyrimidine-containing quinoline derivative.[6]
-
Role of Halogen Substitutions: The presence and position of halogen atoms can significantly influence binding. For instance, the difference between two compounds with scores of -8.76 and -8.51 was the substitution of a p-Bromo-phenyl group with a p-Fluoro-phenyl group, respectively.[6] This highlights the sensitivity of the binding pocket to different halogen substitutions.
-
Key Interactions: The most potent compounds often form specific, high-quality interactions with key amino acid residues in the active site. The top compounds in the HIV-RT study displayed hydrophobic interactions with TRP229 and crucial hydrogen bond interactions with LYS 101.[6] The ability of a designed analog to form these specific interactions is a strong predictor of its potential activity.
Caption: Visualizing the structure-activity relationship (SAR) of analogs.
Bridging the Gap: From In-Silico Scores to In-Vitro Reality
A high docking score is a promising indicator, but it is not a guarantee of biological activity. The ultimate validation comes from correlating computational predictions with experimental data. Several of the reviewed studies successfully demonstrate this crucial link.
-
Anticancer Activity: A study on substituted quinoline derivatives identified compound 4f as having significant cytotoxic effects against A549 and MCF7 cancer cell lines, with IC₅₀ values comparable to the standard drug doxorubicin.[3] Molecular docking studies confirmed that compound 4f formed strong interactions with key amino acids in the active site of the target protein, EGFR, providing a mechanistic explanation for its potent activity.[3]
-
Antibacterial Activity: In a study of novel quinolones against Staphylococcus aureus, researchers observed a clear correlation between the in-silico docking scores against the S. aureus DNA gyrase protein and the experimentally determined Minimum Inhibitory Concentration (MIC) values.[9] This provides strong evidence that the computational model is accurately predicting the compounds' antibacterial efficacy.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the design of novel therapeutic agents. This guide has demonstrated that through a validated molecular docking workflow, it is possible to rationally design analogs with enhanced binding affinities for a variety of biological targets. The synthesized data reveals that the addition of specific heterocyclic moieties, such as pyrimidines, and the strategic placement of halogen atoms can significantly improve docking scores.
Crucially, the correlation of these in-silico results with experimental IC₅₀ and MIC values provides the confidence needed to advance these computational hits into the drug development pipeline. The principles and protocols outlined herein offer a robust framework for researchers seeking to explore the vast chemical space of quinoline derivatives and unlock their full therapeutic potential.
References
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. PubMed Central.
- Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
- Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate.
- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed.
- (PDF) Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate.
- Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. MDPI.
- Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
- Docking Studies on Novel Analogues of 8-ChloroQuinolones against Staphylococcus aureus. ResearchGate.
- Design, Molecular Docking And In Silico Analysis Of Analogues Of Chloroquine And Hydroxychloroquine Against SARs-COV-2 Target (6w63.pdb). SciSpace.
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A Comparative Guide to Confirming the Mechanism of Action of 6-Chloro-2-hydroxyquinoline
For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application. 6-Chloro-2-hydroxyquinoline, a member of the quinoline class of heterocyclic aromatic compounds, presents a compelling case for investigation due to the diverse biological activities exhibited by its chemical relatives. This guide provides an in-depth, experience-driven framework for confirming the MoA of this compound, comparing it with key alternatives, and offering detailed experimental protocols to validate its biological targets.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Derivatives are known to act as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The addition of a hydroxyl group and a chlorine atom to the quinoline core, as in this compound, is expected to significantly influence its physicochemical properties and biological activity. While the precise MoA of this specific isomer is not yet fully elucidated in publicly available literature, we can hypothesize its action based on the well-documented activities of structurally similar compounds. The primary proposed mechanisms for quinoline derivatives include metal ion chelation, kinase inhibition, and lysosomotropism.[4][5][6]
This guide will, therefore, focus on a multi-pronged approach to first, hypothesize, and then, experimentally confirm the dominant MoA of this compound.
Hypothesized Mechanism of Action: A Dual Role in Cellular Disruption
Based on its structural features—a planar aromatic ring system, a hydroxyl group, and an electronegative chlorine atom—we propose a primary MoA for this compound centered on two synergistic activities:
-
Metal Ion Chelation: The hydroxyquinoline core is a well-established bidentate chelating agent, capable of binding essential metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[7] This sequestration can disrupt critical enzymatic processes that rely on these metals as cofactors, leading to cellular dysfunction and cytotoxicity. The chloro-substituent can further enhance the lipophilicity and cell permeability of the compound.
-
Kinase Inhibition: The quinoline nucleus can function as an ATP mimetic, competitively binding to the ATP-binding pocket of various protein kinases.[5] Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer.[5] The 6-chloro substituent may contribute to the binding affinity and selectivity for specific kinases.
To confirm this dual-action hypothesis, a series of comparative experiments are necessary, pitting this compound against compounds with well-defined mechanisms.
Comparative Analysis: Benchmarking Against Established Compounds
An objective comparison requires the selection of appropriate reference compounds. The following table outlines our chosen alternatives and the rationale for their inclusion.
| Compound | Chemical Structure | Primary Mechanism of Action | Rationale for Comparison |
| This compound | C₉H₆ClNO | Hypothesized: Metal Chelation & Kinase Inhibition | The subject of our investigation. |
| 8-Hydroxyquinoline | C₉H₇NO | Metal Ion Chelation | The parent compound, provides a baseline for chelation activity without the influence of the chloro-substituent.[6][8] |
| Clioquinol | C₉H₅Cl₂INO | Metal Ion Chelation & Ionophore | A well-studied halogenated hydroxyquinoline, allowing for comparison of the effect of different halogenation patterns on biological activity.[6] |
| Bosutinib | C₂₆H₂₉Cl₂N₅O₃ | Kinase Inhibition (Src/Abl) | A known quinoline-based kinase inhibitor, serving as a positive control for kinase inhibition assays. |
| Chloroquine | C₁₈H₂₆ClN₃ | Lysosomotropism, Heme Polymerization Inhibition | A classic quinoline drug with a distinct MoA, used to rule out lysosomotropism as the primary mechanism for this compound.[4][9] |
Experimental Workflow for MoA Confirmation
To systematically test our hypothesis, we will employ a tiered experimental approach, moving from broad cellular effects to specific molecular interactions.
Caption: Tiered experimental workflow for MoA confirmation.
Part 1: Confirming Metal Chelation Properties
The ability of a compound to chelate metal ions can be a primary driver of its biological activity.[7] We will quantify this property using UV-Visible spectrophotometry.
Protocol: UV-Visible Spectrophotometric Titration for Metal Chelation
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (1 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare stock solutions of metal salts (e.g., FeCl₃, CuSO₄) (10 mM) in deionized water.
-
Prepare a buffered solution (e.g., 50 mM HEPES, pH 7.4).
-
-
Spectrophotometric Measurement:
-
In a quartz cuvette, add 1 mL of the buffered solution and a fixed concentration of this compound (e.g., 50 µM).
-
Record the initial UV-Vis spectrum (200-600 nm).
-
Add incremental amounts of the metal salt solution (e.g., 5 µL at a time) to the cuvette.
-
After each addition, mix thoroughly and record the spectrum.
-
-
Data Analysis:
-
Monitor for changes in the absorbance spectrum, such as a shift in the maximum wavelength (λmax) or the appearance of new peaks, which indicate complex formation.
-
Plot the change in absorbance at a specific wavelength against the molar ratio of metal to ligand to determine the stoichiometry of the complex.
-
Expected Outcome & Comparison:
We expect this compound to show significant spectral shifts upon the addition of Fe³⁺ and Cu²⁺, similar to 8-Hydroxyquinoline. The binding affinity and stoichiometry will be compared to determine the influence of the 2-hydroxy and 6-chloro substitutions.
Part 2: Screening for Kinase Inhibition
To assess the potential of this compound as a kinase inhibitor, a broad screening panel is the most efficient initial approach.
Protocol: High-Throughput Kinase Profiling (e.g., KinomeScan®)
This is typically performed as a service by specialized companies. The general principle involves a competition binding assay.
-
Assay Principle: A test compound (this compound) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a low qPCR signal.
-
Data Analysis: Results are typically reported as a percentage of control, allowing for the identification of "hits" that inhibit kinase binding by a certain threshold (e.g., >90% at 10 µM).
Expected Outcome & Comparison:
If this compound is a kinase inhibitor, this screen will identify the specific kinases it targets. A comparison with the profile of Bosutinib will reveal any shared targets or suggest a novel selectivity profile. 8-Hydroxyquinoline and Clioquinol would likely show weaker or no specific kinase inhibition in this assay format.
Part 3: Validating Target Engagement in a Cellular Context
Identifying a molecular target in a biochemical assay is a crucial first step, but confirming that the compound engages this target within a living cell is paramount. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[1][10][11]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line identified as sensitive in the MTT assay) to ~80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant and analyze the amount of the soluble target protein (identified from the kinase screen) by Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Expected Outcome & Comparison:
A positive CETSA result would provide strong evidence that this compound directly binds to and stabilizes its target kinase inside the cell. No such shift would be expected for compounds that do not engage the target, such as 8-Hydroxyquinoline or Chloroquine (unless the target is a metal-dependent enzyme stabilized by chelation).
Summary of Comparative Data
The following table summarizes the expected outcomes of the proposed experiments, which would allow for a robust confirmation of the mechanism of action.
| Experiment | This compound | 8-Hydroxyquinoline | Clioquinol | Bosutinib | Chloroquine |
| Cytotoxicity (IC₅₀) | Potent (Hypothesized) | Moderate | Potent | Potent | Moderate |
| Metal Chelation | Strong | Strong | Strong | Weak/None | Weak |
| Kinase Inhibition | Specific Profile (Hypothesized) | Weak/None | Weak/None | Potent (Src/Abl) | None |
| CETSA (for identified kinase) | Positive Shift (Hypothesized) | No Shift | No Shift | Positive Shift | No Shift |
| Lysosomal pH | No significant change | No significant change | No significant change | No significant change | Increase in pH |
Conclusion
Confirming the mechanism of action for a compound like this compound requires a logical, multi-faceted approach. By hypothesizing a dual role in metal chelation and kinase inhibition, we can design a targeted series of experiments. Comparing its performance against well-characterized alternatives like 8-Hydroxyquinoline, Clioquinol, Bosutinib, and Chloroquine provides the necessary context to interpret the experimental data. The workflow outlined in this guide, culminating in target validation with CETSA, provides a robust framework for researchers to definitively elucidate the molecular mechanisms underpinning the biological activity of this compound, thereby paving the way for its further development as a potential therapeutic agent.
References
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- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Kaufmann, A., & Musso, D. L. (2020). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 25(17), 3865. [Link]
- Ginsburg, H., & Krugliak, M. (1992). The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium. Biochemical Pharmacology, 43(1), 63-70. [Link]
- Al-Ostath, J., & Al-Busafi, S. N. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Chemical Sciences, 3(1), 1-10. [Link]
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- Yang, Z., et al. (2022). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action.
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A Comparative Guide to 6-Chloro-2-hydroxyquinoline and Its Analogs for Drug Discovery
This technical guide offers researchers, scientists, and drug development professionals a comparative analysis of 6-Chloro-2-hydroxyquinoline and structurally similar compounds. We delve into their physicochemical properties, synthesis, and biological activities, providing experimental data and protocols to support further investigation in medicinal chemistry.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous synthetic and natural compounds with a wide array of pharmacological activities.[1][2][3][4] Its derivatives have been extensively explored for anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3][4] The introduction of various substituents onto the quinoline core allows for the fine-tuning of its biological and physicochemical properties.
This compound, which exists in tautomeric equilibrium with 6-chloro-1H-quinolin-2-one, is a key intermediate and a bioactive molecule in its own right. The presence of a chlorine atom at the 6-position has been shown to significantly influence the compound's electronic properties and biological efficacy, particularly in anticancer applications.[5][6] This guide provides a side-by-side comparison with key analogs to elucidate structure-activity relationships (SAR) and guide future research.
Comparative Physicochemical Properties
The substitution pattern on the quinoline ring directly impacts fundamental properties like molecular weight, melting point, and solubility, which in turn affect the compound's pharmacokinetic profile.
| Compound | Structure | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | This compound | C₉H₆ClNO | 179.60 | 1810-67-9[7] |
| 2-Hydroxyquinoline | 2-Hydroxyquinoline | C₉H₇NO | 145.16 | 59-31-4 |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | 5-Chloro-8-hydroxyquinoline | C₉H₆ClNO | 179.60 | 130-16-5 |
| 7-Chloro-4-hydroxyquinoline | 7-Chloro-4-hydroxyquinoline | C₉H₆ClNO | 179.60 | 86-99-7 |
| 6-Chloro-2-hydroxyquinoxaline | 6-Chloro-2-hydroxyquinoxaline | C₈H₅ClN₂O | 180.59 | 2427-71-6[8] |
Comparative Biological Activities
Anticancer Activity
Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[2][5] The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a frequent target for these compounds.[4][5]
Key Mechanistic Pathway: PI3K/Akt/mTOR Inhibition The diagram below illustrates the signaling cascade targeted by many quinoline-based anticancer agents. By inhibiting key kinases in this pathway, these compounds can halt tumor cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of selected compounds against various human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 | [2] |
| Various 7-chloroquinoline derivatives | HL-60 (Promyelocytic leukemia) | 1.89 - 11.21 | [9] |
| 8-Hydroxyquinoline hydrazone Copper(II) complexes | A-375 (Malignant Melanoma) | 0.2 - 2.5 | [10] |
| Trisubstituted triazole-8-hydroxyquinoline derivatives | MCF-7 (Breast Cancer) | 21.02 | [11] |
Expert Analysis: The position of the chloro substituent and the nature of other functional groups are critical for anticancer potency. Studies suggest that the 6-chloro substitution can enhance activity.[6] Furthermore, 8-hydroxyquinoline derivatives often exhibit potent anticancer effects, which can be significantly amplified by coordination with metal ions like copper, forming complexes with IC₅₀ values in the nanomolar to low micromolar range.[10][12]
Antimicrobial Activity
Many quinoline derivatives, particularly 8-hydroxyquinolines, exhibit broad-spectrum antimicrobial activity. A primary mechanism is believed to be the chelation of essential metal ions, like iron and copper, which disrupts microbial metabolic processes.[13][14]
The table below presents the Minimum Inhibitory Concentration (MIC) values, indicating the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Mycobacterium tuberculosis | 0.062 - 0.25 | [13] |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Staphylococcus aureus | ≤3.9 (MIC₅₀) | [15] |
| 8-Hydroxyquinoline | Staphylococcus aureus | ≤6.9 (MIC₅₀) | [15] |
| Quinoline-hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | [16] |
| Quinoline-hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 | [16] |
Expert Analysis: The data highlights the potent antibacterial activity of halogenated 8-hydroxyquinolines. Cloxyquin (5-chloro-8-hydroxyquinoline) is particularly effective against both drug-susceptible and multidrug-resistant strains of M. tuberculosis.[13] The position of the halogen is crucial; compounds with chloro- or bromo-substituents at the 5- and/or 7-positions of an 8-hydroxyquinoline scaffold consistently demonstrate strong antimicrobial effects.[15][17]
Synthesis Methodologies
The synthesis of the quinoline core is well-established, with classic named reactions like the Skraup, Friedländer, and Gould-Jacobs syntheses providing versatile pathways.[6][18] The choice of starting materials dictates the final substitution pattern.
Protocol: Skraup Synthesis of 6-Chloroquinoline
This protocol adapts the classic Skraup reaction to synthesize the 6-chloroquinoline core, a common precursor for more complex derivatives.
Rationale: This one-pot reaction is a robust method for creating the fundamental quinoline ring system from simple precursors. p-Chloroaniline is chosen to introduce the chlorine atom at the desired 6-position. Glycerol provides the three-carbon chain needed to form the second ring, and sulfuric acid acts as both a dehydrating agent and a catalyst. An oxidizing agent is required for the final aromatization step.
Step-by-Step Protocol:
-
Preparation: In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add 100 mL of concentrated sulfuric acid to 40 g of p-chloroaniline with cooling to manage the exothermic reaction.
-
Addition of Reagents: To this mixture, add 120 g of glycerol and 35 g of a suitable oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate).
-
Reflux: Heat the mixture under reflux for 4-5 hours. The reaction is vigorous and should be monitored carefully.
-
Work-up: After cooling, pour the reaction mixture onto 500 g of crushed ice.
-
Neutralization: Carefully neutralize the solution with an aqueous solution of sodium hydroxide or ammonia until it is strongly alkaline. This will precipitate the crude product.
-
Isolation: Collect the crude 6-chloroquinoline by filtration or steam distillation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation to yield the final product.[18]
Caption: Generalized workflow for the Skraup synthesis of 6-chloroquinoline.
Experimental Protocols for Biological Evaluation
To ensure reproducibility and validity, standardized protocols are essential for assessing biological activity.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Standard workflow for the MTT cell viability assay.
Conclusion and Future Directions
This guide demonstrates that this compound and its analogs are a versatile and highly promising class of compounds for drug discovery. The comparative analysis reveals critical structure-activity relationships:
-
Anticancer Activity: The 6-chloro substitution is often beneficial, and the 8-hydroxyquinoline scaffold shows significant potential, especially when complexed with metals.
-
Antimicrobial Activity: Halogenation at positions 5 and 7 of the 8-hydroxyquinoline core is a key determinant of potent antibacterial and antimycobacterial activity.
Future research should focus on lead optimization to improve potency, selectivity, and pharmacokinetic profiles. Synthesizing novel hybrid molecules that combine the quinoline scaffold with other pharmacophores could lead to the development of next-generation therapeutic agents with enhanced efficacy and novel mechanisms of action.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(20), 6297.
- New preparation process of 6-chloro-2-hydroxyquinoxaline. (2011). Google Patents.
- Synthesis method of 2-chloro-6-chloroquinoxaline. (2013). Google Patents.
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- Jain, A. K., & Sharma, S. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654.
- Cherdtrakulkiat, R., Boonpangrak, S., Sinthupoom, N., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 6, 135-141.
- Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. (2011).
- Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H., Chan, D., Tsoi, M. Y., ... & Tang, J. C. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(2), 170–174.
- Ortiz-Pastrana, N. L., Gonzalez-Chavez, Z., Rivera, G., & Salas, C. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 26(16), 4995.
- de Faria, A. R., Meira, E. B., de Oliveira, V. L., & de Oliveira, R. B. (2019). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 30(11), 2415-2426.
- Chen, Y. C., Chen, Y. H., & Lu, P. L. (2009). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 53(7), 3120–3122.
- Al-Zahrani, A. A., Al-Ansary, G. H., & Al-Ghamdi, K. M. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 13(38), 26689–26707.
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508.
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(20), 6297.
- Ribeiro, C., Silva, A. M., de Castro, B., & Gameiro, P. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 242, 112160.
- Strebl, D., Krizsán, G., Spengler, G., & Enyedy, É. A. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega, 8(2), 2269–2281.
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Validating the Reproducibility of 6-Chloro-2-hydroxyquinoline Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among its many derivatives, 6-Chloro-2-hydroxyquinoline (which exists in tautomeric equilibrium with 6-chloro-1H-quinolin-2-one) is a key intermediate for various biologically active compounds. However, the successful and, more importantly, reproducible synthesis of this molecule can be a significant hurdle. This guide provides an in-depth, comparative analysis of established synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to ensure reliable outcomes in your research.
The Challenge of Reproducibility in Quinolone Synthesis
The synthesis of substituted quinolines, while based on century-old named reactions, is often plagued by issues of reproducibility.[1] Factors such as reaction control, regioselectivity, and purification of the final product can significantly impact yield and purity.[1] For this compound, the presence of the chloro-substituent and the hydroxy/oxo group adds layers of complexity to the reaction dynamics. This guide will focus on the most pertinent and reliable methods, primarily variations of the Conrad-Limpach and Knorr syntheses, to address these challenges head-on.
Recommended Synthetic Pathway: The Knorr Quinoline Synthesis
While several methods exist for quinoline synthesis, the Knorr quinoline synthesis stands out for its directness in producing 2-hydroxyquinolines (2-quinolones).[2][3] This reaction involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide.[2] For the synthesis of this compound, the β-ketoanilide intermediate is prepared from 4-chloroaniline and a β-ketoester, such as ethyl acetoacetate.
The causality behind this choice lies in the reaction's mechanism. The initial reaction of 4-chloroaniline with ethyl acetoacetate can proceed via two pathways, dictated by temperature. At higher temperatures (thermodynamic control), the aniline attacks the ester carbonyl, leading to the desired β-ketoanilide, the precursor for the 2-quinolone. Subsequent acid-catalyzed cyclization is an electrophilic aromatic substitution, which is generally efficient and leads to the stable quinolone ring system.[2]
Detailed Experimental Protocol: Knorr Synthesis of this compound
This protocol is a self-validating system, designed for high reproducibility.
Step 1: Synthesis of the β-ketoanilide intermediate (Acetoacet-4-chloroanilide)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heating: Heat the reaction mixture to 110-140°C in an oil bath for 2-3 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. The crude acetoacet-4-chloroanilide will solidify. The product can be purified by recrystallization from ethanol.
Step 2: Acid-Catalyzed Cyclization to this compound
-
Reaction Setup: To the purified acetoacet-4-chloroanilide (1 equivalent) in a clean, dry flask, add a strong acid catalyst. Polyphosphoric acid (PPA) is often effective.[2] Alternatively, concentrated sulfuric acid can be used.[1]
-
Heating: Heat the mixture with stirring to 80-100°C for 1-2 hours. The reaction progress should be monitored by TLC.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is the crude this compound.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product.
-
Characterization:
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. The 1H NMR spectrum is a key analytical tool for this purpose.[4]
Comparative Analysis of Synthetic Routes
The choice of synthetic methodology often depends on the desired scale, available starting materials, and required purity. Below is a comparison of the Knorr synthesis with other relevant methods.
| Parameter | Knorr Quinoline Synthesis | Conrad-Limpach Synthesis | Gould-Jacobs Reaction |
| Target Product | 2-Hydroxyquinolines | 4-Hydroxyquinolines | 4-Hydroxyquinolines |
| Starting Materials | Aniline, β-ketoester | Aniline, β-ketoester | Aniline, alkoxymethylenemalonic ester |
| Key Intermediate | β-ketoanilide | Schiff base/enamine | Anilidomethylenemalonic ester |
| Reaction Conditions | High temperature for anilide formation, acid-catalyzed cyclization at moderate temperature | High temperature for cyclization (~250°C)[5] | High temperature for cyclization (>250°C)[6] |
| Reported Yields | Moderate to good | Can be low without high-boiling solvents, but can reach up to 95%[5] | Moderate to good (up to 95% with optimization)[7] |
| Key Advantages | Direct route to 2-hydroxyquinolines | Good yields with optimization | Robust and reliable for 4-hydroxyquinolines |
| Potential Challenges | Competition between 2- and 4-quinolone formation depending on conditions[2] | Requires very high temperatures; potential for side reactions | Requires specialized malonic ester starting material |
Visualizing the Workflow and Troubleshooting
To further aid in the practical application of this synthesis, the following diagrams illustrate the experimental workflow and a troubleshooting guide for common challenges.
Caption: Workflow for the Knorr synthesis of this compound.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-hydroxyquinoline
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-chloro-2-hydroxyquinoline, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure compliance and mitigate risk.
The core principle of disposing of this compound is the understanding that it is a halogenated aromatic compound. As such, it is classified as a hazardous waste, primarily due to its potential for environmental persistence and the generation of toxic byproducts if not handled correctly.[1][2] Improper disposal is not only a regulatory violation but also a significant environmental and health hazard.
This guide will detail the necessary precautions, personal protective equipment (PPE), and the approved disposal pathways. The causality behind each procedural step will be explained to provide a deeper understanding of the safety and chemical principles at play.
Hazard Identification and Risk Assessment
Before handling this compound for disposal, a thorough risk assessment is mandatory. The primary hazards associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[3][4]
-
Respiratory Irritation: Inhalation of the dust or fumes may lead to respiratory discomfort.[3][4]
-
Environmental Toxicity: Although specific ecotoxicity data for this compound is limited, related chlorinated aromatic compounds are known for their persistence and potential to bioaccumulate.[1]
A Safety Data Sheet (SDS) for this compound should always be consulted prior to handling.[3]
Personal Protective Equipment (PPE) and Handling Precautions
To mitigate the risks identified, the following PPE is required when handling this compound for disposal:
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3][5] | Protects against accidental splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities, impervious clothing is recommended.[3][5] | Prevents skin contact and irritation. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if handling outside a fume hood or if dust is generated.[3] | Protects against the inhalation of harmful dust or vapors. |
Handling should always be conducted in a well-ventilated area, preferably within a chemical fume hood. [5]
Segregation and Temporary Storage of Waste
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.
Step-by-Step Segregation Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[6] The container must be made of a material compatible with this compound and have a secure, tight-fitting lid.[6]
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Environmental Hazard")
-
The date of accumulation.
-
-
No Mixing: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals. This is crucial as different waste streams require specific treatment and disposal methods.[6]
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from sources of ignition and incompatible materials.[3] The storage area should have secondary containment to prevent the spread of material in case of a leak.
Approved Disposal Methodologies
Due to its classification as a halogenated organic compound, this compound is subject to stringent disposal regulations, including the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7] Land disposal of untreated halogenated organic compounds is heavily restricted.[3][8][9]
The following are the recommended disposal pathways, with incineration being the most common and effective method.
Causality: High-temperature incineration is the preferred method because it ensures the complete thermal destruction of the chlorinated aromatic structure.[10] The high temperatures and controlled conditions break the carbon-chlorine and aromatic ring bonds, converting the compound into less harmful substances like carbon dioxide, water, and hydrogen chloride. The hydrogen chloride is then scrubbed from the flue gases.
Procedural Steps:
-
Engage a Licensed Waste Disposal Contractor: The disposal of this compound must be handled by a certified hazardous waste disposal company with expertise in incinerating halogenated organic compounds.
-
Documentation: Complete all necessary waste manifest forms as required by local and national regulations. This creates a paper trail for the waste from your facility to its final disposal.
-
Packaging for Transport: Package the securely sealed and labeled waste container according to the contractor's specifications and Department of Transportation (DOT) regulations for the transport of hazardous materials.
-
Incineration Conditions: The incineration facility will operate under specific conditions to ensure complete destruction. For wastes containing more than 1% of halogenated organic substances, a minimum temperature of 1100°C with a residence time of at least two seconds is typically required to prevent the formation of toxic byproducts like dioxins and furans.[1][4]
Causality: Chemical dehalogenation involves a chemical reaction to cleave the carbon-chlorine bond, transforming the hazardous chlorinated compound into a non-halogenated, less toxic substance.[5][11] This can be an environmentally preferable option as it avoids the high energy consumption and potential emissions of incineration. However, it is a more specialized process and may not be as readily available.
General Principles of Chemical Dehalogenation:
-
Nucleophilic Aromatic Substitution: This process uses a nucleophile to displace the chloride ion from the aromatic ring.[5]
-
Reductive Dehalogenation: This involves reacting the compound with a reducing agent, such as an alkali metal in the presence of a liquid hydrosiloxane, to replace the chlorine atom with a hydrogen atom.[12]
Procedural Steps:
-
Identify a Specialized Waste Treatment Facility: Not all hazardous waste disposal companies offer chemical dehalogenation services. It is necessary to source a facility with this specific capability.
-
Consultation and Analysis: The treatment facility will likely require a sample of the waste for analysis to determine the most effective dehalogenation reagent and reaction conditions.
-
Contract and Transport: As with incineration, a formal contract and proper transportation of the hazardous waste to the facility are required.
The decision-making process for the disposal of this compound can be visualized in the following workflow diagram:
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Response:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don PPE: Before attempting any cleanup, don the full PPE as described in Section 2.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into the waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like acetone or ethanol, if appropriate for the surface), collecting all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with the spilled material and cleanup debris as "Hazardous Waste" and manage it according to the procedures in this guide.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety protocols.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
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Mastering the Safe Handling of 6-Chloro-2-hydroxyquinoline: A Guide for Laboratory Professionals
For the dedicated researcher, scientist, and drug development professional, the integrity of your work and the safety of your laboratory environment are paramount. 6-Chloro-2-hydroxyquinoline, a key heterocyclic compound, presents unique handling challenges due to its hazardous properties. This guide moves beyond generic safety data sheets to provide an in-depth, experience-driven framework for its safe utilization, from initial handling to final disposal. Here, we dissect the causality behind each procedural step, ensuring a self-validating system of safety and scientific rigor.
Immediate Safety and Hazard Assessment
This compound is classified as a hazardous substance that poses significant risks upon exposure. Understanding these hazards is the foundational step in mitigating them.
Hazard Identification and GHS Classification:
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritation, Category 2 | Causes skin irritation upon contact.[1][2] |
| H319 | Serious Eye Irritation, Category 2A | Causes serious eye irritation, with the potential for damage if not promptly addressed.[1][2] |
| H335 | Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory System) | May cause respiratory irritation if inhaled as a dust or aerosol.[1][2] |
These classifications necessitate a stringent approach to personal protective equipment (PPE) and handling protocols to prevent inadvertent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking but a nuanced decision based on the specific laboratory task and the potential for exposure.
Eye and Face Protection: Beyond the Basics
Given that this compound can cause serious eye irritation, standard safety glasses are insufficient.
-
Mandatory: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required for all work with this compound.[1]
-
Best Practice: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles. This provides a crucial extra layer of protection for the entire face.
Causality: The fine, powdered nature of this solid can lead to airborne particles that can easily bypass the gaps in standard safety glasses. The comprehensive seal of goggles and the barrier of a face shield are essential to prevent contact with the sensitive mucous membranes of the eyes.
Skin Protection: Selecting the Right Gloves and Apparel
Protecting the skin from the irritant properties of this compound requires careful selection of gloves and protective clothing.
Glove Selection:
The choice of glove material is critical and should be based on chemical compatibility and breakthrough time—the time it takes for the chemical to permeate the glove material.
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile | Fair to Good (for splash protection) | Nitrile gloves offer good resistance to some organic solvents and weak acids. However, their performance against chlorinated aromatic compounds can be variable, with breakthrough times of less than an hour reported for some.[3][4] They are suitable for tasks with a low risk of direct, prolonged contact, but should be changed immediately upon contamination. |
| Neoprene | Good | Neoprene demonstrates good resistance to a range of chemicals, including some chlorinated compounds. It offers a balance of chemical resistance and dexterity. |
| Butyl Rubber | Excellent | Butyl rubber provides excellent resistance to a wide variety of chemicals, including many polar organics, but does not perform as well with halogenated solvents.[5] |
| Viton® | Excellent | Viton® gloves show high resistance to aromatic and chlorinated solvents, with studies indicating no permeation by chlorinated aromatic compounds even after four hours of contact.[3][4] |
Recommendation: For tasks involving potential direct contact or immersion, Viton® or thicker neoprene gloves are recommended . For tasks with only incidental contact, such as weighing within a fume hood, double-gloving with nitrile gloves provides a practical and effective barrier, provided they are changed frequently.[6] Always inspect gloves for any signs of degradation or perforation before use.[1]
Protective Clothing:
-
Lab Coat: A standard, buttoned lab coat is mandatory. For procedures with a higher risk of contamination, a disposable, fluid-resistant lab coat should be considered.
-
Impervious Clothing: For large-scale operations, impervious clothing that provides full-body protection is recommended.[1]
-
Footwear: Fully enclosed shoes are required in the laboratory at all times. Perforated shoes or sandals are strictly prohibited.
Respiratory Protection: A Task-Specific Necessity
The primary route of exposure to be controlled when handling powdered this compound is inhalation.
Occupational Exposure Limits (OELs):
While a specific OEL for this compound has not been established, the American Industrial Hygiene Association (AIHA) has set a Workplace Environmental Exposure Limit (WEEL) for the parent compound, quinoline, at 0.001 ppm (parts per million) for an 8-hour time-weighted average (TWA) .[1] This extremely low limit underscores the need for stringent control of airborne particles.
When is a Respirator Required?
| Task | Risk of Aerosolization | Recommended Respiratory Protection |
| Weighing and transferring powder | High | A NIOSH-approved respirator with a particulate filter (N95, N100, or P100) is mandatory. For higher concentrations or in poorly ventilated areas, a full-face respirator with particulate cartridges is recommended.[1] |
| Preparing solutions | Moderate | If performed on an open bench, a respirator is recommended. If conducted within a certified chemical fume hood, a respirator may not be necessary if proper technique is followed to minimize aerosol generation. |
| Handling solutions | Low | Generally not required if handled in a well-ventilated area and splashing is avoided. |
Causality: The fine, lightweight nature of many chemical powders makes them easily aerosolized during weighing and transfer.[7] Even with careful technique, it is difficult to completely avoid the generation of airborne particles. A respirator directly protects the user from inhaling these irritant particles.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure at every stage of handling.
Workflow for Safe Handling of this compound
Caption: Generalized workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Preparing a Solution
This protocol is designed to minimize exposure during the most vulnerable stage of handling—working with the pure, powdered compound.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.[6]
-
Don all required PPE: safety goggles, a face shield, a lab coat, and double nitrile or neoprene gloves.
-
Ensure a certified chemical fume hood is operational.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.[7]
-
Designate a specific area within the hood for this work.[6]
-
-
Weighing:
-
Place an analytical balance inside the fume hood if possible. If the airflow affects the balance's accuracy, tare a sealed container outside the hood, add the powder inside the hood, and then re-weigh the sealed container outside the hood.[6][7]
-
Use a spatula to carefully transfer the desired amount of this compound onto weigh paper or into a tared container. Avoid pouring directly from the stock bottle to minimize dust generation.[7]
-
Keep the stock container closed as much as possible.[7]
-
-
Solution Preparation:
-
Slowly add the weighed powder to the solvent in a suitable container within the fume hood.
-
If adding the solid to a stirring solvent, do so slowly to prevent splashing.
-
Rinse the weigh paper or container with a small amount of the solvent and add the rinsing to the bulk solution to ensure a complete transfer.
-
-
Cleanup:
-
Carefully fold the disposable bench paper inwards and place it in a designated solid hazardous waste container.
-
Wipe down the work surface, spatula, and any other contaminated equipment with a cloth dampened with a suitable solvent (e.g., ethanol or acetone). Dispose of the cloth as solid hazardous waste.
-
Remove outer gloves and dispose of them in the solid hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Managing Halogenated Waste
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation is Key:
-
Halogenated Organic Waste: This is the designated waste stream for this compound. It must be kept separate from non-halogenated organic waste to ensure proper disposal, typically via incineration at specific facilities.[8][9]
Step-by-Step Disposal Procedure:
-
Solid Waste:
-
All contaminated solid materials, including gloves, weigh paper, disposable bench liners, and paper towels, must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled "Hazardous Waste" and list "this compound" as a constituent.[9]
-
-
Liquid Waste:
-
Unused or waste solutions of this compound should be collected in a separate, sealed, and properly labeled container for halogenated liquid waste.
-
Never pour this chemical down the drain.[10]
-
Aqueous solutions should also be collected as hazardous waste.
-
-
Container Disposal:
-
Empty stock containers must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated liquid waste.
-
After rinsing, the container can often be disposed of as non-hazardous waste, but consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
-
-
Waste Pickup:
-
Store waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department for final disposal.[10]
-
Emergency Procedures: Spill and Exposure Response
Preparedness is crucial for mitigating the impact of an accidental release or exposure.
Spill Cleanup Workflow
Caption: Step-by-step workflow for cleaning up a this compound spill.
For a solid spill:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[6]
-
Don PPE: Before re-entering, don appropriate PPE, including a respirator, double gloves, safety goggles, and a lab coat.
-
Contain: Prevent the powder from becoming airborne. Do not use a dry brush or create air currents.
-
Clean Up: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent aerosolization.[6] Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a wet cloth and a suitable solvent. Dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office.
First Aid and Exposure Response
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By integrating these detailed protocols and understanding the rationale behind them, you can confidently and safely handle this compound, ensuring both the integrity of your research and the well-being of your laboratory team.
References
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (URL: [Link])
- Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617–621. (URL: [Link])
- The Dos and Don'ts of Weighing Dangerous Chemicals - Bitesize Bio. (2023, March 16). (URL: [Link])
- Proposal of a new risk assessment method for the handling of powders and nanom
- Permeation of chlorinated aromatic compounds through Viton and nitrile glove m
- EHS-461, WEIGHING HAZARDOUS POWDERS | Emory EHSO. (2024, November 12). (URL: [Link])
- CDC - NIOSH Pocket Guide to Chemical Hazards - Quinone. (2016, April 11). (URL: [Link])
- Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). (URL: [Link])
- Quinone - IDLH | NIOSH - CDC. (URL: [Link])
- If you handle powders or dusts, when is it time for a DSEAR assessment? - Pyroban. (2025, January 8). (URL: [Link])
- Breakthrough time (BT) for different glove types, no movement versus...
- This compound SDS, 1810-67-9 Safety D
- Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020, July 6). (URL: [Link])
- Handling Hazardous Bulk Solids and Powders: Safety First! - De Dietrich. (URL: [Link])
- Glove Selection Chart - Chemical Breakthrough Times | All Safety Products. (URL: [Link])
- Chemical Compatibility Guide for: Microflex Chloroprene Glove. (URL: [Link])
- Coal tar - Wikipedia. (URL: [Link])
- Halogenated Solvents in Laboratories - Campus Oper
- PICOLINE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (URL: [Link])
- Chemical Resistance Guide. (URL: [Link])
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (URL: [Link])
- Permissible Exposure Limits – OSHA Annot
- OSHA Glove Selection Chart - Environmental Health and Safety. (URL: [Link])
- ICSC 0071 - QUINOLINE. (URL: [Link])
- Chemical Glove Selection Guide: Find the Perfect Protection. (URL: [Link])
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (URL: [Link])
- Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. (URL: [Link])
- Laboratory Waste Disposal Handbook - University of Essex. (URL: [Link])
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. (URL: [Link])
- Material Safety Data Sheet - Quinoline, 99% - Cole-Parmer. (URL: [Link])
- Gloves Chemical Resistance Chart. (URL: [Link])
Sources
- 1. nj.gov [nj.gov]
- 2. hvcc.edu [hvcc.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
